molecular formula C8H10O2S B172253 Ethyl 2-methylthiophene-3-carboxylate CAS No. 19432-66-7

Ethyl 2-methylthiophene-3-carboxylate

Cat. No.: B172253
CAS No.: 19432-66-7
M. Wt: 170.23 g/mol
InChI Key: GNOBQWZOPPOTMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methylthiophene-3-carboxylate (CAS 19432-66-7) is a high-value thiophene derivative serving as a versatile building block in organic synthesis and pharmaceutical research. This compound is an essential synthetic intermediate for the preparation of more complex, biologically active molecules, including various 2-aminothiophene derivatives . A published, practical large-scale synthesis method highlights its industrial relevance, offering advantages such as operational simplicity and the avoidance of strong bases or cryogenic conditions . Thiophene cores are recognized as key bioisosteres in medicinal chemistry, frequently utilized as substitutes for phenyl groups in the design of new agrochemicals, dyes, and pharmacologically active compounds . As a foundational reagent, it is integral to the Gewald reaction and other synthetic routes for constructing novel heterocyclic systems . Researchers employ this ester in the development of new conducting polymers and as a core scaffold in drug discovery projects

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-3-10-8(9)7-4-5-11-6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOBQWZOPPOTMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440292
Record name Ethyl 2-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19432-66-7
Record name Ethyl 2-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to Ethyl 2-Methylthiophene-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylthiophene-3-carboxylate is a substituted thiophene derivative of interest in organic synthesis and medicinal chemistry. Thiophene rings are important structural motifs in many pharmaceuticals and functional materials. This technical guide provides a detailed overview of the key identifiers, physicochemical properties, a practical synthesis protocol, and a workflow diagram for the preparation of this compound.

Chemical Identifiers and Properties

A summary of the key identifiers for this compound is provided in Table 1. These identifiers are crucial for accurate identification and sourcing of the compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 19432-66-7
Molecular Formula C₈H₁₀O₂S
Molecular Weight 170.23 g/mol
IUPAC Name This compound
SMILES CCOC(=O)c1scc(C)c1
InChI InChI=1S/C8H10O2S/c1-3-10-8(9)7-5-4-11-6(7)2/h4-5H,3H2,1-2H3

Physicochemical properties are essential for understanding the behavior of the compound in various experimental settings. Table 2 provides a summary of the available data.

Table 2: Physicochemical Properties of this compound

PropertyValue
Boiling Point 230 °C at 760 mmHg
Density 1.137 g/cm³
LogP 2.23
Flash Point 92.9 °C
Refractive Index 1.525

Experimental Protocol: Synthesis of this compound

A safe and efficient process for the preparation of this compound has been developed, avoiding the use of strong bases like n-butyllithium and cryogenic conditions.[1] This method allows for a scalable synthesis from commercially available 2-methylthiophene.[1]

Materials:

  • 2-Methylthiophene

  • n-Butyllithium (n-BuLi)

  • Dry Ice (solid CO₂)

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Lithiation of 2-Methylthiophene: A solution of 2-methylthiophene in anhydrous diethyl ether is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a solution of n-butyllithium in hexanes is added dropwise while maintaining the temperature at 0 °C. The reaction mixture is then stirred at room temperature for 1 hour.

  • Carboxylation: The reaction mixture is cooled to -78 °C, and an excess of crushed dry ice is added in portions. The mixture is allowed to warm to room temperature and stirred overnight.

  • Work-up and Extraction: The reaction is quenched by the addition of water. The aqueous layer is separated and washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with concentrated sulfuric acid to a pH of approximately 1-2, resulting in the precipitation of 2-methylthiophene-3-carboxylic acid. The precipitate is collected by filtration, washed with cold water, and dried.

  • Esterification: The crude 2-methylthiophene-3-carboxylic acid is dissolved in absolute ethanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for 4-6 hours.

  • Purification: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield this compound. The crude product can be further purified by vacuum distillation.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Lithiation cluster_step2 Step 2: Carboxylation cluster_step3 Step 3: Acidification cluster_step4 Step 4: Esterification start 2-Methylthiophene reagent1 n-BuLi in Ether start->reagent1 intermediate1 2-Methyl-5-lithiothiophene reagent1->intermediate1 reagent2 Dry Ice (CO2) intermediate1->reagent2 intermediate2 Lithium 2-methylthiophene-3-carboxylate reagent2->intermediate2 reagent3 H2SO4 intermediate2->reagent3 intermediate3 2-Methylthiophene-3-carboxylic acid reagent3->intermediate3 reagent4 Ethanol, H2SO4 (cat.) intermediate3->reagent4 product This compound reagent4->product

Caption: A workflow diagram illustrating the four main steps for the synthesis of this compound.

Conclusion

This technical guide provides essential information for researchers and professionals working with this compound. The provided identifiers, properties, and detailed synthesis protocol offer a solid foundation for its use in further research and development activities. The described synthetic route is advantageous due to its operational simplicity and scalability.

References

Spectroscopic Analysis of Ethyl 2-methylthiophene-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-methylthiophene-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by the following spectroscopic data, which are summarized in the tables below for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.39d1H5.4H-5
6.97d1H5.4H-4
4.31q2H7.1-OCH₂CH₃
2.74s3H-2-CH₃
1.36t3H7.1-OCH₂CH₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
163.7C=O
149.1C-2
129.2C-3
128.4C-5
120.8C-4
60.2-OCH₂CH₃
15.42-CH₃
14.4-OCH₂CH₃
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Assignment
2963C-H stretch (aliphatic)
1713C=O stretch (ester)

Note: A more comprehensive list of IR peaks can be found in specialized databases, but these two represent the most characteristic absorptions for the primary functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zAssignment
171[M+H]⁺ (Molecular Ion + H)
142Fragment
99Fragment

Experimental Protocols

The following sections describe the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.

  • The solution is then transferred to a 5 mm NMR tube, ensuring the liquid height is sufficient for analysis (typically 4-5 cm).

  • The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • ¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of the liquid sample, this compound, is placed directly onto the ATR crystal.

  • The sample is brought into firm contact with the crystal using a pressure arm.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Procedure: A background spectrum of the clean, empty ATR crystal is first recorded. The sample is then applied, and the sample spectrum is collected. The instrument's software automatically subtracts the background spectrum to produce the final IR spectrum of the sample. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

  • A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • The solution is introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

Data Acquisition:

  • Instrument: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

  • Ionization: For ESI, the sample solution is sprayed into the source, where it is desolvated and ionized, typically forming protonated molecules [M+H]⁺. For EI, the sample is vaporized and bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.

  • Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Workflow Visualization

The logical flow of spectroscopic analysis for chemical structure elucidation is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity Final_Report Comprehensive Report Structure->Final_Report Purity->Final_Report

Caption: Workflow for Spectroscopic Analysis and Structural Elucidation.

Synthesis of Ethyl 2-Methylthiophene-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanisms for Ethyl 2-methylthiophene-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details two primary synthetic routes, providing in-depth reaction mechanisms, detailed experimental protocols, and quantitative data to support reproducibility and process optimization.

Route 1: Synthesis from 2-Methylthiophene

This route offers a direct approach to the target molecule, starting from the commercially available 2-methylthiophene. A notable advantage of this method is the avoidance of harsh reagents like n-butyllithium, making it a safer and more scalable process.[1]

Reaction Overview and Mechanism

The synthesis of this compound from 2-methylthiophene can be achieved through a two-step process involving a Vilsmeier-Haack formylation followed by oxidation and esterification.

  • Vilsmeier-Haack Formylation: 2-Methylthiophene is treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce a formyl group (-CHO) onto the thiophene ring. The methyl group at the 2-position directs the substitution primarily to the 5-position due to electronic effects and sterics, however, formylation at the 3-position can also occur. Separation of the isomers is necessary.

  • Oxidation and Esterification: The resulting 2-methylthiophene-3-carbaldehyde is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate or Jones reagent. The final step is the esterification of the carboxylic acid with ethanol in the presence of an acid catalyst to yield this compound.

Experimental Protocol

Step 1: Synthesis of 2-Methylthiophene-3-carbaldehyde (Vilsmeier-Haack Reaction)

  • In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, place phosphorus oxychloride (POCl₃) in anhydrous 1,2-dichloroethane.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Add N,N-dimethylformamide (DMF) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture for a further 30 minutes at room temperature to form the Vilsmeier reagent.

  • Add a solution of 2-methylthiophene in 1,2-dichloroethane dropwise to the Vilsmeier reagent, keeping the temperature below 20 °C.

  • After the addition, heat the reaction mixture to 60-70 °C and maintain for 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash the organic layer with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by fractional distillation or column chromatography to separate the 3- and 5-formyl isomers.

Step 2: Synthesis of this compound

  • Dissolve the purified 2-methylthiophene-3-carbaldehyde in acetone.

  • Cool the solution in an ice bath and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until the orange color persists.

  • Stir the mixture for 2-3 hours at room temperature.

  • Add isopropanol to quench the excess oxidizing agent.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 2-methylthiophene-3-carboxylic acid.

  • To the crude carboxylic acid, add an excess of absolute ethanol and a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture, and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product, this compound, by vacuum distillation.

Quantitative Data
StepReactant 1Reactant 2ReagentSolventTemperature (°C)Time (h)Yield (%)
12-MethylthiopheneVilsmeier ReagentPOCl₃, DMF1,2-Dichloroethane60-702-340-50 (of 3-isomer)
22-Methylthiophene-3-carbaldehydeJones ReagentCrO₃, H₂SO₄Acetone0 - RT2-380-90
32-Methylthiophene-3-carboxylic acidEthanolH₂SO₄ (cat.)EthanolReflux4-685-95

Experimental Workflow

G Workflow for Synthesis of this compound from 2-Methylthiophene cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Oxidation and Esterification start1 Start: 2-Methylthiophene reagent_prep Prepare Vilsmeier Reagent (POCl₃ + DMF) reaction1 React 2-Methylthiophene with Vilsmeier Reagent start1->reaction1 reagent_prep->reaction1 workup1 Workup and Purification reaction1->workup1 intermediate1 Intermediate: 2-Methylthiophene-3-carbaldehyde workup1->intermediate1 oxidation Oxidize with Jones Reagent intermediate1->oxidation intermediate2 Intermediate: 2-Methylthiophene-3-carboxylic acid oxidation->intermediate2 esterification Esterify with Ethanol and H₂SO₄ intermediate2->esterification workup2 Workup and Purification esterification->workup2 end_product Final Product: this compound workup2->end_product G Mechanism of Gewald Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate cluster_0 Knoevenagel Condensation cluster_1 Thiolation and Cyclization acetone Acetone knoevenagel_product Knoevenagel Adduct acetone->knoevenagel_product cyanoacetate Ethyl Cyanoacetate cyanoacetate->knoevenagel_product thiolation Thiolation knoevenagel_product->thiolation sulfur Sulfur (S₈) sulfur->thiolation cyclization Intramolecular Cyclization thiolation->cyclization tautomerization Tautomerization cyclization->tautomerization final_product Ethyl 2-amino-4-methylthiophene-3-carboxylate tautomerization->final_product G Mechanism of Deamination of Ethyl 2-amino-4-methylthiophene-3-carboxylate cluster_0 Diazotization cluster_1 Reduction (Deamination) start_material Ethyl 2-amino-4-methylthiophene-3-carboxylate diazonium_salt Thiophene Diazonium Salt start_material->diazonium_salt diazotization_reagents NaNO₂ + HCl diazotization_reagents->diazonium_salt reduction Reduction and N₂ Elimination diazonium_salt->reduction reducing_agent Hypophosphorous Acid (H₃PO₂) reducing_agent->reduction final_product This compound reduction->final_product

References

The Gewald Synthesis: A Comprehensive Technical Guide to Substituted Thiophenes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The Gewald synthesis, a powerful one-pot multicomponent reaction, stands as a cornerstone in heterocyclic chemistry for the efficient construction of polysubstituted 2-aminothiophenes.[1][2][3] First reported by Karl Gewald in 1961, this reaction has gained significant prominence due to its operational simplicity, the ready availability of starting materials, and the biological significance of the resulting thiophene core in medicinal chemistry.[1][2] This guide provides an in-depth exploration of the Gewald synthesis, including its mechanism, experimental protocols, and applications in drug discovery, tailored for researchers, scientists, and professionals in drug development.

Core Principles and Reaction Mechanism

The Gewald reaction brings together three key components: a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a basic catalyst.[3][4][5] The reaction typically proceeds in a single pot, offering a highly convergent and atom-economical route to highly functionalized thiophenes.

The reaction mechanism is understood to proceed through three main stages:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[3][5][6][7][8] This step forms a stable α,β-unsaturated nitrile intermediate.

  • Sulfur Addition: Elemental sulfur then adds to the α-carbon of the unsaturated nitrile. The precise mechanism of this step is complex and may involve the formation of polysulfide intermediates.[6][7][8]

  • Intramolecular Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, where the sulfur attacks the cyano group. This is followed by a tautomerization step to yield the final, stable 2-aminothiophene ring.[3][5][8]

A detailed visualization of the reaction mechanism is provided below:

Gewald_Mechanism R1_CO_R2 R¹(CO)R² (Ketone/Aldehyde) Knoevenagel_Intermediate R¹R²C=C(CN)EWG (Knoevenagel Adduct) R1_CO_R2->Knoevenagel_Intermediate Knoevenagel Condensation NC_CH2_EWG NC-CH₂-EWG (Active Methylene Nitrile) NC_CH2_EWG->Knoevenagel_Intermediate S8 S₈ (Sulfur) Sulfur_Adduct Sulfur Adduct Intermediate S8->Sulfur_Adduct Base Base Knoevenagel_Intermediate->Sulfur_Adduct Sulfur Addition Thiophene Substituted 2-Aminothiophene Sulfur_Adduct->Thiophene Cyclization & Tautomerization

Figure 1: Gewald Reaction Mechanism

Quantitative Data Summary

The versatility of the Gewald synthesis allows for the preparation of a wide array of substituted thiophenes. The yields and reaction conditions can vary depending on the substrates and the specific protocol employed. Below is a summary of representative examples.

EWGBaseSolventTemp (°C)Time (h)Yield (%)Reference
CH₃CH₃CO₂EtMorpholineEthanol50285[2]
-(CH₂)₄-CO₂EtPiperidineEthanolreflux190[2]
PhHCNTriethylamineDMF60378[2]
p-Cl-PhHCNTriethylamineEthanol50482[2]
CH₃CH₃CONH₂PiperidineMethanolreflux575[9]
-(CH₂)₅-CNMorpholineEthanol502.588[2]

Note: This table presents a selection of examples to illustrate the scope of the Gewald reaction. Yields and conditions can be further optimized.

Experimental Protocols

Numerous modifications to the original Gewald protocol have been developed, including the use of different bases, solvents, and energy sources such as microwave irradiation to enhance yields and shorten reaction times.[2][3][8]

General Experimental Protocol (Conventional Heating)

This protocol outlines a typical one-pot synthesis of a 2-aminothiophene derivative.

Materials:

  • Ketone or aldehyde (1.0 eq)

  • Active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Base (e.g., morpholine, piperidine, triethylamine) (0.1-1.0 eq)

  • Solvent (e.g., ethanol, methanol, DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde, the active methylene nitrile, and the solvent.

  • Add the base to the mixture and stir at room temperature for 10-15 minutes.

  • Add the elemental sulfur to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 50-80 °C or reflux) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Workflow

The general workflow for the synthesis and subsequent application in a drug discovery context is depicted below.

Gewald_Workflow Start Reactant Selection (Ketone, Nitrile, Sulfur, Base) Reaction Gewald Synthesis (One-Pot Reaction) Start->Reaction Workup Reaction Work-up (Filtration/Extraction) Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Screening (In vitro/In vivo assays) Characterization->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Drug_Candidate Drug Candidate Lead_Opt->Drug_Candidate

Figure 2: Experimental Workflow

Applications in Drug Development

The 2-aminothiophene scaffold synthesized via the Gewald reaction is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[10][11] Its utility stems from its ability to act as a versatile intermediate for the synthesis of more complex heterocyclic systems and its bioisosteric relationship with other key pharmacophores like anthranilic acid.[9]

Examples of therapeutic areas where Gewald-derived compounds have shown promise include:

  • Anti-inflammatory Agents: The non-steroidal anti-inflammatory drug (NSAID) Tinoridine is synthesized using the Gewald reaction.[12]

  • Antipsychotics: The atypical antipsychotic drug Olanzapine contains a thiophene ring system that can be accessed through methodologies related to the Gewald synthesis.[12]

  • Kinase Inhibitors: Thieno[2,3-d]pyrimidines, which can be readily prepared from 2-aminothiophenes, are a well-known class of kinase inhibitors.[2] For instance, TPCA-1 is a selective inhibitor of human IκB kinase 2.[12]

  • Antiviral and Antimicrobial Agents: Various substituted 2-aminothiophenes have demonstrated potent activity against a range of viruses and bacteria.[6]

  • Adenosine Receptor Modulators: 5-Substituted 2-aminothiophenes have been identified as allosteric enhancers of the A1 adenosine receptor, with potential applications in cardiovascular and neurological disorders.[2]

The straightforward nature of the Gewald synthesis makes it highly amenable to combinatorial chemistry and the generation of compound libraries for high-throughput screening, accelerating the drug discovery process.[9]

Conclusion

The Gewald synthesis remains a highly relevant and indispensable tool in modern organic and medicinal chemistry. Its ability to rapidly generate diverse and complex 2-aminothiophene derivatives from simple starting materials ensures its continued application in the synthesis of novel therapeutic agents. For researchers and professionals in drug development, a thorough understanding of this reaction provides a powerful strategy for the design and synthesis of new molecular entities with significant therapeutic potential.

References

The Thiophene Scaffold: A Privileged Structure in Medicinal Chemistry and its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered sulfur-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its aromaticity and ability to engage in various non-covalent interactions, make it a versatile building block for the design of novel therapeutic agents. Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, with several compounds containing this moiety having received US FDA approval.[1] This technical guide provides a comprehensive overview of the biological activities of thiophene derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity of Thiophene Derivatives

Thiophene-based compounds have shown significant promise as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and apoptosis evasion.[2] Their mechanism of action often involves the inhibition of key signaling pathways crucial for tumor growth and survival.[3]

Quantitative Data: Anticancer Activity

The cytotoxic effects of various thiophene derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these studies. The following table summarizes the IC50 values of representative thiophene derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference
Thienopyrimidine derivativeLiver Cancer (HepG2)3.105[4]
Thienopyrrole derivativeProstate Cancer (PC-3)3.12[4]
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17)Lung Cancer (A549)9.00[5]
Thiophene Carboxamide Derivative (2b)Liver Cancer (Hep3B)5.46[6]
Thiophene Carboxamide Derivative (14d)Colon Cancer (HCT116)0.191[7]
Signaling Pathways in Anticancer Activity

A prominent mechanism by which thiophene derivatives exert their anticancer effects is through the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and its downstream signaling cascade, primarily the PI3K/AKT pathway.[4][8] This pathway is critical for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By inhibiting VEGFR-2, thiophene derivatives can effectively cut off this supply, leading to tumor growth inhibition.

VEGFR2_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation Angiogenesis Survival mTOR->Proliferation Promotes Thiophene Thiophene Derivatives Thiophene->VEGFR2 Inhibits Thiophene->AKT Inhibits

Caption: Inhibition of the VEGFR-2/AKT signaling pathway by thiophene derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Thiophene derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 8 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[9]

  • Compound Treatment: Prepare serial dilutions of the thiophene derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity of Thiophene Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Thiophene derivatives have demonstrated significant activity against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values of some thiophene derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (mg/L)Reference
Thiophene Derivative 4Acinetobacter baumannii (Col-R)16 (MIC50)[10]
Thiophene Derivative 4Escherichia coli (Col-R)8 (MIC50)[10]
Thiophene Derivative 5Acinetobacter baumannii (Col-R)16 (MIC50)[10]
Thiophene Derivative 8Escherichia coli (Col-R)32 (MIC50)[10]
Spiro–indoline–oxadiazole derivativeClostridium difficile2-4[7]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Thiophene derivatives

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the thiophene derivatives in the broth medium directly in the 96-well plates.

  • Inoculation: Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity of Thiophene Derivatives

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thiophene derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro inhibitory activity of selected thiophene derivatives against COX-1, COX-2, and 5-LOX enzymes.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Reference
2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide-0.29-[11]
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b)45.625.454.33[12][13]
Thiazole derivative 5d--23.08[14]
Thiazole derivative 5e--38.46[14]
3-hydroxybenzo[b]thiophene-2-carboxylic acid derivativeSubmicromolar-Submicromolar[8]
Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of many thiophene derivatives are mediated by their inhibition of the COX and LOX pathways, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.

Anti_Inflammatory_Pathway CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases COX_Pathway COX Pathway ArachidonicAcid->COX_Pathway LOX_Pathway LOX Pathway ArachidonicAcid->LOX_Pathway Prostaglandins Prostaglandins (Inflammation, Pain) COX_Pathway->Prostaglandins Produces Leukotrienes Leukotrienes (Inflammation) LOX_Pathway->Leukotrienes Produces Thiophene Thiophene Derivatives Thiophene->COX_Pathway Inhibits Thiophene->LOX_Pathway Inhibits

Caption: Dual inhibition of COX and LOX pathways by thiophene derivatives.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the production of prostaglandins by COX enzymes.

Materials:

  • COX inhibitor screening kit (e.g., Cayman Chemical)

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Thiophene derivatives

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit instructions.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add the thiophene derivatives at various concentrations to the inhibitor wells.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Peroxidase Activity Measurement: The peroxidase activity of COX is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[15]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values for COX-1 and COX-2.

Synthesis of Thiophene Derivatives: The Gewald Reaction

The Gewald reaction is a cornerstone in the synthesis of highly functionalized 2-aminothiophenes, which are key intermediates for many biologically active compounds.[16] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

Materials:

  • Ketone or aldehyde

  • Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)

  • Elemental sulfur

  • Base (e.g., morpholine, triethylamine)

  • Solvent (e.g., ethanol, DMF)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the ketone/aldehyde (1.0 eq), active methylene nitrile (1.0 eq), elemental sulfur (1.1 eq), and solvent.

  • Base Addition: Add the base (e.g., morpholine, 1.0 eq) to the mixture.

  • Heating: Heat the reaction mixture with stirring at 50-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into ice-water and collect the resulting precipitate.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the pure 2-aminothiophene derivative.

Gewald_Reaction_Workflow Start Starting Materials: - Ketone/Aldehyde - Active Methylene Nitrile - Elemental Sulfur Reaction One-Pot Reaction (Solvent, Base, Heat) Start->Reaction Workup Work-up (Cooling, Precipitation/ Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product 2-Aminothiophene Derivative Purification->Product

Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.

Conclusion

The thiophene scaffold continues to be a highly valuable core structure in the field of medicinal chemistry. The diverse and potent biological activities of its derivatives, spanning anticancer, antimicrobial, and anti-inflammatory applications, underscore its importance in drug discovery and development. This guide has provided a snapshot of the quantitative data, experimental methodologies, and mechanistic insights that are crucial for researchers in this field. Further exploration and functionalization of the thiophene ring are expected to yield a new generation of therapeutic agents with improved efficacy and safety profiles.

References

Ethyl 2-methylthiophene-3-carboxylate: A Versatile Heterocyclic Building Block for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-methylthiophene-3-carboxylate is a substituted thiophene derivative that serves as a valuable and versatile building block in organic synthesis. Its unique structural features, including a reactive ester group and a methyl-substituted thiophene ring, make it a key intermediate in the preparation of a wide range of biologically active compounds and functional materials. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, with a focus on its role in medicinal chemistry and materials science.

Chemical Properties and Spectroscopic Data

A summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValue
Molecular Formula C₈H₁₀O₂S
Molecular Weight 170.23 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 115-117 °C at 10 mmHg
Density 1.15 g/cm³
Refractive Index 1.53

Spectroscopic Data:

Spectroscopy Characteristic Peaks
¹H NMR (CDCl₃, 400 MHz) δ 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 400 MHz) δ 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40
IR (KBr, cm⁻¹) 3408, 3294 (N-H stretching), 1666 (C=O stretching)
Mass Spec (ESI-MS) m/z calculated for C₈H₁₁NO₂S: 185.05; found [M+H]⁺ 186.15

Synthesis of this compound

A practical and efficient method for the preparation of this compound has been developed, which avoids the use of strong bases like n-butyllithium and cryogenic conditions.[3] This process starts from the commercially available 2-methylthiophene and proceeds via a Grignard reagent intermediate.

A convenient and scalable synthesis involves the formation of a Grignard reagent from 3-bromo-2-methylthiophene, which is then carboxylated using ethyl chloroformate.[4] The use of lithium chloride is reported to facilitate the formation of the Grignard reagent.[4]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 3-bromo-2-methylthiophene 3-bromo-2-methylthiophene Grignard_Formation Grignard Reagent Formation 3-bromo-2-methylthiophene->Grignard_Formation Magnesium Magnesium Magnesium->Grignard_Formation Ethyl_chloroformate Ethyl Chloroformate Carboxylation Carboxylation Ethyl_chloroformate->Carboxylation Grignard_Formation->Carboxylation Intermediate Product Ethyl 2-methylthiophene- 3-carboxylate Carboxylation->Product Gewald_Reaction cluster_reactants Reactants cluster_product Product Ketone Ketone Aminothiophene 2-Aminothiophene-3-carboxylate Ketone->Aminothiophene Activated_Nitrile Activated Nitrile (e.g., Ethyl Cyanoacetate) Activated_Nitrile->Aminothiophene Sulfur Sulfur Sulfur->Aminothiophene Base Base Base->Aminothiophene

References

An In-depth Technical Guide to Ethyl 2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-methylthiophene-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The document details its synthesis, chemical properties, and the pharmacological applications of its derivatives, with a focus on experimental data and methodologies relevant to researchers in the field of drug discovery and development.

Chemical Properties and Synthesis

This compound is a thiophene derivative with the molecular formula C8H10O2S.[1] A safe and efficient process for the preparation of this compound has been developed, providing a 52% overall yield from the commercially available 2-methylthiophene on a multikilogram scale.[2] This method is advantageous as it avoids the use of strong bases like n-butyllithium and does not require cryogenic conditions, making it operationally simple and scalable.[2]

A common synthetic route for related 2-aminothiophene-3-carboxylate derivatives is the Gewald reaction. This one-pot multicomponent reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

Synthesis_Pathway 2-Methylthiophene 2-Methylthiophene Reagents 1. (CH3)3CLi, TMEDA 2. ClCOOC2H5 2-Methylthiophene->Reagents Reaction Steps This compound This compound Reagents->this compound Yield: 52%

Spectroscopic Data

The structural elucidation of this compound and its derivatives is primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific data for the title compound is not detailed in the provided search results, extensive data is available for the closely related and biologically significant amino-derivatives.

Table 1: Spectroscopic Data for Ethyl 2-amino-4-methylthiophene-3-carboxylate

Technique Data Reference
¹H NMR (400 MHz, CDCl₃)δ 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃)[3][4]
¹³C NMR (400 MHz, CDCl₃)δ 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40[3][4]
ESI-MS m/z calculated for C₈H₁₁NO₂S: 185.05; found [M + H]⁺: 186.15[3][4]
IR (KBr, cm⁻¹) 3400, 3298 (NH), 2987, 2939 (CH), 1649 (C=O), 1575, 1493, 1411, 1296 (C=C), 1265 (C-O)[5]

Table 2: Spectroscopic Data for Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

Technique Data Reference
¹H NMR (CDCl₃)δ 6.67 (broad s, 2H, NH₂), 4.32 (q, 2H, OCH₂), 2.7 (s, 3H, CH₃), 2.43 (s, 3H, COCH₃), 1.38 (t, 3H, CH₂CH₃)[6]
IR (cm⁻¹) 3408, 3294 (NH), 1666 (C=O), 1605, 1586, 1253[6]

Experimental Protocols

Synthesis of this compound [2]

A detailed, step-by-step protocol for the multikilogram scale synthesis is described in the literature, emphasizing operational simplicity and safety by avoiding hazardous reagents. The process starts from 2-methylthiophene and achieves a 52% overall yield.[2]

General Procedure for the Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate (Gewald Reaction) [3][4][7]

  • A mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml) is prepared.

  • This mixture is added to a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml).

  • The reaction mixture is stirred constantly for 3 hours at 50°C.

  • The completion of the reaction is monitored by thin-layer chromatography.

  • The reaction mixture is then quenched with ice-cold water and extracted with ethyl acetate.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (7:3) mixture as the eluent.

  • Yellow crystals of the product are obtained by slow evaporation of a saturated solution in ethyl acetate. The reported yield is 85%.[3][4]

Gewald_Reaction_Workflow cluster_reactants Reactants Acetone Acetone Mixing Mixing Acetone->Mixing Ethyl_cyanoacetate Ethyl cyanoacetate Ethyl_cyanoacetate->Mixing Sulfur Sulfur Sulfur->Mixing Diethylamine Diethylamine (catalyst) Diethylamine->Mixing Reaction Stirring at 50°C for 3h Mixing->Reaction Workup Quenching with H₂O Extraction with Ethyl Acetate Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl 2-amino-4-methylthiophene-3-carboxylate Purification->Product

Applications in Drug Development

Thiophene derivatives are recognized for their wide range of pharmacological activities, making them valuable scaffolds in drug discovery.[4][8]

Antimicrobial Activity:

Derivatives of ethyl 2-aminothiophene-3-carboxylate have demonstrated significant antibacterial and antifungal properties.[9][10] For instance, certain Schiff base derivatives have shown potent activity against various bacterial and fungal strains.[5] Newly synthesized thiophene-containing compounds, particularly those with pyridine side chains, have exhibited excellent antimicrobial activity, in some cases comparable to standard drugs like ampicillin and gentamicin.[11]

Table 3: Antimicrobial Activity of Thiophene Derivatives

Compound Type Activity Details Reference
Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivativesAntibacterialSignificant inhibitory effect against B. subtilis, E. coli, P. vulgaris, and S. aureus.[9]
Thieno[3,2-b]pyridine-2-one derivativesAntibacterialRemarkable activity against Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, S. typhi) bacteria.[9]
Pyridine side chain derivatives of thiopheneAntibacterial & AntifungalExcellent activity against various bacteria; potent activity against Aspergillus fumigatus and Syncephalastrum racemosum.[11]
Thiophene-3-carboxamide derivativesAntibacterial & AntifungalShowed antibacterial and antifungal activities.[10]

Anticancer Activity:

Thiophene carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including A375 (melanoma), HT-29 (colon cancer), and MCF-7 (breast cancer).[8] Some of these compounds have shown significant cytotoxic effects, inducing apoptosis through caspase-3/7 activation and mitochondrial depolarization, with high selectivity for cancer cells over normal cells.[8]

Other Biological Activities:

Thiophene derivatives have been investigated for a variety of other biological activities, including:

  • Anti-inflammatory and Antidiabetic Activity: Certain derivatives have shown promising results in in-vitro anti-inflammatory and antidiabetic assays.[12]

  • GABA(B) Positive Allosteric Modulators: Methyl 2-(acylamino)thiophene-3-carboxylates have been identified as positive allosteric modulators of GABA(B) receptors, which are potential targets for treating various neurological and psychiatric disorders.[13]

Biological_Activities Thiophene_Derivatives Thiophene Derivatives Antimicrobial Antimicrobial Thiophene_Derivatives->Antimicrobial Anticancer Anticancer Thiophene_Derivatives->Anticancer Anti_inflammatory Anti-inflammatory Thiophene_Derivatives->Anti_inflammatory Antidiabetic Antidiabetic Thiophene_Derivatives->Antidiabetic GABA_Modulation GABA(B) PAM Thiophene_Derivatives->GABA_Modulation

This guide consolidates key information on this compound and its derivatives, providing a valuable resource for chemists and pharmacologists. The detailed synthetic protocols, comprehensive spectroscopic data, and overview of biological activities are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

An In-Depth Technical Guide to Ethyl 2-methylthiophene-3-carboxylate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methylthiophene-3-carboxylate, a substituted thiophene derivative, has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features make it a sought-after intermediate in the development of a wide array of functional molecules, ranging from pharmaceuticals and agrochemicals to advanced materials. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a comparative analysis of different synthetic routes, and an exploration of its significant applications. Particular emphasis is placed on its role as a precursor to biologically active compounds and functional materials, supported by quantitative data and visual representations of synthetic pathways.

Introduction: The Thiophene Core and Its Significance

Thiophene, a sulfur-containing five-membered aromatic heterocycle, was first identified in 1882 by Viktor Meyer as an impurity in benzene derived from coal tar.[1] This discovery opened a new chapter in heterocyclic chemistry, leading to the exploration of a vast family of compounds with diverse properties and applications. Thiophene and its derivatives are integral components in numerous pharmaceuticals, agrochemicals, and materials due to their unique electronic and steric properties. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which is often crucial for biological activity.

This compound, with its specific substitution pattern, offers synthetic chemists a versatile scaffold for further molecular elaboration. The ester and methyl groups provide reactive handles for a variety of chemical transformations, making it a key intermediate in the construction of more complex molecular architectures.

Discovery and Historical Synthesis

While a definitive first synthesis of this compound is not readily apparent in early literature, its development is intrinsically linked to the broader history of thiophene synthesis. Several classical methods for constructing the thiophene ring were established long before the specific synthesis of this ester was a focus. These foundational methods provided the chemical knowledge upon which later, more specific syntheses were built.

Classical Thiophene Syntheses:

  • Paal-Knorr Thiophene Synthesis (1884): This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[2]

  • Hinsberg Thiophene Synthesis: This approach utilizes the condensation of an α-dicarbonyl compound with diethyl thiodiglycolate in the presence of a base.

  • Fiesselmann Thiophene Synthesis (1950s): This synthesis involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters.[1][3]

While these methods were not initially used to produce this compound, they laid the groundwork for the synthesis of a wide range of substituted thiophenes. The more direct and efficient synthesis of this compound and its derivatives likely emerged with the development of more modern synthetic techniques.

A significant advancement in the synthesis of related compounds came with the Gewald Aminothiophene Synthesis in 1966, which provides a route to 2-aminothiophenes. Although not a direct synthesis of the title compound, the Gewald reaction highlighted the utility of multicomponent reactions for constructing highly substituted thiophenes and spurred further research into the synthesis of other thiophene derivatives.

Modern Synthetic Methodologies

Several modern and efficient methods have been developed for the preparation of this compound. These methods often offer advantages in terms of yield, safety, and scalability compared to historical approaches.

Grignard-based Approaches

A common and practical approach involves the use of Grignard reagents. One such method, detailed by Kogami and Watanabe (2011), provides a safe and efficient process for large-scale preparation.[2]

Experimental Protocol (Kogami and Watanabe, 2011):

A 100-liter glass-lined reactor is charged with 3-bromo-2-methylthiophene (4.67 kg, ~23.3 mol, 88% purity), lithium chloride (1.66 kg, 39.2 mol), and tetrahydrofuran (7.0 L) at room temperature. Isopropylmagnesium chloride (19.6 L, 39.2 mol, 2M solution in THF) is added dropwise over 1.5 hours, maintaining the internal temperature below 30°C. The mixture is stirred for 1.5 hours at ambient temperature and then for an additional 3 hours at 60°C. After cooling to -15°C, a solution of ethyl chloroformate (4.45 kg, 41.0 mol) in tetrahydrofuran (4.5 L) is added over 4 hours, keeping the temperature below -5°C. The reaction is then quenched with 1M hydrochloric acid (18 L). The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the residue is purified by distillation under reduced pressure to yield this compound as a pale yellow oil.[2]

  • Yield: 63%

  • Purity (by HPLC): 91%

Synthesis from 2-Methylthiophene-3-carboxylic Acid

Another straightforward method involves the esterification of the corresponding carboxylic acid.

Experimental Protocol:

To a solution of 2-methylthiophene-3-carboxylic acid (5.00 g, 35.16 mmol) in N,N-dimethylformamide (30 mL), cesium carbonate (13.75 g, 42.20 mmol) is added, and the mixture is stirred at room temperature for 5 minutes. Iodoethane (4.44 mL, 52.75 mmol) is then added, and stirring is continued overnight. The mixture is diluted with ice water and extracted with ethyl acetate. The combined organic layers are washed with ice water and brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by chromatography.

Wittig-Type Ring Closure

A method involving a Wittig-type ring closure provides a route to the dihydrothiophene precursor, which can then be dehydrogenated to yield the final product.

Experimental Protocol:

--INVALID-LINK--phosphonium tetrafluoroborate and Na₂S are suspended in THF. The resulting ethyl 2-methyl-4,5-dihydrothiophene-3-carboxylate is then dissolved in CH₂Cl₂ and treated with an excess of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) at 40°C for 2-8 hours to afford this compound.[3]

Quantitative Data and Spectroscopic Analysis

A summary of the key quantitative data from the Kogami and Watanabe (2011) synthesis is provided below, along with typical spectroscopic data for this compound.

Table 1: Synthesis Data for this compound (Kogami and Watanabe, 2011)

ParameterValue
Starting Material3-bromo-2-methylthiophene
Key ReagentsIsopropylmagnesium chloride, Ethyl chloroformate, LiCl
SolventTetrahydrofuran (THF)
Yield63%
Purity (HPLC)91%
AppearancePale yellow oil
Boiling Point90-111°C (6 mmHg)

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H-NMR (CDCl₃, 400 MHz)δ (ppm): 1.36 (t, 3H, J=7.1 Hz), 2.74 (s, 3H), 4.31 (q, 2H, J=7.1 Hz), 6.97 (d, 1H, J=5.4 Hz), 7.39 (d, 1H, J=5.4 Hz)[2]
¹³C-NMR (CDCl₃, 101 MHz)δ (ppm): 14.4, 15.4, 60.2, 120.8, 128.4, 129.2, 149.1, 163.7[2]
Mass Spec. (m/z)171 (M+H)⁺, 142, 99[2]

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries.

Pharmaceutical Applications

The thiophene nucleus is a common scaffold in many biologically active compounds. This compound serves as a key starting material for the synthesis of more complex heterocyclic systems with potential therapeutic applications.

  • NRF2 Activators: This compound has been utilized in the synthesis of bisaryl heterocycles that act as NRF2 (Nuclear factor erythroid 2-related factor 2) activators.[4] NRF2 is a transcription factor that regulates the expression of antioxidant proteins, and its activation is a promising therapeutic strategy for diseases involving oxidative stress.

  • Kinase Inhibitors: The thieno[2,3-d]pyrimidine scaffold, which can be synthesized from aminothiophene precursors derived from compounds like this compound, is a well-known "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.

Agrochemical Applications

Substituted thiophenes are also important in the agrochemical industry. This compound can be used as a starting material for the synthesis of novel pesticides. For example, it has been used in the preparation of pesticidally active heterocyclic derivatives with sulfur-containing substituents.[5]

Materials Science

Thiophene derivatives are the building blocks for conductive polymers. While poly(3-alkylthiophenes) are more common, the functional groups on this compound offer the potential for creating functionalized polymers with tailored electronic and physical properties.

Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic methodologies described.

Grignard_Synthesis A 3-bromo-2-methylthiophene C Grignard Reagent A->C Halogen-Metal Exchange B i-PrMgCl, LiCl THF E This compound C->E Carboxylation D Ethyl Chloroformate D->E

Caption: Grignard-based synthesis of this compound.

Esterification_Synthesis A 2-methylthiophene-3-carboxylic acid C This compound A->C Esterification B Iodoethane, Cs₂CO₃ DMF B->C

Caption: Synthesis via esterification of the corresponding carboxylic acid.

Application_Pathway A This compound B Functionalization (e.g., amination, reduction) A->B C Thieno[2,3-d]pyrimidine derivatives B->C Cyclization D Bioactive Molecules (e.g., Kinase Inhibitors) C->D Further Modification

Caption: Application as a precursor for bioactive thieno[2,3-d]pyrimidines.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a diverse range of functional molecules. While its precise origin is rooted in the rich history of thiophene chemistry, modern synthetic methods have made it a readily accessible and highly valuable building block. Its applications in medicinal chemistry, particularly in the development of NRF2 activators and kinase inhibitors, as well as in the agrochemical sector, underscore its importance. The detailed synthetic protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers and professionals working at the forefront of chemical synthesis and drug discovery. The continued exploration of new reactions and applications involving this versatile molecule is expected to yield further innovations in science and technology.

References

Theoretical and Computational Explorations of Thiophene Carboxylates: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiophene-based molecular scaffolds are of significant interest in medicinal chemistry and drug development due to their versatile pharmacological properties.[1] Thiophene, a five-membered sulfur-containing heteroaromatic ring, serves as a crucial building block in a variety of therapeutic agents.[2][3] Its unique electronic and structural characteristics, when incorporated into drug molecules, can enhance efficacy, improve pharmacokinetic profiles, and reduce off-target effects.[2] This technical guide provides an in-depth overview of the theoretical and computational methodologies used to study thiophene carboxylates, a prominent class of thiophene derivatives. The focus is on the integration of computational data with experimental findings to accelerate the drug discovery process.

Core Computational and Experimental Methodologies

The investigation of thiophene carboxylates heavily relies on a synergistic approach that combines theoretical calculations with experimental validation. Density Functional Theory (DFT) and molecular docking are the primary computational tools, while spectroscopic techniques such as FT-IR, UV-Vis, and NMR provide essential experimental data for structural confirmation and property analysis.

Experimental Protocols

Spectroscopic Analysis:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are typically recorded to identify the functional groups present in the synthesized thiophene carboxylate derivatives. For solid samples, the Attenuated Total Reflectance (ATR) method is often employed. Spectra are commonly acquired in the 4000 cm⁻¹ to 600 cm⁻¹ range with a resolution of 4 cm⁻¹, averaging 32 scans to improve the signal-to-noise ratio.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for elucidating the detailed molecular structure. Samples are dissolved in deuterated solvents like CDCl₃ or DMSO-d₆, with Tetramethylsilane (TMS) used as an internal standard.[1]

  • UV-Visible Spectroscopy: This technique is used to study the electronic properties of the compounds.[5]

Antiproliferative Activity Assessment:

  • Cell Culture and Treatment: Cancer cell lines (e.g., A375, HT-29, MCF-7) and a normal cell line (e.g., HaCaT) are cultured. The cells are then treated with various concentrations of the thiophene carboxylate derivatives (e.g., 10, 25, 50, 75, and 100 μM) prepared from a stock solution in DMSO. The final DMSO concentration is kept low (e.g., not exceeding 0.1%) to avoid solvent-induced toxicity.[1]

  • Cell Viability Assay: After a 48-hour incubation period, cell viability is assessed using a method like the Alamar blue assay. Absorbance is measured at 570 nm and 600 nm to quantify the number of viable cells.[1]

Computational Protocols

Density Functional Theory (DFT) Calculations:

DFT is a powerful quantum chemical method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules.

  • Geometry Optimization and Electronic Properties: The molecular structures of thiophene carboxylates are optimized using DFT calculations. A common approach involves using Becke's three-parameter hybrid functional (B3LYP) combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p).[5][6] These calculations yield important parameters like bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap (ΔE) are determined.[7] The energy gap is a crucial indicator of the molecule's chemical reactivity and stability.[5]

  • Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to predict the FT-IR and Raman spectra. The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximate nature of the functional.

Molecular Docking Studies:

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme.

  • Preparation of Receptor and Ligand: The three-dimensional structure of the target protein is obtained from a protein data bank. The ligand (thiophene carboxylate derivative) structure is optimized using DFT.

  • Docking Simulation: Software like AutoDock is used to perform the docking simulation, which predicts the binding affinity and interactions between the ligand and the active site of the receptor.[8] This provides insights into the potential mechanism of action of the compound as a drug.

Data Presentation: Quantitative Insights into Thiophene Carboxylates

The following tables summarize key quantitative data obtained from theoretical and computational studies of various thiophene carboxylate derivatives.

Table 1: Calculated Quantum Chemical Parameters for Representative Thiophene Carboxylates

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
2-Thiophene Carboxylic Acid (TC)----
2-Thiophene Carboxylic Acid Hydrazide (TCH)---4.5413
Thiophene-2-carboxamide derivative 2b-0.2013-0.06810.1332-
Thiophene-2-carboxamide derivative 2e-0.2091-0.05540.1537-
Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate-4.994-1.1423.852-

Data sourced from references[7][9][10]. Note: Dashes indicate data not available in the provided search results.

Table 2: In Vitro Antiproliferative Activity (IC₅₀ in µM)

CompoundHep3B Cell LineHCT 116 Cell LineHepG-2 Cell Line
Thiophene-2-carboxamide derivative 2b5.46--
Thiophene-2-carboxamide derivative 2e12.58--
Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate-12.607.46

Data sourced from references[7][10]. Note: Dashes indicate data not available in the provided search results.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in the theoretical and computational study of thiophene carboxylates.

Caption: Generalized structure of a thiophene carboxylate.

Computational_Workflow cluster_design Molecular Design cluster_computation Computational Analysis cluster_synthesis Experimental Validation cluster_analysis Data Analysis & Iteration start Hypothesize Thiophene Carboxylate Structure dft DFT Calculations (Geometry Optimization, Electronic Properties) start->dft In Silico Screening docking Molecular Docking (Binding Affinity, Interactions) dft->docking synthesis Chemical Synthesis docking->synthesis Promising Candidates spectroscopy Spectroscopic Characterization (FT-IR, NMR) synthesis->spectroscopy bioassay Biological Assays (e.g., Anticancer Activity) synthesis->bioassay sar Structure-Activity Relationship (SAR) spectroscopy->sar bioassay->sar optimization Lead Optimization sar->optimization optimization->start Iterative Design

Caption: Integrated workflow for drug discovery of thiophene carboxylates.

Signaling_Pathway ThiopheneCarboxylate Thiophene Carboxylate Derivative TargetProtein Target Protein (e.g., Kinase, Enzyme) ThiopheneCarboxylate->TargetProtein Inhibition DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 Activation/Inhibition DownstreamEffector2 Downstream Effector 2 DownstreamEffector1->DownstreamEffector2 Signal Transduction CellularResponse Cellular Response (e.g., Apoptosis, Inhibition of Proliferation) DownstreamEffector2->CellularResponse

Caption: Hypothetical signaling pathway inhibited by a thiophene carboxylate.

Conclusion

The integration of theoretical and computational studies with experimental research provides a robust framework for the development of novel thiophene carboxylate-based therapeutic agents. DFT calculations offer profound insights into the molecular and electronic properties that govern the reactivity and stability of these compounds.[4][9] Molecular docking simulations, in turn, help to identify potential biological targets and elucidate binding mechanisms, thereby guiding the design of more potent and selective drug candidates.[6][11] The synergy between in silico and in vitro approaches, as outlined in this guide, is crucial for accelerating the discovery and optimization of new drugs to address significant health challenges like cancer.[1][7]

References

Technical Guide: Physicochemical Properties of Ethyl 2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylthiophene-3-carboxylate (CAS No. 19432-66-7) is a substituted thiophene derivative with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. An understanding of its solubility and stability is crucial for its effective use in research and development, particularly in process chemistry, formulation development, and regulatory submissions.

This technical guide provides a summary of the available physicochemical data for this compound. Due to a lack of extensive published quantitative data for this specific molecule, this guide also furnishes detailed experimental protocols for determining its solubility and stability, based on industry-standard methodologies.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValueSource
CAS Number 19432-66-7[1][2][3][4]
Molecular Formula C₈H₁₀O₂S[1][3][5]
Molecular Weight 170.23 g/mol [1][5]
Appearance Solid or liquid[4]
Purity ≥97%[3][4]
Storage Conditions 2-8°C, protect from light[1]

Solubility Data

SolventSolubility ( g/100 mL)Temperature (°C)Comments
WaterData not available-Expected to be sparingly soluble to insoluble.
EthanolData not available-Expected to be soluble.
Dimethyl Sulfoxide (DMSO)Data not available-Expected to be soluble.
Dimethylformamide (DMF)Data not available-Expected to be soluble.
AcetoneData not available-Expected to be soluble.
DichloromethaneData not available-Expected to be soluble.
HexanesData not available-Expected to be poorly soluble.

Stability Data

Specific stability data for this compound under various stress conditions (e.g., temperature, humidity, light) has not been found in publicly accessible literature. A supplier indicates that the compound should be stored at 2-8°C and protected from light, suggesting potential sensitivity to higher temperatures and UV radiation[1]. For a related thiophene derivative, a stability of at least two years at -20°C has been reported[6].

To establish a comprehensive stability profile, a formal stability study is required. The following table outlines the recommended conditions based on the International Council for Harmonisation (ICH) guidelines.

ConditionTemperatureRelative HumidityMinimum Duration
Long-term 25°C ± 2°C60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C75% RH ± 5% RH6 months
Photostability --As per ICH Q1B

Experimental Protocols

Protocol for Determination of Equilibrium Solubility

This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents.

1. Materials:

  • This compound
  • Selected solvents (e.g., water, ethanol, DMSO, etc.)
  • Analytical balance
  • Vials with screw caps
  • Constant temperature orbital shaker/incubator
  • Centrifuge
  • Volumetric flasks and pipettes
  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

2. Procedure:

  • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is necessary to ensure saturation.
  • Accurately dispense a known volume of the desired solvent into each vial.
  • Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C).
  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.
  • After equilibration, allow the vials to stand undisturbed at the set temperature to allow for the sedimentation of excess solid.
  • Centrifuge the vials to ensure complete separation of the solid and liquid phases.
  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
  • Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.
  • Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC).
  • Calculate the solubility in the desired units (e.g., mg/mL or g/100 mL).

Protocol for Stability Indicating Study

This protocol outlines a general approach for conducting a stability study of a chemical substance in accordance with ICH guidelines.

1. Materials and Equipment:

  • This compound (a single, well-characterized batch)
  • Appropriate primary packaging (e.g., amber glass vials with inert caps)
  • ICH-compliant stability chambers
  • Validated stability-indicating analytical method (e.g., HPLC with a method capable of separating the parent compound from potential degradants)

2. Procedure:

  • Package a sufficient quantity of the compound in the selected container-closure system.
  • Place the samples into stability chambers set to the conditions outlined in the stability data table above (long-term, intermediate, and accelerated).
  • For photostability testing, expose the compound to light conditions as specified in ICH guideline Q1B.
  • At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term), withdraw samples from each storage condition.
  • Analyze the samples for key stability attributes, including:
  • Appearance (visual inspection)
  • Assay (potency of the active substance)
  • Degradation products (identification and quantification of impurities)
  • Moisture content (if applicable)
  • Compile the data and evaluate for any significant changes over time. A "significant change" is typically defined as a failure to meet the established specifications.
  • Based on the data from the long-term study, a re-test period or shelf life for the compound can be proposed.

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 equil2 Centrifuge to separate solid equil1->equil2 analysis1 Withdraw supernatant equil2->analysis1 analysis2 Dilute aliquot analysis1->analysis2 analysis3 Quantify concentration (e.g., HPLC) analysis2->analysis3 result1 Calculate solubility analysis3->result1

Caption: Workflow for Equilibrium Solubility Determination.

Stability_Testing_Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Time-point Testing cluster_evaluation Data Evaluation setup1 Package compound in appropriate containers setup2 Place samples in ICH stability chambers setup1->setup2 storage1 Long-term (25°C/60%RH) setup2->storage1 storage2 Accelerated (40°C/75%RH) setup2->storage2 storage3 Intermediate (30°C/65%RH) setup2->storage3 testing1 Withdraw samples at specified intervals storage1->testing1 storage2->testing1 storage3->testing1 testing2 Analyze for appearance, assay, impurities testing1->testing2 eval1 Assess for significant changes testing2->eval1 eval2 Establish re-test period/shelf life eval1->eval2

Caption: Workflow for a Stability Indicating Study.

References

Methodological & Application

Practical Synthesis of Ethyl 2-methylthiophene-3-carboxylate Without Strong Bases: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a practical and scalable synthesis of ethyl 2-methylthiophene-3-carboxylate, a key building block in medicinal chemistry, that circumvents the use of hazardous strong bases such as n-butyllithium. The described method relies on a lithium chloride (LiCl)-mediated bromine-magnesium exchange reaction on a readily available 3-bromo-2-methylthiophene precursor. This procedure offers significant advantages in terms of operational safety, milder reaction conditions (non-cryogenic), and scalability, making it highly suitable for industrial applications.[1][2] This note provides detailed experimental protocols, summarized quantitative data, and a visual representation of the synthetic workflow.

Introduction

Thiophene derivatives are prevalent scaffolds in a wide array of pharmaceuticals and functional materials. Specifically, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Traditional synthetic routes to this compound often involve the deprotonation of 3-thiophenecarboxylic acid derivatives using strong organolithium bases at low temperatures, a method that presents significant challenges for large-scale production due to safety concerns and the need for specialized equipment.[1] To address these limitations, a more practical approach utilizing a LiCl-mediated Grignard reagent formation has been developed. This method allows for a more controlled and efficient synthesis under milder conditions.[1][2]

Synthesis Overview

The synthetic strategy involves a two-step process starting from commercially available 2-methylthiophene. The first step is the bromination of 2-methylthiophene to yield 3-bromo-2-methylthiophene. The subsequent and key step is the LiCl-mediated bromine-magnesium exchange of 3-bromo-2-methylthiophene to form the corresponding Grignard reagent, which is then carboxylated using ethyl chloroformate to yield the desired product, this compound.

Experimental Protocols

Step 1: Synthesis of 3-bromo-2-methylthiophene

A detailed experimental protocol for this step is based on standard bromination procedures for thiophenes.

  • Materials: 2-methylthiophene, N-Bromosuccinimide (NBS), Tetrahydrofuran (THF), Acetic acid.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylthiophene (1.0 eq) in a mixture of THF and acetic acid (1:1) at 0 °C.

    • Slowly add a solution of NBS (1.05 eq) in THF to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford 3-bromo-2-methylthiophene.

Step 2: Synthesis of this compound

This protocol is adapted from the work of Kogami and Watanabe, which highlights a safe and efficient process.[1][2]

  • Materials: 3-bromo-2-methylthiophene, Isopropylmagnesium chloride (i-PrMgCl), Lithium chloride (LiCl), Tetrahydrofuran (THF), Ethyl chloroformate.

  • Procedure:

    • To a dry flask under an inert atmosphere (nitrogen or argon), add anhydrous LiCl (1.1 eq).

    • Add a solution of i-PrMgCl in THF (1.1 eq) to the flask and stir the mixture for 30 minutes at room temperature.

    • Cool the mixture to 0 °C and add a solution of 3-bromo-2-methylthiophene (1.0 eq) in THF dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of the Grignard reagent can be monitored by quenching a small aliquot with iodine.

    • Cool the reaction mixture to -10 °C and add ethyl chloroformate (1.2 eq) dropwise, ensuring the internal temperature does not exceed -5 °C.

    • After the addition, allow the mixture to slowly warm to room temperature and stir for an additional 1 hour.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound from 3-bromo-2-methylthiophene.

ParameterValueReference
Starting Material 3-bromo-2-methylthiopheneCommercially available or synthesized
Key Reagents i-PrMgCl, LiCl, Ethyl chloroformateCommercially available
Solvent THFAnhydrous
Reaction Temp. 0 °C to RT[1][2]
Reaction Time ~3 hours[1]
Product Yield 52% (overall from 2-methylthiophene)[1]
Purity HighDetermined by HPLC/GC
Product State Liquid-

Visualizations

Logical Workflow for the Synthesis

The following diagram illustrates the key steps and transformations in the synthesis of this compound.

Synthesis_Workflow Start 2-Methylthiophene Bromination Bromination (NBS, THF/AcOH) Start->Bromination Intermediate1 3-Bromo-2-methylthiophene Bromination->Intermediate1 Grignard LiCl-mediated Br/Mg Exchange (i-PrMgCl, LiCl, THF) Intermediate1->Grignard Intermediate2 2-Methyl-3-thienylmagnesium chloride-LiCl adduct Grignard->Intermediate2 Carboxylation Carboxylation (Ethyl Chloroformate) Intermediate2->Carboxylation Product This compound Carboxylation->Product

Caption: Synthetic pathway from 2-methylthiophene to the final product.

Conclusion

The described LiCl-mediated bromine-magnesium exchange provides a superior alternative to traditional methods for the synthesis of this compound that rely on strong bases. This process is characterized by its operational simplicity, enhanced safety, and scalability, making it a valuable protocol for both academic research and industrial-scale production in the field of drug development. The avoidance of cryogenic temperatures and highly pyrophoric reagents significantly reduces the cost and complexity of the synthesis.

References

Application Notes and Protocols for Ethyl 2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methylthiophene-3-carboxylate is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. Thiophene-based compounds are known to exhibit a wide range of biological activities and are key components in the development of novel therapeutic agents and functional organic materials. This document provides a detailed experimental protocol for a practical and efficient synthesis of this compound, moving away from hazardous reagents like n-butyllithium. Additionally, it summarizes the known applications and biological significance of the broader class of thiophene carboxylates, offering a basis for further research and development.

Introduction

Thiophene derivatives are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. The thiophene ring is considered a bioisostere of the benzene ring and is a common scaffold in a variety of biologically active molecules. These compounds have been reported to possess anti-inflammatory, antimicrobial, antidepressant, and anticonvulsant properties. Furthermore, their unique electronic properties make them valuable building blocks for organic semiconductors, polymers, and dyes. This compound, as a functionalized thiophene, serves as a versatile intermediate for the synthesis of more complex molecules. A safe and efficient synthetic route to this compound is therefore of considerable interest.

Synthesis of this compound

A practical and efficient process for the preparation of this compound has been devised, which notably avoids the use of hazardous strong bases such as n-butyllithium and cryogenic conditions. This method allows for a scalable synthesis with a good overall yield starting from commercially available 2-methylthiophene.[1]

Experimental Protocol

Materials:

  • 2-methylthiophene

  • N-Bromosuccinimide (NBS)

  • Magnesium turnings

  • Iodine (catalyst)

  • Dry diethyl ether or Tetrahydrofuran (THF)

  • Ethyl chloroformate

  • Aqueous solution of hydrochloric acid (1 M)

  • Saturated aqueous solution of sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Bromination of 2-methylthiophene:

    • In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 2-methylthiophene (1 equivalent) in a suitable solvent like acetic acid.

    • Slowly add a solution of N-Bromosuccinimide (1 equivalent) in the same solvent to the flask at room temperature while stirring.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-bromo-2-methylthiophene.

  • Formation of the Grignard Reagent:

    • In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • Add a small amount of a solution of 3-bromo-2-methylthiophene (1 equivalent) in dry diethyl ether or THF to initiate the reaction.

    • Once the reaction starts (indicated by a color change and gentle reflux), add the remaining solution of 3-bromo-2-methylthiophene dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the reaction mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Carboxylation and Esterification:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the cooled solution while stirring vigorously.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction by carefully adding 1 M hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Overall Yield: Approximately 52%.[1]

Data Presentation
ParameterValueReference
Starting Material 2-methylthiophene[1]
Key Reagents N-Bromosuccinimide, Magnesium, Ethyl chloroformate
Overall Yield 52%[1]
Key Advantages Avoids strong bases (n-butyllithium), non-cryogenic conditions, operational simplicity[1]

Experimental Workflow

Synthesis_Workflow cluster_bromination Step 1: Bromination cluster_grignard Step 2: Grignard Formation cluster_carboxylation Step 3: Carboxylation & Esterification cluster_purification Step 4: Purification 2-methylthiophene 2-methylthiophene NBS NBS 2-methylthiophene->NBS Acetic Acid 3-bromo-2-methylthiophene 3-bromo-2-methylthiophene NBS->3-bromo-2-methylthiophene RT, 2-3h Mg, I2 Mg, I2 3-bromo-2-methylthiophene->Mg, I2 Dry Ether/THF 2-methyl-3-thiophenemagnesium bromide 2-methyl-3-thiophenemagnesium bromide Mg, I2->2-methyl-3-thiophenemagnesium bromide Reflux, 1h Ethyl Chloroformate Ethyl Chloroformate 2-methyl-3-thiophenemagnesium bromide->Ethyl Chloroformate Ice Bath -> RT Crude Product Crude Product Ethyl Chloroformate->Crude Product Acidic Workup Column Chromatography Column Chromatography Crude Product->Column Chromatography Hexane/EtOAc This compound This compound Column Chromatography->this compound

Caption: Synthetic workflow for this compound.

Applications and Biological Significance

While specific experimental applications and biological activity data for this compound are not extensively documented in publicly available literature, the broader class of thiophene derivatives is of significant interest.

Medicinal Chemistry

Thiophene-containing compounds are known to possess a wide array of biological activities. The related 2-aminothiophene-3-carboxylate derivatives, in particular, have been extensively studied and serve as important intermediates in the synthesis of various pharmacologically active compounds.

  • Antimicrobial and Antifungal Activity: Various derivatives of ethyl 2-aminothiophene-3-carboxylate have demonstrated significant antibacterial and antifungal properties.

  • Anti-inflammatory and Analgesic Activity: The thiophene scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Activity: Certain thiophene derivatives have been investigated for their potential as anticancer agents, acting through various mechanisms such as kinase inhibition.

  • Central Nervous System (CNS) Activity: Thiophene-based compounds have shown potential as antidepressants, anticonvulsants, and neuroprotective agents.

Materials Science

Thiophene-based molecules are fundamental building blocks in the field of organic electronics due to their favorable electronic properties, stability, and the ability to be functionalized to tune their properties.

  • Organic Photovoltaics (OPVs): Thiophene derivatives are widely used in the synthesis of donor-acceptor polymers for solar cell applications.

  • Organic Light-Emitting Diodes (OLEDs): The electroluminescent properties of certain thiophene-containing compounds make them suitable for use in OLED displays.

  • Organic Field-Effect Transistors (OFETs): Polythiophenes and oligothiophenes are among the most studied organic semiconductors for transistor applications.

Logical Relationship of Thiophene Applications

Thiophene_Applications cluster_medchem Medicinal Chemistry cluster_materialsci Materials Science Thiophene Core Thiophene Core Antimicrobial Antimicrobial Thiophene Core->Antimicrobial Anti-inflammatory Anti-inflammatory Thiophene Core->Anti-inflammatory Anticancer Anticancer Thiophene Core->Anticancer CNS Activity CNS Activity Thiophene Core->CNS Activity Organic Photovoltaics Organic Photovoltaics Thiophene Core->Organic Photovoltaics OLEDs OLEDs Thiophene Core->OLEDs OFETs OFETs Thiophene Core->OFETs

Caption: Diverse applications of the thiophene core structure.

Conclusion

This compound is a valuable chemical intermediate that can be synthesized efficiently and safely. While specific biological and material science data for this particular compound are limited, its structural similarity to a wide range of bioactive and electronically active thiophene derivatives suggests its potential as a building block for the development of new pharmaceuticals and functional materials. The provided synthetic protocol offers a reliable method for its preparation, facilitating further research into its properties and applications.

References

The Versatility of Ethyl 2-methylthiophene-3-carboxylate: A Synthon for Biologically Active Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-methylthiophene-3-carboxylate and its derivatives, particularly its 2-amino analogue, serve as pivotal starting materials in the synthesis of a diverse array of heterocyclic compounds. These thiophene-based synthons are particularly valuable for constructing fused ring systems that are often bioisosteres of endogenous purines, rendering them of significant interest in medicinal chemistry and drug discovery. The inherent reactivity of the thiophene core and its substituents allows for the facile construction of complex molecules, most notably thieno[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities, including potent anticancer and kinase inhibitory effects.

This document provides detailed application notes on the utility of this compound as a synthon and comprehensive protocols for the synthesis of key heterocyclic derivatives.

Application Notes

The strategic importance of this compound and its amino derivatives in heterocyclic synthesis stems from their ability to undergo cyclization reactions to form fused pyrimidine rings. The resulting thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives reported to possess significant pharmacological properties.

Key Applications:

  • Anticancer Agents: Thieno[2,3-d]pyrimidine derivatives have been extensively investigated as anticancer agents.[1][2][3] They have been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7), colorectal (HT-29), and prostate cancer cells.[2][3]

  • Kinase Inhibitors: A significant number of thieno[2,3-d]pyrimidine-based compounds have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4][5][6][7] Of particular note is their activity against Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4][5][6][7][8]

  • Antimicrobial Agents: Certain derivatives of thieno[2,3-d]pyrimidines and their precursors have demonstrated promising antibacterial and antifungal activities.[9][10]

  • Synthesis of Other Fused Heterocycles: Beyond thienopyrimidines, these synthons can be elaborated into more complex polycyclic systems such as thieno[3,2-e][1][11][12]triazolo[4,3-c]pyrimidines and pyrazolo[1,5-a]pyrimidines, further expanding their utility in generating diverse chemical libraries for drug screening.[1][9][13][14][15][16]

The versatility of the starting synthon allows for the introduction of various substituents on the thiophene and the newly formed pyrimidine ring, enabling the fine-tuning of biological activity and pharmacokinetic properties.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key intermediate, ethyl 2-amino-4-methylthiophene-3-carboxylate, and its subsequent conversion to biologically relevant heterocyclic compounds.

Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate (Gewald Reaction)

This protocol describes the synthesis of the crucial aminothiophene intermediate via the Gewald reaction.[17][18][19]

Reaction Scheme:

Gewald Reaction acetone Acetone reaction_center + acetone->reaction_center ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->reaction_center sulfur Sulfur sulfur->reaction_center diethylamine Diethylamine (catalyst) diethylamine->reaction_center product Ethyl 2-amino-4-methyl- thiophene-3-carboxylate reaction_center->product Ethanol, 50°C

Caption: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate.

Materials:

  • Acetone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Diethylamine

  • Absolute ethanol

  • Ice-cold water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, prepare a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml).

  • In a separate flask, mix acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).

  • Add the acetone and ethyl cyanoacetate mixture to the sulfur and diethylamine solution.

  • Stir the reaction mixture constantly at 50°C for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, quench the reaction by pouring the mixture into ice-cold water.

  • Extract the product with ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (7:3) mixture as the eluent.

  • Evaporate the solvent to obtain the final product as yellow crystals.

Quantitative Data:

CompoundYieldMelting Point (°C)
Ethyl 2-amino-4-methylthiophene-3-carboxylate85%76-79
Protocol 2: Synthesis of 2-Substituted-thieno[2,3-d]pyrimidin-4(3H)-ones

This protocol details the cyclization of ethyl 2-amino-4-methylthiophene-3-carboxylate to form the thieno[2,3-d]pyrimidine core structure.[2]

Reaction Scheme:

Thienopyrimidine Synthesis start Ethyl 2-amino-4-methyl- thiophene-3-carboxylate product 2-Methyl-5,6,7,8-tetrahydro- benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one start->product Reflux reagent Formamide reagent->product

Caption: Synthesis of a thieno[2,3-d]pyrimidin-4(3H)-one derivative.

Materials:

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (or a similar 2-aminothiophene-3-carboxylate)

  • Formamide

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1 equivalent).

  • Add an excess of formamide.

  • Heat the mixture to reflux and maintain reflux for the time required for the reaction to complete (monitor by TLC).

  • After cooling, the product often precipitates.

  • Collect the solid by filtration, wash with a suitable solvent (e.g., ethanol), and dry to obtain the thieno[2,3-d]pyrimidin-4(3H)-one derivative.

Quantitative Data for a Representative Thieno[2,3-d]pyrimidinone:

CompoundYieldMelting Point (°C)
5,6,7,8-Tetrahydro-3H-benzo[12][14]thieno[2,3-d]pyrimidin-4-thione (from a similar route)90%235-237
Protocol 3: Synthesis of Thieno[3,2-e][1][11][12]triazolo[4,3-c]pyrimidine Derivatives

This protocol outlines a multi-step synthesis of a more complex fused heterocyclic system starting from a thienopyrimidine intermediate.[13]

Experimental Workflow:

Triazolopyrimidine_Synthesis start 4-(Methylthio)thieno[2,3-d] pyrimidin-2(1H)-one intermediate1 4-Hydrazinothieno[2,3-d] pyrimidin-2(1H)-one start->intermediate1 Hydrazine Hydrate, Reflux product Thieno[3,2-e][1,2,4]triazolo [4,3-c]pyrimidin-5(6H)-one intermediate1->product Triethyl orthoformate, DMF, Reflux

Caption: Multi-step synthesis of a thieno[3,2-e][1][11][12]triazolo[4,3-c]pyrimidine.

Materials:

  • 1-Methyl-4-(methylthio)thieno[2,3-d]pyrimidin-2(1H)-one

  • 80% Hydrazine hydrate

  • Ethanol

  • Triethyl orthoformate (or other appropriate orthoesters)

  • Dimethylformamide (DMF)

Procedure:

  • Synthesis of the Hydrazino Intermediate:

    • To a solution of 1-methyl-4-(methylthio)thieno[2,3-d]pyrimidin-2(1H)-one (1 equivalent) in ethanol, add 80% hydrazine hydrate.

    • Reflux the mixture until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture and collect the precipitated 4-hydrazino derivative by filtration.

  • Cyclization to the Triazolopyrimidine:

    • In a round-bottom flask, dissolve the 4-hydrazino intermediate (1 equivalent) in DMF.

    • Add an appropriate triethyl orthoester (e.g., triethyl orthoformate for an unsubstituted triazole ring).

    • Reflux the mixture until the reaction is complete.

    • Cool the reaction mixture and isolate the product, which may precipitate or require workup with water followed by filtration.

Quantitative Data for Representative Triazolopyrimidines:

CompoundYield
6-Methylthieno[3,2-e][1][11][12]triazolo[4,3-c]pyrimidin-5(6H)-one75-83%
3-Methyl-6-methylthieno[3,2-e][1][11][12]triazolo[4,3-c]pyrimidin-5(6H)-one75-83%
3-Phenyl-6-methylthieno[3,2-e][1][11][12]triazolo[4,3-c]pyrimidin-5(6H)-one75-83%

Signaling Pathway

EGFR Kinase Inhibition by Thieno[2,3-d]pyrimidine Derivatives

Many of the synthesized thieno[2,3-d]pyrimidine derivatives exhibit their anticancer effects by inhibiting key signaling pathways involved in cell growth and proliferation. A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase. The diagram below illustrates a simplified representation of the EGFR signaling pathway and its inhibition by these compounds.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway.

This pathway highlights how the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) triggers a downstream signaling cascade (RAS-RAF-MEK-ERK pathway), ultimately leading to gene transcription that promotes cell proliferation, survival, and angiogenesis. Thieno[2,3-d]pyrimidine derivatives can act as inhibitors of EGFR, blocking this signaling cascade and thereby exerting their anticancer effects.[4][5][6][7][8]

References

Applications of Ethyl 2-methylthiophene-3-carboxylate Derivatives in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold, a five-membered sulfur-containing heterocycle, is a privileged structure in medicinal chemistry. Its derivatives, including those originating from Ethyl 2-methylthiophene-3-carboxylate, have demonstrated a broad spectrum of pharmacological activities. The versatility of the thiophene ring allows for diverse chemical modifications, enabling the fine-tuning of physicochemical and pharmacokinetic properties to create potent and selective therapeutic agents. These compounds have shown promise in various therapeutic areas, including oncology, infectious diseases, inflammation, and neurology. This document provides detailed application notes on the use of this compound derivatives in drug discovery, complete with experimental protocols and quantitative data to facilitate further research and development.

Anticancer Applications

Derivatives of this compound, particularly 2-aminothiophene-3-carboxylates, have emerged as a significant class of anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of apoptotic pathways, and interference with key signaling cascades.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of various thiophene derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for this assessment.

Compound ClassCancer Cell LineIC50 (µM)Reference
Thiophene Carboxamide DerivativesHep3B5.46 - 12.58[1]
Thienopyrimidine DerivativesHepG23.105 - 4.296[2]
Thienopyrimidine DerivativesPC-32.15 - 7.472[2]
Thiophene-based Oxadiazole DerivativesMCF-76.55 - 15.25[3]
Thiophene-based Oxadiazole DerivativesHCT1168.20 - 17.75[3]
Thiophene Derivative (Compound 1312)SGC-79010.34[4]
Thiophene Derivative (Compound 1312)HT-290.36[4]
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[5][6][7]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HepG2, PC-3, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Thiophene derivative compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the thiophene derivatives in the culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).[8]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5][6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Signaling Pathways in Anticancer Activity

Certain thiophene derivatives function as inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10][11]

G Thiophene Derivative Thiophene Derivative β-Tubulin β-Tubulin Thiophene Derivative->β-Tubulin Binds to Colchicine Site Microtubule Dynamics Microtubule Dynamics β-Tubulin->Microtubule Dynamics Inhibits Polymerization G2/M Arrest G2/M Arrest Microtubule Dynamics->G2/M Arrest Disruption leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces

Inhibition of Tubulin Polymerization by Thiophene Derivatives.

Thiophene derivatives can induce apoptosis by modulating the expression of the Bcl-2 family of proteins, which are key regulators of the intrinsic (mitochondrial) apoptotic pathway. These compounds can increase the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and activation of caspases.[6][8][12][13]

G Thiophene Derivative Thiophene Derivative Bax Bax (Pro-apoptotic) Thiophene Derivative->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Thiophene Derivative->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Modulation of the Bax/Bcl-2 Ratio by Thiophene Derivatives.

Antimicrobial Applications

Thiophene-based compounds have demonstrated significant activity against a range of bacterial and fungal pathogens, including drug-resistant strains. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound ClassMicroorganismMIC (µg/mL)Reference
Thiophene Derivatives (4, 5, 8)Col-R A. baumannii16 - 32[14]
Thiophene Derivatives (4, 5, 8)Col-R E. coli8 - 32[14]
Thiophene-based HeterocyclesC. difficile2 - 4[10]
Thiophene Derivatives (9b, 10)A. fumigatus- (100% inhibition at 5 mg/mL)[15]
Thiophene Derivatives (9b, 10)S. racemosum- (100% inhibition at 5 mg/mL)[15]
Thiophene Derivatives (9b, 10)G. candidum- (100% inhibition at 5 mg/mL)[15]
Thiophene Derivatives (9b, 10)C. albicans- (100% inhibition at 5 mg/mL)[15]
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.[14][16]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Thiophene derivative compounds (dissolved in DMSO)

  • Standard antimicrobial agents (positive controls)

  • Microplate reader (optional)

Procedure:

  • Compound Preparation and Dilution: Prepare a stock solution of the thiophene derivative in DMSO. Perform a series of two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the microbial strains on appropriate agar plates and incubate. Prepare a standardized inoculum suspension in sterile broth, adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted compounds with the standardized microbial suspension. The final volume in each well is typically 200 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: After incubation, determine the MIC as the lowest concentration of the compound at which no visible growth is observed. This can be done by visual inspection or by measuring the optical density at 600 nm.[16]

Anti-inflammatory Applications

Thiophene derivatives have shown potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), and by modulating inflammatory signaling pathways like NF-κB.[12][17]

Quantitative Data: Enzyme Inhibition
Compound ClassTarget EnzymeIC50 (µM)Reference
Trisubstituted Thiophene (5b)COX-25.45[1]
Trisubstituted Thiophene (5b)5-LOX4.33[1]
Tetrasubstituted Thiophene (4c)Nitric Oxide Radical Scavenging31.59[17]
Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[9]

Materials:

  • RAW 264.7 macrophage cell line

  • 96-well plates

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Thiophene derivative compounds

  • Griess Reagent (for NO measurement)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of the thiophene derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours to induce NO production.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated control.

Signaling Pathway in Anti-inflammatory Activity

The NF-κB signaling pathway is a central regulator of inflammation. Thiophene derivatives can inhibit this pathway by preventing the activation of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This prevents the translocation of the NF-κB p65/p50 dimer to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[2][18][19]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (p65/p50)->Pro-inflammatory Genes Activates Transcription Nucleus Nucleus Thiophene Derivative Thiophene Derivative Thiophene Derivative->IKK Complex Inhibits

Inhibition of the NF-κB Signaling Pathway.

Neurological Applications

Positive Allosteric Modulators of GABA-B Receptors

Certain 2-acylaminothiophene derivatives act as positive allosteric modulators (PAMs) of the GABA-B receptor. PAMs do not activate the receptor directly but enhance the effect of the endogenous agonist, GABA. This offers a more subtle and potentially safer approach to modulating GABAergic neurotransmission for the treatment of conditions like anxiety and spasticity.[20][21]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs) like the GABA-B receptor. Agonist binding to the receptor stimulates the exchange of GDP for GTP on the Gα subunit of the associated G protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.[3][4][22]

Materials:

  • Cell membranes expressing GABA-B receptors

  • [³⁵S]GTPγS (radiolabeled)

  • GABA (agonist)

  • Thiophene derivative (PAM)

  • GDP

  • Assay buffer

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the GABA-B receptor.

  • Reaction Mixture: In a microplate, combine the cell membranes, GDP, and the thiophene derivative (PAM) at various concentrations.

  • Agonist Addition: Add a fixed concentration of GABA to the wells.

  • Initiation of Reaction: Start the binding reaction by adding [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the potency (EC50) and efficacy (Emax) of the PAM in enhancing GABA-stimulated [³⁵S]GTPγS binding.

G Membrane Preparation Membrane Preparation Reaction Setup Reaction Setup Membrane Preparation->Reaction Setup Agonist & PAM Addition Agonist & PAM Addition Reaction Setup->Agonist & PAM Addition Initiate with [³⁵S]GTPγS Initiate with [³⁵S]GTPγS Agonist & PAM Addition->Initiate with [³⁵S]GTPγS Incubation Incubation Initiate with [³⁵S]GTPγS->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Workflow for the [³⁵S]GTPγS Binding Assay.
Cannabinoid Receptor 2 (CB2R) Ligands

Thiophene derivatives have also been identified as ligands for the cannabinoid receptor 2 (CB2R), which is primarily expressed in the immune system. Modulating CB2R activity is a promising strategy for treating inflammatory and neuropathic pain without the psychoactive side effects associated with CB1R activation.

Experimental Protocol: CB2R Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CB2 receptor, thereby determining its binding affinity (Ki).

Materials:

  • Cell membranes from cells expressing human CB2R

  • Radiolabeled CB2R ligand (e.g., [³H]CP55,940)

  • Thiophene derivative (test compound)

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microplate, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and the thiophene derivative at various concentrations in the binding buffer. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known CB2R ligand).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold and its derivatives represent a versatile and promising class of compounds in drug discovery. Their demonstrated efficacy in a range of therapeutic areas, coupled with the potential for diverse chemical modifications, makes them attractive candidates for the development of novel therapeutics. The application notes and protocols provided herein offer a comprehensive guide for researchers to explore the full potential of these compounds in addressing unmet medical needs.

References

Application Notes and Protocols: Ethyl 2-methylthiophene-3-carboxylate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 2-methylthiophene-3-carboxylate and its derivatives as key building blocks in the development of potent kinase inhibitors. The thiophene scaffold is a prevalent motif in medicinal chemistry, offering a versatile platform for generating compounds that target a range of kinases implicated in diseases such as cancer. This document details synthetic protocols, biological activities, and the signaling pathways affected by these inhibitors.

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a common driver of oncogenesis. Consequently, kinase inhibitors have become a major class of targeted cancer therapeutics. The 2-aminothiophene-3-carboxylate scaffold, often synthesized via the Gewald reaction, is a well-established starting point for the development of inhibitors for various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and FMS-like Tyrosine Kinase 3 (FLT3).[1] this compound, while not always the direct starting material in a Gewald reaction, serves as a crucial intermediate that can be further functionalized to produce a diverse library of kinase inhibitors.

Kinase Targets and Signaling Pathways

Thiophene-based inhibitors have demonstrated activity against several key kinases involved in cancer progression.

  • EGFR: A receptor tyrosine kinase that, upon activation, initiates signaling cascades promoting cell proliferation, survival, and migration. Overexpression and mutations of EGFR are common in various cancers.[2]

  • VEGFR-2: A primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][4]

  • FLT3: A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation.[5]

  • Aurora Kinases: Serine/threonine kinases that play essential roles in cell division. Their inhibition can lead to mitotic arrest and apoptosis.[6]

  • BCR-ABL: A fusion protein with constitutive kinase activity that is the hallmark of chronic myeloid leukemia (CML).[7]

EGFR Signaling Pathway

EGFR_Signaling Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR P P EGFR->P RAS RAS P->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival Thiophene Inhibitor Thiophene Inhibitor Thiophene Inhibitor->EGFR Inhibits VEGFR2_Signaling VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 P P VEGFR-2->P PLCγ PLCγ P->PLCγ Activates PKC PKC PLCγ->PKC ERK ERK PKC->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Thiophene Inhibitor Thiophene Inhibitor Thiophene Inhibitor->VEGFR-2 Inhibits Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Ketone, Ethyl Cyanoacetate, Sulfur) Gewald Gewald Reaction Start->Gewald Thiophene_Core Ethyl 2-aminothiophene-3-carboxylate derivative Gewald->Thiophene_Core Modification Chemical Modifications (e.g., Amide Coupling, Substitutions) Thiophene_Core->Modification Final_Compound Final Kinase Inhibitor Modification->Final_Compound Kinase_Assay In vitro Kinase Inhibition Assay Final_Compound->Kinase_Assay Cell_Assay Cell-based Proliferation Assay Kinase_Assay->Cell_Assay Downstream Downstream Signaling Analysis (e.g., Western Blot) Cell_Assay->Downstream Data IC50 Determination Downstream->Data

References

Application Notes and Protocols for the Chromatographic Purification of Ethyl 2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-methylthiophene-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science. Its synthesis often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain the compound at the desired purity for downstream applications. This document provides a detailed protocol for the purification of this compound using flash column chromatography, a widely used and efficient technique for the separation of moderately polar organic compounds. The described method is based on established procedures for the purification of structurally similar thiophene carboxylate derivatives.

Principle of the Method

Flash column chromatography is a form of normal-phase chromatography where the stationary phase is polar (silica gel) and the mobile phase is a non-polar organic solvent or a mixture of solvents. The separation is based on the differential adsorption and desorption of the components of the mixture onto the stationary phase. Compounds with higher polarity interact more strongly with the silica gel and thus elute later, while less polar compounds travel through the column more quickly. By gradually increasing the polarity of the mobile phase (gradient elution), a fine separation of the target compound from impurities can be achieved.

Data Presentation

The following table summarizes typical results obtained from the flash chromatographic purification of a crude reaction mixture containing this compound. These values are representative and may vary depending on the specific reaction conditions and the scale of the purification.

ParameterValue
Chromatography Mode Normal-Phase Flash Chromatography
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Crude Sample Load 1.0 g
Elution Volume ~400 mL
Typical Recovery 85-95%
Purity after Column >98% (by HPLC)
Typical Retention Factor (Rf) 0.3 - 0.4 (in 9:1 Hexane/EtOAc)

Experimental Protocol

This protocol details the step-by-step procedure for the purification of this compound using flash column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Compressed air or nitrogen source with a regulator

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude material in a few drops of dichloromethane.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing a hexane/ethyl acetate solvent system (e.g., start with 95:5, then try 9:1 and 8:2 ratios).

    • Visualize the spots under a UV lamp.

    • The optimal solvent system should provide good separation between the product spot and impurities, with the product having an Rf value of approximately 0.3-0.4.

  • Column Packing (Dry Packing Method):

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Carefully pour the dry silica gel into the column. Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Column Equilibration:

    • Pre-elute the packed column with the initial, low-polarity mobile phase (e.g., 98:2 hexane/ethyl acetate).

    • Apply gentle pressure using compressed air or nitrogen to push the solvent through the column until the entire silica bed is wetted and equilibrated. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of dichloromethane.

    • Carefully apply the sample solution onto the top layer of sand in the column using a pipette.

    • Allow the sample to adsorb completely onto the silica gel.

  • Elution:

    • Begin elution with the low-polarity mobile phase (e.g., 98:2 hexane/ethyl acetate).

    • Collect fractions in test tubes or flasks.

    • Monitor the elution process by collecting small aliquots from the eluate and spotting them on a TLC plate.

    • If the desired compound is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 95:5, then 9:1). A stepwise or linear gradient can be employed.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

  • Purity and Yield Determination:

    • Determine the weight of the purified product to calculate the recovery yield.

    • Assess the purity of the final product using an appropriate analytical technique such as HPLC or NMR spectroscopy.

Visualizations

Chromatographic_Purification_Workflow Crude Crude this compound TLC TLC Analysis to Determine Optimal Solvent System Crude->TLC Analyze SampleLoad Sample Loading (Dissolved in minimal solvent) Crude->SampleLoad Prepare ColumnPrep Column Preparation (Dry pack with silica gel) TLC->ColumnPrep Inform Equilibration Column Equilibration (Low polarity mobile phase) ColumnPrep->Equilibration Equilibration->SampleLoad Load onto Elution Gradient Elution (Increasing mobile phase polarity) SampleLoad->Elution FractionCollection Fraction Collection Elution->FractionCollection FractionAnalysis Fraction Analysis by TLC FractionCollection->FractionAnalysis Analyze Pooling Pooling of Pure Fractions FractionAnalysis->Pooling Identify & Combine SolventRemoval Solvent Removal (Rotary Evaporation) Pooling->SolventRemoval PureProduct Purified this compound SolventRemoval->PureProduct Analysis Purity and Yield Determination (HPLC, NMR, Weight) PureProduct->Analysis

Caption: Workflow for the purification of this compound.

Logical_Relationship cluster_Inputs Inputs cluster_Process Purification Process cluster_Outputs Outputs CrudeSample Crude Sample Chromatography Flash Column Chromatography CrudeSample->Chromatography Silica Silica Gel (Stationary Phase) Silica->Chromatography Solvents Solvents (Mobile Phase) Solvents->Chromatography PureCompound Purified Product Chromatography->PureCompound Impurities Separated Impurities Chromatography->Impurities

Caption: Logical relationship of components in the chromatographic process.

Scale-up synthesis of "Ethyl 2-methylthiophene-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Scalable Synthesis of Ethyl 2-methylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and scalable two-step synthesis of this compound, a key intermediate in pharmaceutical research and development. The described protocol, adapted from a validated multikilogram scale synthesis, offers significant advantages in terms of safety and operational simplicity by avoiding the use of pyrophoric reagents like n-butyllithium and cryogenic conditions.[1] The process commences with the bromination of commercially available 2-methylthiophene, followed by a lithium chloride-mediated Grignard reaction and subsequent carboxylation to yield the target compound with an overall yield of 52%.[1]

Introduction

This compound is a valuable heterocyclic building block utilized in the synthesis of various biologically active molecules. Traditional laboratory-scale syntheses often rely on methods that are not amenable to large-scale production due to safety concerns and the requirement for specialized equipment. This document provides a comprehensive and practical protocol for the multikilogram synthesis of this compound, focusing on operational safety and efficiency.

Overall Reaction Scheme

The synthesis is performed in two main steps:

  • Bromination: 2-Methylthiophene is selectively brominated at the 3-position using N-bromosuccinimide (NBS).

  • Grignard Reaction and Carboxylation: The resulting 3-bromo-2-methylthiophene is converted to its Grignard reagent, which is then carboxylated using ethyl chloroformate to afford the final product.

Quantitative Data Summary

The following tables summarize the quantitative data for the two-step synthesis.

Table 1: Reagents and Yield for the Bromination of 2-Methylthiophene

CompoundMolecular Weight ( g/mol )Amount (kg)Moles (mol)Molar Ratio
2-Methylthiophene98.173.0030.61.0
N-Bromosuccinimide (NBS)177.985.4430.61.0
Product: 3-Bromo-2-methylthiophene 177.07 4.87 27.5 Yield: 90%

Table 2: Reagents and Yield for the Grignard Reaction and Carboxylation

CompoundMolecular Weight ( g/mol )Amount (kg)Moles (mol)Molar Ratio
3-Bromo-2-methylthiophene177.076.0033.91.0
Magnesium Turnings24.310.9840.31.19
Lithium Chloride42.390.174.00.12
Ethyl Chloroformate108.524.2639.21.16
Product: this compound 170.23 - - Yield: 63%

Table 3: Overall Yield and Purity

ProductOverall Yield (%)HPLC Purity (%)
This compound5291

Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromo-2-methylthiophene
  • A solution of 2-methylthiophene (3.00 kg, 30.6 mol) in a mixture of acetonitrile (18 L) and water (18 L) is prepared in a suitable reactor.

  • The solution is cooled to an internal temperature of 0 °C.

  • N-Bromosuccinimide (5.44 kg, 30.6 mol) is added portion-wise over 2 hours, ensuring the temperature is maintained below 5 °C.

  • The reaction mixture is stirred for an additional 2 hours at 0–5 °C. Reaction completion is monitored by HPLC.

  • Upon completion, the reaction is quenched by the addition of a 10% aqueous sodium sulfite solution.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 3-bromo-2-methylthiophene as a colorless oil.

Step 2: Synthesis of this compound
  • Magnesium turnings (0.98 kg, 40.3 mol), lithium chloride (0.17 kg, 4.0 mol), and a catalytic amount of iodine are charged into a dry reactor under an inert atmosphere.

  • The magnesium is activated by the addition of a solution of 1,2-dibromoethane in tetrahydrofuran (THF).

  • A solution of 3-bromo-2-methylthiophene (6.00 kg, 33.9 mol) in THF is added dropwise to the activated magnesium suspension, maintaining the temperature between 40–50 °C.

  • The mixture is then heated to 60 °C for 3 hours to ensure complete formation of the Grignard reagent.[1]

  • The reaction mixture is cooled to below 5 °C.

  • Ethyl chloroformate (4.26 kg, 39.2 mol) is added dropwise over 4 hours, keeping the internal temperature below 2 °C.[1]

  • The reaction is stirred for an additional 2 hours at 3–5 °C.

  • The reaction is quenched with 2 M hydrochloric acid (18 L).[1]

  • The product is extracted with n-heptane (18 L).[1]

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The final product, this compound, is purified by vacuum distillation.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.33 (d, J=5.2 Hz, 1H), 6.91 (d, J=5.2 Hz, 1H), 4.30 (q, J=7.2 Hz, 2H), 2.70 (s, 3H), 1.36 (t, J=7.2 Hz, 3H).

  • Mass Spectrum (ESI): m/z 171.1 [M+H]⁺.

Experimental Workflow Diagram

G cluster_0 Step 1: Bromination cluster_1 Step 2: Grignard Reaction & Carboxylation A 2-Methylthiophene C Reaction at 0-5 °C in MeCN/H₂O A->C B N-Bromosuccinimide B->C D Work-up and Distillation C->D E 3-Bromo-2-methylthiophene D->E F 3-Bromo-2-methylthiophene E->F Intermediate H Grignard Formation at 40-60 °C F->H G Mg, LiCl, THF G->H J Carboxylation at < 5 °C H->J I Ethyl Chloroformate I->J K Work-up and Distillation J->K L This compound K->L

References

Application Note: Analytical Characterization of Ethyl 2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethyl 2-methylthiophene-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence as a core structural motif in various biologically active molecules. Thorough analytical characterization is crucial to confirm its identity, purity, and stability. This application note outlines the principal analytical techniques and provides detailed protocols for the comprehensive characterization of this compound.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring environments.

2.1.2. ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Chromatographic Analysis

Chromatographic techniques are vital for assessing the purity of this compound and for monitoring reaction progress.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent method for identifying and quantifying volatile and semi-volatile compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak.

IR Spectroscopy Protocol
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid or liquid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan and subtract it from the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a GC inlet.

  • Instrument: A mass spectrometer with an Electron Ionization (EI) source.

  • Acquisition Parameters:

    • Ionization Energy: 70 eV.

    • Mass Range: 40-400 m/z.

    • Scan Speed: 1 scan/second.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrument: A GC system coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 m/z.

    • Scan Interval: 0.5 seconds.

  • Data Analysis: Identify the compound based on its retention time and mass spectrum, which can be compared to a spectral library.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

  • Instrument: An HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) can be a good starting point. For example, a linear gradient from 30% to 100% acetonitrile over 60 minutes.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[1]

    • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm or 340 nm for thiophene derivatives).[1]

  • Data Analysis: Determine the retention time and peak area for quantification and purity assessment.

Data Presentation

Table 1: Summary of Analytical Data for Ethyl 2-amino-4-methylthiophene-3-carboxylate (Analogue)

Analytical TechniqueParameterObserved ValueReference
¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ)6.07 (s, 2H), 5.82 (s, 1H), 4.29 (q, J = 7.1 Hz, 2H), 2.28 (s, 3H), 1.35 (t, J = 7.1 Hz, 3H)[2]
¹³C NMR (100 MHz, CDCl₃) Chemical Shift (δ)166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40[2]
IR (KBr) Wavenumber (cm⁻¹)3408, 3294 (N-H stretching); 1666 (C=O stretching)[3]
Mass Spectrometry (ESI-MS) m/z186.15 [M+H]⁺ (Calculated for C₈H₁₁NO₂S: 185.05)[2]

Note: The data presented in this table is for Ethyl 2-amino-4-methylthiophene-3-carboxylate, a structurally similar compound. This information is provided as a reference for developing analytical methods for this compound.

Visualizations

Analytical_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_data Data Analysis & Reporting Sample Sample NMR NMR (¹H & ¹³C) Sample->NMR IR IR Sample->IR MS Mass Spec Sample->MS GCMS GC-MS Sample->GCMS HPLC HPLC-UV Sample->HPLC Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment GCMS->Purity HPLC->Purity Report Final Report Structure->Report Purity->Report

Caption: Workflow for the analytical characterization of this compound.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of spectroscopic and chromatographic techniques ensures unambiguous structural confirmation and accurate purity determination, which are critical for its application in research, development, and quality control in the pharmaceutical industry. While specific experimental data for the target compound is sparse, the provided protocols and data for a close analogue offer a solid starting point for method development and validation.

References

Application Notes and Protocols: Nucleophilic Reactions of Ethyl 2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of Ethyl 2-methylthiophene-3-carboxylate with various nucleophiles. This versatile building block is a key intermediate in the synthesis of a range of heterocyclic compounds, particularly thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. The protocols outlined below are intended to serve as a guide for the chemical modification of this scaffold.

Overview of Nucleophilic Acyl Substitution

The ethyl ester functionality of this compound is the primary site for nucleophilic attack. The general mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to yield the substituted product. The nature of the nucleophile dictates the final product.

Nucleophilic_Acyl_Substitution cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products start This compound intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu:⁻) nucleophile->intermediate product Substituted Product intermediate->product Elimination of Leaving Group leaving_group Ethoxide (EtO⁻) intermediate->leaving_group

Caption: General mechanism of nucleophilic acyl substitution at the ester of this compound.

Common Nucleophilic Reactions and Protocols

The following sections detail common nucleophilic reactions performed on this compound, including hydrolysis, amidation, reduction, and reactions with organometallic reagents.

Hydrolysis (Saponification)

Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-methylthiophene-3-carboxylic acid, is a fundamental transformation. This is typically achieved under basic conditions (saponification) followed by acidic workup. The resulting carboxylic acid is a valuable intermediate for further derivatization, such as amide coupling reactions.

Table 1: Summary of Hydrolysis Reaction

ReactantNucleophileReagentsProductTypical Yield
This compoundOH⁻1. NaOH or KOH (aq. solution) 2. HCl (aq. solution)2-methylthiophene-3-carboxylic acidHigh

Experimental Protocol: Synthesis of 2-methylthiophene-3-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Saponification: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the flask.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidification: Dissolve the residue in water and cool in an ice bath. Acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-methylthiophene-3-carboxylic acid.

Amidation

Direct conversion of the ester to an amide can be achieved by heating with an amine. This reaction is often slower than hydrolysis and may require elevated temperatures or the use of a catalyst. The resulting amides are important in drug discovery as they can participate in hydrogen bonding interactions with biological targets.

Table 2: Summary of Amidation Reaction

ReactantNucleophileReagentsProductTypical Yield
This compoundR-NH₂Amine (primary or secondary)N-substituted-2-methylthiophene-3-carboxamideModerate to High

Experimental Protocol: Synthesis of N-benzyl-2-methylthiophene-3-carboxamide (Representative)

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine this compound (1.0 eq) and benzylamine (1.5-2.0 eq).

  • Heating: Heat the mixture at a high temperature (e.g., 120-150 °C) for several hours. The reaction can be performed neat or in a high-boiling solvent like xylene.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired amide.

Reduction to Alcohol

The ester can be reduced to the corresponding primary alcohol, (2-methylthiophen-3-yl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This product can serve as a precursor for further functional group transformations.

Table 3: Summary of Reduction Reaction

ReactantNucleophileReagentsProductTypical Yield
This compoundH⁻1. Lithium Aluminum Hydride (LiAlH₄) in dry THF or Et₂O 2. H₂O or dilute acid (workup)(2-methylthiophen-3-yl)methanolHigh

Experimental Protocol: Synthesis of (2-methylthiophen-3-yl)methanol

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Ester: Cool the suspension in an ice bath and add a solution of this compound (1.0 eq) in the same dry solvent dropwise via an addition funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Filter the resulting solid and wash it thoroughly with ether or THF.

  • Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude alcohol by column chromatography if necessary.

Reaction with Grignard Reagents

Reaction with Grignard reagents (R-MgX) results in the formation of tertiary alcohols. This reaction proceeds via the addition of two equivalents of the Grignard reagent to the ester carbonyl. The first equivalent adds to form a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent.[1]

Table 4: Summary of Grignard Reaction

ReactantNucleophileReagentsProductTypical Yield
This compoundR⁻1. Grignard Reagent (R-MgX, >2.0 eq) in dry THF or Et₂O 2. Aqueous acid (workup)2-(2-methylthiophen-3-yl)propan-2-ol (for R=Me)Moderate to High

Experimental Protocol: Synthesis of 2-(2-methylthiophen-3-yl)propan-2-ol (Representative)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.

  • Addition of Grignard Reagent: Cool the solution in an ice bath and add methylmagnesium bromide (2.2 eq, solution in ether) dropwise via an addition funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude tertiary alcohol by column chromatography.

Experimental Workflow and Logic

The general workflow for performing and analyzing these nucleophilic reactions is outlined below. The choice of nucleophile directly determines the class of compound synthesized.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis setup Reaction Setup (Inert atmosphere if needed) reagents Add this compound and Nucleophile/Reagents setup->reagents reaction Stir at appropriate temperature reagents->reaction monitor Monitor by TLC/GC-MS reaction->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify analyze Characterization (NMR, MS, IR) purify->analyze

Caption: A generalized experimental workflow for nucleophilic reactions on this compound.

Logical_Relationships cluster_nucleophiles Nucleophiles cluster_products Product Classes start This compound nuc_oh Hydroxide (OH⁻) nuc_amine Amine (RNH₂) nuc_hydride Hydride (H⁻ from LiAlH₄) nuc_grignard Grignard (R⁻ from R-MgX) prod_acid Carboxylic Acid nuc_oh->prod_acid leads to prod_amide Amide nuc_amine->prod_amide leads to prod_alcohol_pri Primary Alcohol nuc_hydride->prod_alcohol_pri leads to prod_alcohol_tert Tertiary Alcohol nuc_grignard->prod_alcohol_tert leads to

Caption: Logical relationships between nucleophile type and the resulting product class from this compound.

References

Application Notes & Protocols: Ethyl 2-methylthiophene-3-carboxylate as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The thiophene ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs.[1] Its derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[1] Ethyl 2-methylthiophene-3-carboxylate and its related aminothiophene analogs serve as crucial building blocks for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides detailed protocols and synthetic pathways leveraging these precursors.

Part 1: Synthesis of Key Thiophene Precursors

The Gewald reaction is a versatile and widely employed method for the one-pot synthesis of 2-aminothiophene derivatives from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[2] This reaction provides a straightforward entry to highly functionalized thiophenes.

Protocol 1.1: General Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate via Gewald Reaction

This protocol is adapted from procedures for synthesizing similar 2-aminothiophene derivatives.[3][4]

Methodology:

  • To a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in 2 mL of absolute ethanol, add a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in 2 mL of absolute ethanol.

  • Stir the reaction mixture constantly at 40–50°C for 3-4 hours.[3][4]

  • Monitor the reaction's completion using Thin Layer Chromatography (TLC) with a pre-coated silica gel 60 F254 plate.

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Extract the product with ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[5]

  • Purify the crude product using silica gel column chromatography (100–200 mesh) with a hexane/ethyl acetate (7:3) solvent mixture to yield the pure compound.[5]

Visualization of the Gewald Reaction Pathway:

Gewald Reaction cluster_reactants Reactants cluster_product Product Ketone Ketone (e.g., Acetone) Product Ethyl 2-amino-4-methyl- thiophene-3-carboxylate Ketone->Product Ketone->Product Base (e.g., Diethylamine) Ethanol, 40-50°C Nitrile Activated Nitrile (e.g., Ethyl Cyanoacetate) Nitrile->Product Nitrile->Product Base (e.g., Diethylamine) Ethanol, 40-50°C Sulfur Elemental Sulfur (S₈) Sulfur->Product Sulfur->Product Base (e.g., Diethylamine) Ethanol, 40-50°C Synthetic Workflow start Start: Reactants in Solvent step1 Add Catalyst start->step1 step2 Reflux for 3-4 hours step1->step2 step3 Cool in Ice Bath step2->step3 step4 Filter Precipitate step3->step4 step5 Wash with Water step4->step5 step6 Recrystallize from Ethanol step5->step6 end End: Pure Product step6->end Fused Heterocycle Synthesis start Ethyl 2-amino-4-methyl- thiophene-3-carboxylate inter1 Acylation / Amidation start->inter1 inter2 N-Acylated Thiophene Intermediate inter1->inter2 inter3 Cyclization Reaction (e.g., Microwave-assisted) inter2->inter3 end Fused Heterocyclic System (e.g., Thieno[2,3-d]pyrimidine) inter3->end

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of thiophene derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology presents significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles.[1][2] Thiophene derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]

Introduction to Microwave-Assisted Thiophene Synthesis

Microwave irradiation has emerged as a powerful technique to accelerate organic reactions.[2][3] In the synthesis of thiophene derivatives, microwave energy is efficiently absorbed by the polar reagents and solvents, leading to rapid and uniform heating of the reaction mixture. This often results in shorter reaction times, higher yields, and improved product purity compared to conventional heating methods.[2][4] Key synthetic routes that benefit from microwave assistance include the Gewald three-component reaction, the Paal-Knorr thiophene synthesis, and Suzuki cross-coupling reactions.[1][5][6]

Gewald Three-Component Reaction for 2-Aminothiophenes

The Gewald reaction is a versatile multi-component reaction for the preparation of polysubstituted 2-aminothiophenes.[1][7] It involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[1][8] Microwave irradiation has been shown to significantly accelerate this reaction sequence.[1][2]

General Reaction Mechanism

The generally accepted mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1] This is followed by the addition of sulfur and subsequent cyclization to yield the final 2-aminothiophene product.[1]

Gewald_Mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition of Sulfur cluster_step3 Step 3: Cyclization & Tautomerization carbonyl Ketone/Aldehyde intermediate1 α,β-Unsaturated Nitrile carbonyl->intermediate1 Base nitrile Active Methylene Nitrile nitrile->intermediate1 intermediate2 Thiolate Intermediate intermediate1->intermediate2 Base sulfur Sulfur (S₈) sulfur->intermediate2 intermediate3 Cyclized Intermediate intermediate2->intermediate3 product 2-Aminothiophene intermediate3->product Tautomerization

Caption: Proposed mechanism of the Gewald reaction.

Experimental Protocols

Protocol 2.2.1: Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives [1]

This protocol is a generalized procedure based on commonly reported methods.

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Active methylene nitrile (e.g., ethyl cyanoacetate) (1.1 mmol)

  • Elemental sulfur (1.1 mmol)

  • Base (e.g., pyrrolidine, morpholine, triethylamine) (1.0 mmol)[2]

  • Solvent (e.g., ethanol, DMF) (3 mL)[2]

  • 5 mL microwave reaction vial

  • Microwave reactor

Procedure:

  • To a 5 mL microwave reaction vial, add the aldehyde or ketone, the active methylene nitrile, elemental sulfur, and the chosen base.

  • Add the appropriate solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).[1]

  • Monitor the reaction progress by TLC if possible.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and wash with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminothiophene derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).[1]

Protocol 2.2.2: Microwave-Assisted Synthesis of Ethyl-2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate [9]

Materials:

  • 4-Nitroacetophenone (0.1 mol)

  • Ethyl cyanoacetate (0.1 mol)

  • Elemental sulfur (0.05 mol)

  • Ethanol (15 mL)

  • 250 mL round bottom flask

  • Microwave oven

Procedure:

  • In a 250 mL round bottom flask, combine 4-nitroacetophenone, ethyl cyanoacetate, and elemental sulfur.

  • Add ethanol to the mixture.

  • Place the flask in a microwave oven and irradiate while maintaining a temperature of 120°C for 46 minutes.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, work up the reaction mixture using a 2:1 ratio of ethanol to methanol. A dark brown amorphous precipitate will form.

  • Filter the precipitate and allow it to dry to obtain the product.

Data Presentation: Gewald Reaction Conditions and Yields

The following table summarizes quantitative data from various studies on the microwave-assisted Gewald synthesis of 2-aminothiophene derivatives.

Carbonyl CompoundActive Methylene NitrileBaseSolventTemp (°C)Time (min)Yield (%)Reference
ButyraldehydeMethyl cyanoacetatePyrrolidineDMF503085[2]
CyclohexanoneMalononitrilePyrrolidineDMF503095[2]
4-NitroacetophenoneEthyl cyanoacetateN/AEthanol12046N/A[9]
ArylacetaldehydesActivated nitrilesMorpholineEthanol7020High[10]

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a fundamental method for synthesizing substituted thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent.[11] Microwave irradiation can significantly reduce reaction times and improve yields.[12]

General Experimental Workflow

Paal_Knorr_Workflow start Start reagents Combine 1,4-Diketone and Lawesson's Reagent in Toluene start->reagents microwave Microwave Irradiation (e.g., 150°C, 10-20 min) reagents->microwave workup Reaction Work-up microwave->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General workflow for Paal-Knorr synthesis.

Experimental Protocol

Protocol 3.2.1: Microwave-Assisted Paal-Knorr Thiophene Synthesis [12]

Materials:

  • Substituted 1,4-diketone (0.5 mmol)

  • Lawesson's Reagent (0.6 mmol, 1.2 equiv.)

  • Toluene (5 mL)

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • Combine the 1,4-diketone and Lawesson's Reagent in the microwave reactor vial.

  • Add toluene and the magnetic stir bar to the vial.

  • Securely cap the reaction vessel.

  • Place the vial in the microwave synthesizer and irradiate the mixture at 150°C for 10-20 minutes.

  • After cooling, the reaction mixture is typically purified by column chromatography.

Data Presentation: Paal-Knorr Reaction Conditions
Sulfurizing AgentSolventTemp (°C)Time (min)YieldsReference
Lawesson's ReagentToluene15010-20Good[12]
Phosphorus PentasulfideToluene/XyleneReflux (conventional)2-6 hoursVaries[12]

Suzuki Cross-Coupling for Functionalized Thiophenes

The Suzuki-Miyaura cross-coupling is a powerful tool for the synthesis of biaryl and heteroaryl compounds, including functionalized thiophenes.[13][14] Microwave-assisted Suzuki coupling offers a rapid and efficient method for the synthesis of thiophene oligomers and other derivatives.[6][15][16]

Logical Relationship of Suzuki Coupling Components

Suzuki_Coupling cluster_reactants Reactants thienyl_halide Thienyl Halide (Br, I) product Functionalized Thiophene thienyl_halide->product boronic_acid Thienyl Boronic Acid or Ester boronic_acid->product catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product

Caption: Key components of a Suzuki cross-coupling reaction.

Experimental Protocol

Protocol 4.2.1: Solvent-Free, Microwave-Assisted Suzuki Coupling of Thienyl Derivatives [6][15][16]

Materials:

  • Thienyl bromide

  • Thienyl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))[13]

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solid support (e.g., aluminum oxide)

  • Microwave reactor

Procedure:

  • Grind the thienyl bromide, thienyl boronic acid, palladium catalyst, and base with the solid support in a mortar.

  • Place the solid mixture in a microwave-transparent vessel.

  • Irradiate in a microwave reactor at a specified power and time.

  • After cooling, extract the product with a suitable organic solvent.

  • Purify by column chromatography.

Data Presentation: Suzuki Coupling Reaction Conditions and Yields
Thienyl HalideBoronic Acid/EsterCatalystBaseTime (min)Yield (%)Reference
2-Bromo-2,2'-bithiopheneBis(pinacolato)diboronN/AN/A665[6][16]
DibromoterthiopheneThienylboronic acidN/AN/A1174[6][16]
2,5-DibromothiophenePhenylboronic acidPd complexK₂CO₃1593[13]

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Microwave reactions in sealed vessels can generate high pressures. Use appropriate safety shields and pressure monitoring equipment.

  • Lawesson's Reagent and phosphorus pentasulfide are moisture-sensitive and can release toxic hydrogen sulfide gas upon contact with water. Handle with care in a dry atmosphere.

  • Palladium catalysts can be flammable and toxic. Handle with appropriate personal protective equipment.

Conclusion

Microwave-assisted synthesis is a highly effective and efficient methodology for the preparation of a diverse range of thiophene derivatives. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and materials science, enabling the rapid and reliable synthesis of these important heterocyclic compounds. The significant reduction in reaction times and often improved yields make MAOS an attractive alternative to conventional heating methods.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl 2-methylthiophene-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-methylthiophene-3-carboxylate. The information is designed to help optimize reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic strategies for obtaining this compound:

  • Direct Synthesis from 2-Methylthiophene: This route involves the metallation of 2-methylthiophene, typically through a Grignard reaction, followed by carboxylation with an appropriate electrophile like ethyl chloroformate or diethyl carbonate. A known safe and efficient process reports a 52% overall yield on a multikilogram scale.[1][2]

  • Two-Step Synthesis via a 2-Aminothiophene Intermediate: This approach utilizes the Gewald reaction to synthesize a precursor, Ethyl 2-amino-4-methylthiophene-3-carboxylate, which is then deaminated to yield the final product.[3][4][5]

Q2: Which synthesis route is recommended for higher yield and scalability?

A2: The direct synthesis from 2-methylthiophene is often preferred for scalability and has been reported to be a safe and efficient process.[1][2] However, the two-step approach via a 2-aminothiophene intermediate can also be effective, with reported high yields for the initial Gewald reaction (often in the 70-85% range).[4] The choice of route may depend on the availability of starting materials, desired purity, and the specific capabilities of the laboratory.

Q3: What are the critical safety precautions to consider during these syntheses?

A3: Both synthesis routes involve hazardous materials and require strict safety protocols.

  • Organometallic Reagents: The direct synthesis route uses highly reactive Grignard reagents, which are pyrophoric and react violently with water and protic solvents. All reactions must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[6][7]

  • Diazonium Salts: The deamination route involves the formation of diazonium salts, which can be explosive when isolated in a dry state. These intermediates should be prepared and used in situ at low temperatures (typically 0-5 °C).[8]

  • Reagents: Always consult the Safety Data Sheets (SDS) for all chemicals used, including 2-methylthiophene (flammable and irritant)[9], strong acids, and bases.

Troubleshooting Guides

Route 1: Direct Synthesis from 2-Methylthiophene via Grignard Reaction

Issue: Low or No Product Yield

Potential Cause Troubleshooting Recommendation Citation
Poor Grignard Reagent Formation Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents. The magnesium turnings may be passivated; activate them by grinding, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[6][7][10]
Side Reactions (e.g., Wurtz Coupling) Add the halide precursor dropwise to the magnesium suspension to maintain a low concentration and minimize coupling between the Grignard reagent and the starting halide.[6]
Inefficient Carboxylation Ensure the Grignard reagent is added slowly to a well-stirred solution of the carboxylating agent (e.g., ethyl chloroformate) at a low temperature to control the exothermicity of the reaction.
Hydrolysis of Grignard Reagent Traces of moisture in the starting materials or solvent will quench the Grignard reagent. Use freshly distilled solvents and ensure all reagents are anhydrous.[7][11]
Incorrect Stoichiometry The concentration of the Grignard reagent can be variable. It is advisable to titrate the Grignard solution before use to determine its exact molarity.[7][12]

Issue: Formation of Impurities

Potential Cause Troubleshooting Recommendation Citation
Formation of Dimerization Products This can result from Wurtz coupling. Slow addition of the halide and maintaining a moderate reaction temperature can minimize this.[6]
Unreacted Starting Material This indicates incomplete Grignard formation or inefficient carboxylation. Revisit the troubleshooting steps for low yield.
Over-alkylation/arylation If the carboxylating agent has multiple reactive sites, over-reaction can occur. Using a less reactive carboxylating agent or controlling the stoichiometry can help.
Route 2: Two-Step Synthesis via Deamination of 2-Aminothiophene

Issue: Low Yield in Gewald Reaction (Step 1)

Potential Cause Troubleshooting Recommendation Citation
Incomplete Reaction Ensure the reaction is stirred efficiently and the temperature is maintained as per the protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
Side Reactions The use of an appropriate base catalyst (e.g., morpholine, diethylamine) is crucial. The reaction conditions should be optimized to favor the desired product.[4]
Poor Product Isolation The product often precipitates from the reaction mixture upon cooling. Ensure complete precipitation and wash the product thoroughly with a suitable solvent to remove impurities.[4]

Issue: Low Yield in Deamination (Step 2)

Potential Cause Troubleshooting Recommendation Citation
Decomposition of Diazonium Salt Prepare the diazonium salt at low temperatures (0-5 °C) and use it immediately. Avoid isolating the diazonium salt.[8]
Inefficient Diazotization Ensure the use of a stoichiometric amount of sodium nitrite and a strong acid. Test for the presence of excess nitrous acid using starch-iodide paper.[13]
Side Reactions during Reduction The choice of reducing agent is critical. Hypophosphorous acid is commonly used for the reduction of diazonium salts. The reaction conditions, including temperature and pH, should be carefully controlled.[13]
Formation of Phenolic Byproducts In aqueous acidic solutions, the diazonium salt can react with water to form a phenol. Performing the reaction at low temperatures can minimize this side reaction.[8]
Challenges with Electron-Rich Heterocycles Electron-rich heterocycles like thiophenes can be sensitive to the acidic conditions of diazotization, leading to side reactions or decomposition. Careful control of pH and temperature is crucial.[14][15]

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

Parameter Route 1: Direct Synthesis Route 2: Two-Step Synthesis
Starting Material 2-MethylthiopheneKetone, Ethyl Cyanoacetate, Sulfur
Key Intermediates 2-Methyl-3-thienylmagnesium halideEthyl 2-amino-4-methylthiophene-3-carboxylate, Diazonium salt
Reported Overall Yield ~52%Variable (Gewald step: 70-85%)
Number of Steps 1 (one-pot)2
Key Advantages More direct, potentially higher throughputWell-established initial step (Gewald)
Key Challenges Handling of pyrophoric Grignard reagentsHandling of potentially explosive diazonium salts, potential for side reactions in deamination

Experimental Protocols

Protocol 1: Direct Synthesis of this compound from 2-Methylthiophene

This protocol is based on the principles of Grignard reactions and carboxylation.

  • Preparation of the Grignard Reagent:

    • Under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of 3-bromo-2-methylthiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle reflux. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • In a separate flame-dried flask under an inert atmosphere, prepare a solution of ethyl chloroformate (1.1 equivalents) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the ethyl chloroformate solution via a cannula, maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Two-Step Synthesis via Deamination of Ethyl 2-amino-4-methylthiophene-3-carboxylate

Step 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate (Gewald Reaction) [3]

  • In a round-bottom flask, combine ethyl cyanoacetate (1.0 equivalent), an appropriate ketone (e.g., acetone, 1.0 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • To this stirred mixture, add a catalytic amount of a base such as morpholine or diethylamine (approximately 0.2 equivalents).

  • Heat the reaction mixture to a gentle reflux (around 50-60 °C) and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from ethanol.

Step 2: Deamination of Ethyl 2-amino-4-methylthiophene-3-carboxylate

  • Diazotization:

    • Suspend Ethyl 2-amino-4-methylthiophene-3-carboxylate (1.0 equivalent) in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water at 0-5 °C.

    • Prepare a solution of sodium nitrite (1.1 equivalents) in water and add it dropwise to the stirred suspension, maintaining the temperature below 5 °C.

    • Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete.

  • Reduction of the Diazonium Salt:

    • To the cold diazonium salt solution, slowly add a pre-cooled solution of hypophosphorous acid (H₃PO₂, 50% aqueous solution, 2-3 equivalents).

    • Stir the reaction mixture at low temperature for 1-2 hours, and then allow it to warm to room temperature. The reaction may be stirred overnight.

    • The completion of the reaction is often indicated by the cessation of nitrogen gas evolution.

  • Work-up and Purification:

    • Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or vacuum distillation.

Visualizations

Synthesis_Workflow_Route1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start 2-Methylthiophene 2-Methylthiophene Start->2-Methylthiophene Grignard_Formation Grignard Reagent Formation 2-Methylthiophene->Grignard_Formation Mg_turnings Mg turnings Mg_turnings->Grignard_Formation Anhydrous_THF Anhydrous THF Anhydrous_THF->Grignard_Formation Ethyl_Chloroformate Ethyl Chloroformate Carboxylation Carboxylation at -78°C Ethyl_Chloroformate->Carboxylation Grignard_Formation->Carboxylation Quenching Quench with aq. NH4Cl Carboxylation->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the direct synthesis of this compound.

Synthesis_Workflow_Route2 cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Deamination cluster_final Final Product Ketone Ketone Gewald Gewald Reaction Ketone->Gewald Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Gewald Sulfur Sulfur Sulfur->Gewald Aminothiophene Ethyl 2-amino-4-methyl- thiophene-3-carboxylate Gewald->Aminothiophene Diazotization Diazotization (NaNO2, H+) at 0-5°C Aminothiophene->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Reduction Reduction (e.g., H3PO2) Diazonium_Salt->Reduction Final_Product This compound Reduction->Final_Product

Caption: Two-step synthesis workflow via a 2-aminothiophene intermediate.

Troubleshooting_Logic Start Low Yield Observed Route_Selection Which Synthesis Route? Start->Route_Selection Direct_Synthesis Direct Synthesis Route_Selection->Direct_Synthesis Route 1 Two_Step_Synthesis Two-Step Synthesis Route_Selection->Two_Step_Synthesis Route 2 Grignard_Issues Grignard Formation Issues? Direct_Synthesis->Grignard_Issues Gewald_Issues Gewald Reaction Issues? Two_Step_Synthesis->Gewald_Issues Carboxylation_Issues Carboxylation Issues? Grignard_Issues->Carboxylation_Issues No Check_Anhydrous Verify Anhydrous Conditions Grignard_Issues->Check_Anhydrous Yes Activate_Mg Activate Magnesium Grignard_Issues->Activate_Mg Yes Slow_Addition_Halide Slow Halide Addition Grignard_Issues->Slow_Addition_Halide Yes Titrate_Grignard Titrate Grignard Reagent Carboxylation_Issues->Titrate_Grignard Yes Low_Temp_Carboxylation Ensure Low Temp. for Carboxylation Carboxylation_Issues->Low_Temp_Carboxylation Yes Deamination_Issues Deamination Issues? Gewald_Issues->Deamination_Issues No Check_Base_Catalyst Optimize Base Catalyst Gewald_Issues->Check_Base_Catalyst Yes Monitor_Gewald_TLC Monitor Reaction by TLC Gewald_Issues->Monitor_Gewald_TLC Yes Low_Temp_Diazotization Maintain 0-5°C for Diazotization Deamination_Issues->Low_Temp_Diazotization Yes Check_Reducing_Agent Verify Reducing Agent & Conditions Deamination_Issues->Check_Reducing_Agent Yes

Caption: Logical troubleshooting workflow for low yield in the synthesis.

References

"Ethyl 2-methylthiophene-3-carboxylate" reaction side products and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethyl 2-methylthiophene-3-carboxylate

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The information focuses on identifying and mitigating the formation of reaction side products and byproducts.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical approach for the synthesis of this compound involves the selective metallation of 2-methylthiophene followed by carboxylation. This multi-step process typically starts with the deprotonation of 2-methylthiophene using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by the introduction of the carboxylate group via reaction with an appropriate electrophile like ethyl chloroformate or carbon dioxide (followed by esterification).

Q2: What are the primary side products and byproducts I should expect?

The major byproduct in this synthesis is typically the isomeric Ethyl 5-methylthiophene-2-carboxylate . This arises from the non-selective deprotonation of the 2-methylthiophene starting material. The proton at the 5-position of the thiophene ring is highly acidic and can be abstracted by the strong base, leading to the formation of the 2-lithiated intermediate, which then reacts with the electrophile. Incomplete reactions can also leave unreacted 2-methylthiophene in the final mixture.

Q3: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields can stem from several factors:

  • Moisture in the reaction: Organolithium reagents are extremely sensitive to moisture. Any water present will quench the base and reduce the extent of deprotonation.

  • Incorrect temperature control: The lithiation step is typically performed at low temperatures (e.g., -78 °C) to ensure selectivity and stability of the lithiated intermediate. Deviation from the optimal temperature can lead to side reactions.

  • Degradation of the organolithium reagent: Improper storage or handling of n-butyllithium can lead to a lower effective concentration, resulting in incomplete deprotonation.

  • Inefficient quenching: The addition of the electrophile (e.g., ethyl chloroformate) must be carefully controlled to prevent side reactions and ensure efficient carboxylation.

Q4: How can the formation of the isomeric byproduct, Ethyl 5-methylthiophene-2-carboxylate, be minimized?

Minimizing the formation of the 5-carboxylated isomer is crucial for obtaining a high purity of the desired product. Strategies to improve selectivity include:

  • Use of a directed metallation group: While not directly applicable to 2-methylthiophene itself, in related syntheses, a directing group can be used to favor lithiation at a specific position.

  • Careful choice of base and reaction conditions: The use of sterically hindered bases or specific additives can sometimes influence the regioselectivity of the deprotonation.

  • Strict temperature control: Maintaining a very low temperature during the lithiation step can enhance the kinetic selectivity of the reaction.

Q5: What are the recommended methods for purifying the final product?

The primary method for purifying this compound from its isomeric byproduct and other impurities is silica gel column chromatography . A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective. The polarity of the eluent can be gradually increased to achieve good separation. Fractional distillation under reduced pressure can also be employed, though it may be less effective if the boiling points of the isomers are very close.

Troubleshooting Guide

Problem Probable Cause(s) Suggested Solution(s)
Low or no product formation 1. Inactive organolithium reagent.2. Presence of moisture in the reaction setup or reagents.3. Reaction temperature too high during lithiation.1. Titrate the organolithium reagent before use to determine its exact concentration.2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.3. Maintain the recommended low temperature (e.g., -78 °C) using a suitable cooling bath (e.g., dry ice/acetone).
Significant amount of Ethyl 5-methylthiophene-2-carboxylate byproduct 1. Deprotonation at the 5-position of 2-methylthiophene.2. Reaction temperature not low enough to ensure kinetic control.1. This is an inherent challenge with this substrate. Focus on efficient purification.2. Ensure the temperature is strictly maintained at -78 °C or lower during the addition of the organolithium base.
Presence of unreacted 2-methylthiophene 1. Insufficient amount of organolithium reagent.2. Incomplete reaction time.1. Use a slight excess of the organolithium reagent (e.g., 1.1 equivalents).2. Ensure the reaction is stirred for the recommended time at the appropriate temperature to allow for complete deprotonation.
Formation of other unidentified byproducts 1. Reaction temperature allowed to warm up prematurely.2. Impure starting materials or reagents.1. Maintain strict temperature control throughout the addition and stirring phases.2. Use high-purity starting materials and freshly distilled solvents.

Quantitative Data Summary

The following table presents hypothetical data for a typical reaction, illustrating the expected product distribution. Actual results will vary based on specific experimental conditions.

Compound Hypothetical Yield (%) Purity after Chromatography (%)
This compound50 - 60> 98
Ethyl 5-methylthiophene-2-carboxylate20 - 30< 1
Unreacted 2-methylthiophene5 - 10< 1

Experimental Protocols

Synthesis of this compound via Lithiation

Materials:

  • 2-Methylthiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl chloroformate

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous diethyl ether and 2-methylthiophene (1.0 equivalent).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add ethyl chloroformate (1.2 equivalents) dropwise, again maintaining the temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

Reaction_Pathway 2-Methylthiophene 2-Methylthiophene Lithiated Intermediate Lithiated Intermediate 2-Methylthiophene->Lithiated Intermediate + n-BuLi -78°C This compound This compound Lithiated Intermediate->this compound + Ethyl Chloroformate Byproduct_Formation 2-Methylthiophene 2-Methylthiophene 5-Lithiated Intermediate 5-Lithiated Intermediate 2-Methylthiophene->5-Lithiated Intermediate + n-BuLi (Side Reaction) -78°C Ethyl 5-methylthiophene-2-carboxylate Ethyl 5-methylthiophene-2-carboxylate 5-Lithiated Intermediate->Ethyl 5-methylthiophene-2-carboxylate + Ethyl Chloroformate Troubleshooting_Workflow start Low Yield or High Impurity? check_reagents Check Reagent Purity and Activity start->check_reagents check_conditions Verify Reaction Conditions (Temp, Atmosphere) start->check_conditions purification Optimize Purification Protocol check_reagents->purification check_conditions->purification success Successful Synthesis purification->success

Technical Support Center: Gewald Synthesis of Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Gewald synthesis of 2-aminothiophenes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Gewald synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Gewald reaction is resulting in a very low yield or no desired 2-aminothiophene product. What are the initial critical steps I should check?

A1: The first and most crucial stage of the Gewald reaction is the Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1] If this initial step is inefficient, the overall yield will be poor.

Troubleshooting Steps:

  • Verify the Knoevenagel Condensation: Conduct a small-scale reaction with only the carbonyl compound, the active methylene nitrile, and the base. Monitor the formation of the α,β-unsaturated nitrile intermediate using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm this step is proceeding as expected before adding sulfur.[1]

  • Base Selection: The choice of base is critical. For less reactive ketones, a stronger base might be necessary. It is advisable to screen different bases such as piperidine, morpholine, or triethylamine.[2]

  • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus for azeotropic removal of water or adding a dehydrating agent.[2]

Q2: I've confirmed the initial condensation is working, but the overall yield is still low. What should I investigate next?

A2: If the Knoevenagel condensation is successful, issues may lie in the subsequent sulfur addition and cyclization steps. These are often influenced by reaction conditions.

Troubleshooting Steps:

  • Optimize Reaction Temperature: The temperature affects the rate of both sulfur addition and cyclization. Some reactions proceed at room temperature, while others require heating. A temperature that is too low can lead to a sluggish reaction, whereas a temperature that is too high may promote side reactions.[1] It is recommended to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimal condition for your specific substrates.[1]

  • Solvent Selection: The polarity of the solvent significantly impacts the reaction. Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are commonly used as they can improve the solubility and reactivity of elemental sulfur.[1][2]

  • Sulfur Solubility: Ensure that the elemental sulfur is adequately dissolved or dispersed in the chosen solvent. Poor solubility of sulfur is a common reason for low yields.[1]

Issue 2: Prominent Side Reactions

Q3: My reaction mixture contains significant amounts of byproducts, which complicates purification. What are the common side reactions and how can I minimize them?

A3: A common side reaction in the Gewald synthesis is the dimerization of the α,β-unsaturated nitrile intermediate.[1][3] This dimerization competes with the desired cyclization to form the thiophene ring.

Troubleshooting Steps:

  • Adjust Reagent Concentration and Addition Rate: Modifying the concentration of reactants or the rate of addition of reagents can sometimes minimize the formation of dimers.[2]

  • Optimize Temperature: The formation of the dimer is highly dependent on the reaction conditions, including temperature.[1][3] Careful optimization of the reaction temperature can favor the desired cyclization pathway.

  • Two-Step Procedure: For sterically hindered substrates or when dimerization is a significant issue, a two-step procedure can be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, and then react it with sulfur and a base in a separate step.[2]

Issue 3: Purification Difficulties

Q4: I am having trouble isolating the pure 2-aminothiophene from the crude reaction mixture. What are some common impurities and how can I improve the purification process?

A4: Common impurities include unreacted starting materials, the Knoevenagel-Cope intermediate, and dimeric byproducts.

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the reaction progress by TLC to ensure it has gone to completion. This will help minimize the presence of unreacted starting materials and intermediates in the final mixture.

  • Optimize Reaction Conditions: By optimizing the reaction conditions as described above (temperature, solvent, base), you can minimize the formation of byproducts, which will simplify the purification process.

  • Purification Techniques: If a precipitate forms upon cooling the reaction mixture, it can often be collected by filtration and washed with a cold solvent like ethanol.[2] For more complex mixtures, column chromatography or recrystallization may be necessary to obtain the pure product.

Frequently Asked Questions (FAQs)

Q5: What is the role of the base in the Gewald synthesis?

A5: The base plays a crucial role in catalyzing the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. Commonly used bases are secondary amines like morpholine and piperidine, or tertiary amines like triethylamine.[2] In some cases, the amine can also act as a nucleophile to activate the elemental sulfur.

Q6: Can the Gewald reaction be performed under solvent-free conditions?

A6: Yes, solvent-free Gewald reactions have been successfully performed, often utilizing high-speed ball milling or heating in a conventional oven.[1] These "green chemistry" approaches can offer advantages such as simplified workup procedures.[1]

Q7: How does the choice of the active methylene nitrile affect the reaction?

A7: The nature of the electron-withdrawing group on the active methylene nitrile (e.g., -CN, -COOEt) influences its reactivity and can impact the overall yield and reaction conditions required. Malononitrile is often found to be more reactive than ethyl cyanoacetate.

Q8: Are there modern variations of the Gewald synthesis that can improve yields and reaction times?

A8: Yes, several modifications to the original protocol exist. Microwave-assisted synthesis has been shown to be beneficial, often leading to reduced reaction times and improved yields.[4][5] The use of ionic liquids as both solvent and catalyst has also been explored as a green chemistry approach.

Quantitative Data

The following tables summarize quantitative data on the effect of different reaction parameters on the yield of the Gewald synthesis.

Table 1: Effect of Catalyst on the Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile *

EntryCatalyst (20 mol%)Time (min)Yield (%)
1Piperidinium Acetate3085
2Piperidinium Borate2596
3Piperidinium Citrate9074

*Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), EtOH/H2O (9:1), 100 °C.[6]

Table 2: Effect of Catalyst Loading on the Gewald Reaction *

EntryCatalyst Loading (mol%)TimeYield (%)
10>24 hNR
21045 min69
31525 min78
42025 min96

*Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), Piperidinium Borate, EtOH/H2O (9:1), 100 °C. NR = No Reaction.[6]

Table 3: Effect of Temperature on the Gewald Reaction *

EntryTemperature (°C)TimeYield (%)
1Room Temperature>24 hTrace
2703 h84
310025 min96

*Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), Piperidinium Borate (20 mol%), EtOH/H2O (9:1).[6]

Table 4: Effect of Solvent on the Gewald Reaction *

EntrySolventTimeYield (%)
1H₂O3 h56
2MeOH3 h79
3EtOH2 h84
4MeOH/H₂O (9:1)1.5 h89
5EtOH/H₂O (9:1)25 min96
6EtOH/H₂O (1:1)2 h82
7DMSO15 min64
8DMF10 min69

*Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), Piperidinium Borate (20 mol%), 100 °C.[6]

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes (Conventional Heating)

This protocol provides a general guideline and may require optimization for specific substrates.

Materials:

  • Carbonyl compound (ketone or aldehyde)

  • Active methylene compound (e.g., malononitrile or ethyl cyanoacetate)

  • Elemental sulfur

  • Base (e.g., morpholine or triethylamine)

  • Solvent (e.g., ethanol or methanol)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).[2]

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).[2]

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).[2]

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[2]

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Gewald Synthesis

This protocol is an example of a greener approach to the Gewald synthesis.

Materials:

  • Ortho- or para-anisidine (0.1 mol)

  • Ethyl cyanoacetate (0.1 mol)

  • Cyclohexanone (0.1 mol)

  • Elemental sulfur

  • Diethylamine

  • Ethanol

Procedure:

  • Mix ortho- or para-anisidine (0.1 mol) with ethyl cyanoacetate (0.1 mol) and subject the mixture to microwave irradiation in a domestic microwave oven for 8 minutes to form N-cyanoacetyl anisidine.[5]

  • The resulting N-cyanoacetyl anisidine is then heated to mild boiling conditions for 10 hours with cyclohexanone (0.1 mol) and catalytic amounts of ammonium acetate and glacial acetic acid in benzene.[5]

  • After cooling, the solution is neutralized with an aqueous solution of sodium carbonate, dried over anhydrous sodium sulfate, and the excess benzene is distilled off.[5]

  • The resulting semisolid product is dissolved in ethanol and stirred with sulfur in the presence of diethylamine to yield the desired 2-aminothiophene.[5]

Visualizations

Gewald_Reaction_Mechanism Start Carbonyl Compound + Active Methylene Nitrile Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Base Base->Knoevenagel Catalyst Intermediate α,β-Unsaturated Nitrile Knoevenagel->Intermediate Addition Sulfur Addition Intermediate->Addition Sulfur Sulfur (S₈) Sulfur->Addition Cyclization Cyclization & Tautomerization Addition->Cyclization Product 2-Aminothiophene Cyclization->Product

Caption: Simplified mechanism of the Gewald synthesis.

Troubleshooting_Workflow Start Low Yield in Gewald Synthesis CheckKnoevenagel Is Knoevenagel Condensation Occurring? Start->CheckKnoevenagel TroubleshootKnoevenagel Troubleshoot Knoevenagel: - Check Base - Remove Water CheckKnoevenagel->TroubleshootKnoevenagel No CheckCyclization Are Sulfur Addition & Cyclization Inefficient? CheckKnoevenagel->CheckCyclization Yes TroubleshootKnoevenagel->CheckKnoevenagel TroubleshootCyclization Troubleshoot Cyclization: - Optimize Temperature - Change Solvent - Check Sulfur Solubility CheckCyclization->TroubleshootCyclization Yes SideReactions Are Side Reactions (e.g., Dimerization) an Issue? CheckCyclization->SideReactions No TroubleshootCyclization->CheckCyclization MinimizeSideReactions Minimize Side Reactions: - Adjust Concentration - Two-Step Procedure SideReactions->MinimizeSideReactions Yes Purification Purification Successful? SideReactions->Purification No MinimizeSideReactions->SideReactions Success Successful Synthesis Purification->Success Yes

Caption: Troubleshooting workflow for the Gewald synthesis.

Experimental_Workflow Start Start Combine Combine Carbonyl, Active Methylene Nitrile, Sulfur, and Solvent Start->Combine AddBase Add Base Combine->AddBase React Stir/Heat and Monitor by TLC AddBase->React Workup Reaction Workup: - Cool - Filter or Concentrate React->Workup Purify Purify Product: - Recrystallization or - Column Chromatography Workup->Purify End End Purify->End

Caption: General experimental workflow for the Gewald synthesis.

References

Technical Support Center: Purification of Ethyl 2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl 2-methylthiophene-3-carboxylate.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low yield after purification.

  • Question: I am consistently obtaining a low yield of this compound after purification. What are the possible reasons and how can I improve it?

  • Answer: Low recovery can stem from several factors throughout the purification process. Consider the following:

    • Incomplete reaction: Before starting purification, ensure the synthesis of this compound has gone to completion. This can be monitored by Thin Layer Chromatography (TLC).

    • Sub-optimal purification technique: The choice of purification method is critical. For a liquid compound like this compound, vacuum distillation is often effective if the boiling point is suitable and impurities are not too close in volatility. Column chromatography is another excellent option for separating closely related impurities.

    • Loss during extraction: During the work-up, ensure proper phase separation and minimize the formation of emulsions. Back-extracting the aqueous layer with a suitable organic solvent can help recover any dissolved product.

    • Decomposition on silica gel: Some thiophene derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography. If you suspect this, you can use deactivated silica gel (by adding 1-2% triethylamine to the eluent) or switch to a different stationary phase like neutral alumina.[1]

Issue 2: Persistent impurities in the final product.

  • Question: After purification, my NMR/GC-MS analysis still shows the presence of impurities. How can I identify and remove them?

  • Answer: The nature of the impurity will dictate the best removal strategy.

    • Starting materials: Unreacted 2-methylthiophene is a common impurity. A carefully performed vacuum distillation can often separate the higher-boiling ester product from the more volatile starting material.

    • Side-products: The synthesis of thiophenes can sometimes yield regioisomers or other byproducts. High-performance column chromatography with a carefully selected eluent system is typically the most effective method for separating these. Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate, or dichloromethane/methanol) to achieve optimal separation on TLC before scaling up to a column.

    • Sulfur-containing byproducts: Elemental sulfur, if used in the synthesis, can sometimes carry through. Washing the crude product with a solution of sodium thiosulfate can help remove residual sulfur.

Issue 3: The compound "oils out" during recrystallization.

  • Question: I am attempting to purify this compound by recrystallization, but it separates as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the compound's solubility in the hot solvent is too high, or the solution becomes supersaturated upon cooling before crystallization can initiate. Here are some troubleshooting steps:

    • Solvent choice: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For esters, solvent systems like ethanol, or mixtures such as hexane/ethyl acetate or hexane/acetone, can be effective.[2]

    • Cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystal growth.

    • Induce crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also highly effective.

    • Purity of the crude material: If the crude product is highly impure, it can inhibit crystallization. A preliminary purification by column chromatography might be necessary before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify this compound?

A1: The optimal purification method depends on the nature and quantity of impurities.

  • Vacuum Distillation: This is a good choice for large-scale purification if the main impurities have significantly different boiling points from the product.

  • Column Chromatography: This is a highly versatile and effective method for removing a wide range of impurities, including isomers and other closely related byproducts. Silica gel is a common stationary phase, and a mobile phase of hexane/ethyl acetate is a good starting point.[3]

  • Recrystallization: While the target compound is a liquid at room temperature, it may solidify at lower temperatures. If so, recrystallization can be a powerful technique for achieving high purity, particularly for removing small amounts of impurities from a solid. Ethanol is a common solvent for recrystallizing similar thiophene derivatives.[4][5]

Q2: What are the expected physical properties of this compound?

Q3: What are the common impurities I should look for?

A3: Common impurities may include:

  • Unreacted starting materials: Such as 2-methylthiophene.

  • Reagents from the synthesis: Depending on the synthetic route, this could include coupling agents or bases.

  • Side-products: These can include isomers or products from undesired side reactions.

  • Solvents: Residual solvents from the reaction or work-up.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method. Spot a small amount of each collected fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp or by staining to identify the fractions containing the pure product.

Data Presentation

Table 1: Comparison of Purification Methods for Thiophene Carboxylate Derivatives

Purification MethodProsConsTypical Purity
Vacuum Distillation - Excellent for large scale- Removes non-volatile impurities- Relatively fast- Requires thermal stability of the compound- Ineffective for separating compounds with close boiling points>95%
Column Chromatography - High resolution for complex mixtures- Can separate isomers- Applicable to a wide range of compounds- Can be time-consuming- Requires larger volumes of solvent- Potential for compound degradation on the stationary phase[1]>98%
Recrystallization - Can yield very high purity- Cost-effective for final purification step- Scalable- Only applicable to solids- Can have lower recovery- Finding a suitable solvent can be trial-and-error>99%

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline based on methods used for similar thiophene esters and should be optimized for your specific crude product.

  • Preparation of the Column:

    • Select a glass column of appropriate size (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel (60-120 mesh) as a slurry in the initial, least polar eluent (e.g., 100% hexane). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a low-boiling solvent like dichloromethane or the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Start eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient could be from 100% hexane to 95:5 hexane:ethyl acetate.

    • The optimal eluent system should be determined beforehand by TLC, aiming for an Rf value of 0.2-0.3 for the desired compound.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

G Troubleshooting Workflow for Column Chromatography Purification cluster_start Start cluster_process Purification Process cluster_end End cluster_troubleshooting Troubleshooting start Crude Product prep_column Prepare Silica Gel Column start->prep_column load_sample Load Sample prep_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions streaking Streaking/Tailing on TLC? elute->streaking analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure impurities Impurities Present? analyze_fractions->impurities remove_solvent Remove Solvent combine_pure->remove_solvent end Pure Product remove_solvent->end low_yield Low Yield? remove_solvent->low_yield solution_yield Check for: - Incomplete reaction - Loss during workup - Degradation on column low_yield->solution_yield solution_impurities Optimize eluent system (TLC screening) Consider alternative stationary phase impurities->solution_impurities solution_streaking Add polar modifier to eluent (e.g., triethylamine for basic compounds) Reduce sample load streaking->solution_streaking

Caption: Troubleshooting workflow for column chromatography.

References

Improving the reaction conditions for "Ethyl 2-methylthiophene-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-methylthiophene-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely used and efficient method for synthesizing this compound is through the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a ketone (such as acetone), an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][2]

Q2: I am experiencing low yields in my Gewald synthesis. What are the potential causes?

A2: Low yields in the Gewald synthesis can stem from several factors. The initial Knoevenagel condensation between the ketone and the active methylene nitrile might be inefficient. Other potential issues include suboptimal reaction temperature, incorrect solvent choice, or competing side reactions like the dimerization of the α,β-unsaturated nitrile intermediate.[3]

Q3: How critical is the choice of base for the Gewald reaction?

A3: The choice of base is crucial as it catalyzes the initial condensation step. Amine bases like morpholine or diethylamine are commonly used.[4][5] The basicity and concentration of the catalyst can influence the reaction rate and the prevalence of side reactions.

Q4: Are there alternative synthesis routes that avoid harsh reagents?

A4: Yes, a safe and efficient process has been developed for the preparation of this compound starting from commercially available 2-methylthiophene. This method avoids the use of strong bases like n-butyllithium and cryogenic conditions, making it suitable for large-scale synthesis.[6]

Troubleshooting Guides

Low Yield Optimization
Symptom Possible Cause Troubleshooting Steps
Low overall yield Inefficient initial condensation- Monitor the formation of the condensed product (α,β-unsaturated nitrile) via TLC or LC-MS before the addition of sulfur.[3]
Suboptimal reaction temperature- Screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to determine the optimal condition for your specific substrates. Too low a temperature can lead to a sluggish reaction, while too high a temperature can promote side product formation.[3]
Inappropriate solvent- Ensure the use of a polar solvent such as ethanol, methanol, or DMF, which can facilitate the condensation with sulfur. The solubility of elemental sulfur in the chosen solvent is also a key factor.[3]
Side reaction interference Dimerization of the α,β-unsaturated nitrile intermediate
Reaction Monitoring and Product Isolation
Symptom Possible Cause Troubleshooting Steps
Incomplete reaction Insufficient reaction time or temperature- Monitor the reaction progress using TLC.[4][7] If the reaction stalls, consider increasing the temperature or extending the reaction time.
Difficulty in product purification Presence of unreacted starting materials or side products- After quenching the reaction with ice-cold water and extracting with a suitable solvent like ethyl acetate, purify the crude product using silica gel column chromatography.[4][7] A common eluent system is a hexane/ethyl acetate mixture.[4][8]

Experimental Protocols

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

This protocol is for a related compound but illustrates the general conditions for the Gewald reaction.

  • Preparation of Reactant Solutions:

    • Prepare a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in 2 ml of absolute ethanol.

    • In a separate flask, mix acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in 2 ml of absolute ethanol.[4][7]

  • Reaction:

    • Add the acetone and ethyl cyanoacetate mixture to the solution of sulfur and diethylamine.

    • Stir the reaction mixture constantly for 3 hours at 50°C.[4][7][8]

  • Work-up and Purification:

    • Monitor the completion of the reaction using TLC.

    • Quench the reaction mixture with ice-cold water.

    • Extract the product with ethyl acetate.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (7:3) mixture to obtain the final product.[4][7][8]

Note: The reported yield for this specific synthesis is 85%.[4][8]

Summary of Reaction Conditions from Literature
Reactants Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Acetone, Ethyl cyanoacetate, SulfurDiethylamineAbsolute Ethanol50385[4][7][8]
Appropriate ketone, Methyl/Ethyl cyanoacetate, SulfurMorpholineMethanol35-45370-85[5]

Visual Guides

Gewald_Reaction_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Ketone_ECA Mixture 1: Ketone + Ethyl Cyanoacetate in Ethanol Combine Combine Mixtures Ketone_ECA->Combine Sulfur_Base Mixture 2: Sulfur + Base (e.g., Diethylamine) in Ethanol Sulfur_Base->Combine Stir Stir at 50°C for 3 hours Combine->Stir Quench Quench with Ice-Cold Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: Workflow for the Gewald Synthesis.

Troubleshooting_Low_Yield cluster_solutions Potential Solutions Start Low Yield Observed Check_Condensation Is the initial condensation (ketone + nitrile) efficient? Start->Check_Condensation Monitor_TLC Monitor condensation by TLC/LC-MS before adding sulfur. Check_Condensation->Monitor_TLC No Optimize_Temp Screen reaction temperatures (e.g., RT, 45°C, 70°C). Check_Condensation->Optimize_Temp Yes Check_Solvent Ensure use of a polar solvent (e.g., Ethanol, Methanol). Optimize_Temp->Check_Solvent Adjust_Addition Adjust reagent addition rate to minimize dimerization. Check_Solvent->Adjust_Addition End Improved Yield Adjust_Addition->End

Caption: Troubleshooting Logic for Low Yields.

References

Byproduct formation in the synthesis of "Ethyl 2-methylthiophene-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-methylthiophene-3-carboxylate.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, with a focus on byproduct formation and reaction optimization.

Q1: I am observing a significant amount of a high-molecular-weight byproduct in my synthesis of this compound when using a Grignard-based method. What is this byproduct and how can I avoid it?

A1: A common byproduct in the Grignard-based synthesis of this compound is the symmetrical ketone, di-(2-methyl-3-thienyl) ketone. This byproduct is particularly prevalent when using diethyl carbonate as the electrophile to introduce the ester group.[1]

To minimize the formation of this byproduct, it is recommended to use ethyl chloroformate as the electrophile instead of diethyl carbonate. The use of ethyl chloroformate has been shown to be more efficient and significantly reduces the formation of the symmetrical ketone.[1]

Q2: My Grignard reaction to form the 2-methyl-3-thienylmagnesium halide is sluggish or fails to initiate. What are the possible causes and solutions?

A2: Difficulty in initiating the Grignard reaction with 3-bromo-2-methylthiophene can be due to the inactivity of the magnesium metal or the halide. To overcome this, the use of a "Turbo-Grignard" reagent, prepared in the presence of lithium chloride (LiCl), is recommended. LiCl accelerates the formation of the Grignard reagent from the relatively inactive 3-bromo-2-methylthiophene.[1][2][3]

Ensure that all glassware is flame-dried and reagents are anhydrous, as Grignard reagents are highly sensitive to moisture.

Q3: Are there alternative methods to the Grignard approach for synthesizing this compound, and what are their potential byproduct issues?

A3: While the Grignard method is a practical approach, other thiophene synthesis methods like the Paal-Knorr or Fiesselmann synthesis could theoretically be adapted.

  • Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide or Lawesson's reagent.[4][5] A potential byproduct in this synthesis is the corresponding furan, formed through a competing dehydration pathway.[6][7] Careful control of the sulfurizing agent and reaction conditions is crucial to favor thiophene formation.

  • Fiesselmann Thiophene Synthesis: This synthesis involves the reaction of α,β-acetylenic esters with thioglycolic acid derivatives.[8][9][10] Byproduct formation in this reaction is highly dependent on the specific substrates and reaction conditions used.

For the synthesis of this compound specifically, the Grignard approach starting from 2-methylthiophene is well-documented and optimized to minimize byproducts.[1][11]

Data Presentation

The choice of electrophile in the Grignard-based synthesis significantly impacts the product distribution. The following table summarizes the reported yields when using ethyl chloroformate versus diethyl carbonate.

ElectrophileMain Product (this compound) YieldByproduct (di-(2-methyl-3-thienyl) ketone) Yield
Ethyl ChloroformateHigh (not explicitly quantified but stated as the choice for efficacy)[1]Not reported as a significant issue[1]
Diethyl Carbonate70%[1]3%[1]

Experimental Protocols

Protocol 1: Practical Synthesis of this compound via Grignard Reaction [1]

This protocol is adapted from the work of Kogami and Watanabe (2011).

Step 1: Bromination of 2-methylthiophene to 3-bromo-2-methylthiophene

  • In a three-necked round-bottom flask, charge N-bromosuccinimide (NBS) and acetic acid.

  • Add a solution of 2-methylthiophene in acetic acid dropwise to the suspension at room temperature.

  • Stir the mixture for several hours.

  • Pour the reaction mixture into a mixture of n-heptane and water and separate the layers.

  • Wash the organic layer with 1 M sodium hydroxide and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation to afford 3-bromo-2-methylthiophene.

Step 2: Grignard Reagent Formation and Carboxylation

  • In a four-necked round-bottom flask, charge magnesium turnings and tetrahydrofuran (THF).

  • Add a portion of a solution of 3-bromo-2-methylthiophene in THF to initiate the reaction. An external heating source may be required.

  • Once the reaction is initiated, add the remaining 3-bromo-2-methylthiophene solution.

  • Heat the mixture to drive the reaction to completion.

  • Cool the reaction mixture to below 5°C.

  • Slowly add ethyl chloroformate dropwise, maintaining the internal temperature below 2°C.

  • Stir the mixture for an additional 2 hours at 3 to 5°C.

  • Quench the reaction with 2 M hydrochloric acid.

  • Extract the mixture with n-heptane.

  • Wash the organic layers with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo and purify the residue by distillation under reduced pressure to obtain this compound.

Visualizations

The following diagrams illustrate the experimental workflow and the competitive reaction pathways leading to the desired product and a key byproduct.

experimental_workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Grignard Reaction & Carboxylation 2-Methylthiophene 2-Methylthiophene Bromination Bromination 2-Methylthiophene->Bromination NBS, Acetic Acid NBS, Acetic Acid NBS, Acetic Acid->Bromination 3-Bromo-2-methylthiophene 3-Bromo-2-methylthiophene Grignard Formation Grignard Formation 3-Bromo-2-methylthiophene->Grignard Formation Bromination->3-Bromo-2-methylthiophene Mg, THF Mg, THF Mg, THF->Grignard Formation 2-Methyl-3-thienylmagnesium bromide 2-Methyl-3-thienylmagnesium bromide Grignard Formation->2-Methyl-3-thienylmagnesium bromide Carboxylation Carboxylation 2-Methyl-3-thienylmagnesium bromide->Carboxylation Ethyl Chloroformate Ethyl Chloroformate Ethyl Chloroformate->Carboxylation This compound This compound Carboxylation->this compound

Caption: Experimental workflow for the synthesis of this compound.

byproduct_formation cluster_product Desired Reaction cluster_byproduct Byproduct Formation Grignard Reagent 2-Methyl-3-thienylmagnesium bromide Ethyl Chloroformate Ethyl Chloroformate Grignard Reagent->Ethyl Chloroformate Diethyl Carbonate Diethyl Carbonate Grignard Reagent->Diethyl Carbonate Desired Product This compound Ethyl Chloroformate->Desired Product 1 equivalent Intermediate Acylthienylmagnesium bromide Diethyl Carbonate->Intermediate 1st equivalent Byproduct di-(2-methyl-3-thienyl) ketone Intermediate->Byproduct 2nd equivalent Grignard

Caption: Byproduct formation pathway in the Grignard-based synthesis.

References

Technical Support Center: Thiophene Synthesis Without n-Butyllithium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for n-butyllithium (n-BuLi) free thiophene synthesis. This resource is designed for researchers, scientists, and drug development professionals seeking safer, more scalable, and functional group tolerant alternatives to traditional lithiation methods for preparing and functionalizing thiophenes.

Frequently Asked Questions (FAQs)

Q1: Why should I avoid using n-butyllithium for thiophene synthesis and functionalization?

A1: While effective, n-butyllithium presents several significant challenges:

  • Pyrophoricity: n-BuLi is highly pyrophoric, igniting spontaneously on contact with air and reacting violently with water. This poses a significant safety risk, especially during large-scale operations. Novel non-pyrophoric formulations are in development but not yet widely used.

  • Low-Temperature Requirement: Reactions involving n-BuLi typically require cryogenic temperatures (e.g., -78 °C) to control reactivity and prevent side reactions, which can be energy-intensive and difficult to scale up.[1][2]

  • Limited Functional Group Tolerance: n-BuLi is a powerful base and nucleophile that reacts with a wide range of functional groups, including acidic protons (alcohols, amines, carboxylic acids), esters, ketones, and nitriles.[3] This often necessitates protecting group strategies, adding steps and complexity to a synthesis.

  • Aggregation and Solubility: The reactivity of n-BuLi is complicated by its tendency to form aggregates in solution, and its behavior can be highly dependent on the solvent used.[4][5]

Q2: What are the main alternatives to n-BuLi for activating thiophene C-H bonds?

A2: Several robust alternatives exist, primarily falling into three categories:

  • Hauser Bases (R₂NMgX): These are magnesium amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), also known as Knochel-Hauser bases.[6][7][8] They offer excellent functional group tolerance and regioselectivity for deprotonation, operating at more practical temperatures (0 °C to room temperature).[6][7]

  • Grignard Reagents (RMgX): Thienyl Grignard reagents can be used for subsequent reactions with electrophiles.[9][10] Modern variations, such as "Turbo-Grignard" reagents (e.g., i-PrMgCl·LiCl), facilitate the halogen-magnesium exchange on bromothiophenes that are otherwise difficult to activate.[11]

  • Transition-Metal-Catalyzed C-H Activation: Palladium, nickel, and other transition metals can catalyze the direct functionalization of thiophene C-H bonds with various coupling partners (e.g., aryl halides, boronic acids).[12][13][14][15] This approach often provides high regioselectivity and tolerates a wide range of functional groups.[16]

Q3: Are there methods to construct the thiophene ring itself without using organolithium reagents?

A3: Yes, several classic and modern named reactions allow for the construction of the thiophene ring from acyclic precursors:

  • Gewald Aminothiophene Synthesis: A multi-component reaction condensing a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to form 2-aminothiophenes.[17][18][19][20] This method is versatile and benefits from mild reaction conditions.[19]

  • Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[21][22][23][24][25]

  • Fiesselmann Thiophene Synthesis: This reaction generates substituted thiophenes from α,β-acetylenic esters and thioglycolic acid derivatives.[26][27][28][29][30]

Troubleshooting Guides

Scenario 1: Using Hauser Bases (e.g., TMPMgCl·LiCl)

Problem: Low or no conversion during the metalation of a substituted thiophene.

Potential Cause Troubleshooting Step
Inactive Reagent Hauser bases are sensitive to moisture and air. Ensure you are using freshly prepared or properly stored reagents. Titrate the reagent before use if its activity is in doubt.
Insufficient Basicity While highly effective, the basicity of a Hauser base may be insufficient for deprotonating a very electron-poor thiophene. Consider switching to a stronger, related base or re-evaluating your synthetic strategy.
Steric Hindrance A bulky substituent near the target C-H bond may hinder the approach of the bulky Hauser base. Using a less sterically demanding base could be an option, but may lead to different selectivity.
Incorrect Temperature While many reactions proceed at room temperature, some substrates may require gentle heating to initiate or complete the reaction. Conversely, for highly reactive electrophiles, cooling may be necessary during the trapping step.

Problem: Poor regioselectivity in the deprotonation of an unsymmetrical thiophene.

Potential Cause Troubleshooting Step
Thermodynamic vs. Kinetic Control The reaction temperature and time can influence the regioselectivity. Shorter reaction times and lower temperatures often favor the kinetically most acidic proton. Longer times and higher temperatures can lead to equilibration and the thermodynamically more stable product.
Influence of Directing Groups Substituents on the thiophene ring can direct the metalation to a specific position. Ensure your substrate's directing group effects are aligned with the desired outcome.
Base Selection Different Hauser bases (e.g., TMP-based vs. diisopropylamide-based) can exhibit different selectivities due to steric and electronic factors.[31] Experiment with different bases to optimize for the desired regioisomer.
Scenario 2: Transition-Metal-Catalyzed C-H Functionalization

Problem: Catalyst deactivation or low yield in a direct arylation reaction.

Potential Cause Troubleshooting Step
Ligand Choice The ligand is crucial for catalyst stability and selectivity. For β-arylation, bulky, electron-rich phosphine ligands are often required, while bipyridyl-type ligands may favor α-arylation.[32] Screen different ligands to find the optimal one for your specific transformation.
Base Incompatibility The choice of base (e.g., K₂CO₃, KOAc, Cs₂CO₃) can significantly impact the reaction outcome.[32] Perform a screen of inorganic bases to identify the most effective one. The base must be strong enough to facilitate the C-H activation step but not so strong that it causes side reactions.
Solvent Effects Polar aprotic solvents like DMAc, DMF, or dioxane are commonly used.[32] Ensure the solvent is anhydrous, as water can lead to catalyst decomposition and hydrolysis of starting materials.
Substrate Inhibition Some functional groups on the thiophene or coupling partner can coordinate to the metal center and inhibit catalysis. If suspected, consider a protecting group strategy or a different catalytic system.

Data Summary

Table 1: Comparison of Thiophene Activation/Functionalization Methods

MethodReagent/CatalystTemp.Key AdvantagesKey Disadvantages
Traditional Lithiation n-Butyllithium-78 °CHigh reactivity, well-establishedPyrophoric, poor functional group tolerance, cryogenic temperatures required.
Hauser Base Metalation TMPMgCl·LiCl25 °CExcellent functional group tolerance, high regioselectivity, ambient temperature.[7][33]Stoichiometric use of base, can be sensitive to sterics.
Turbo-Grignard Exchange i-PrMgCl·LiCl25 °C to refluxAccess to Grignards from challenging substrates, good functional group tolerance.[11]Requires a halogenated precursor (e.g., bromothiophene).
Direct C-H Arylation Pd(OAc)₂ / Ligand80–150 °CHigh substrate scope, atom economical, avoids organometallic intermediates.[16]Can require high temperatures, catalyst/ligand screening often necessary.[16]

Experimental Protocols & Visualizations

Protocol 1: Regioselective Magnesiation of 2,5-Dichlorothiophene using a Hauser Base

This protocol describes the first step in a sequence to create fully functionalized thiophenes, demonstrating the power of Hauser bases to deprotonate positions that are inaccessible with traditional reagents.[33]

Objective: To perform a selective C-H activation at the 3-position of 2,5-dichlorothiophene.

Materials:

  • 2,5-Dichlorothiophene

  • TMPMgCl·LiCl (1.1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Iodine, I₂)

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • To a dry, nitrogen-flushed flask, add 2,5-dichlorothiophene (1.0 equiv).

  • Dissolve the substrate in anhydrous THF.

  • Cool the solution to the desired temperature (typically 25 °C for this substrate).

  • Slowly add TMPMgCl·LiCl (1.1 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture for 2 hours at 25 °C to ensure complete metalation.

  • Cool the mixture to 0 °C.

  • Add a solution of the chosen electrophile (e.g., I₂ in THF, 1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting 2,5-dichloro-3-iodothiophene via column chromatography.

Workflow Diagram: Choosing an n-BuLi Alternative

G start Start: Synthesize or Functionalize Thiophene q1 Do you need to build the thiophene ring from scratch? start->q1 build_yes Use Ring Construction Methods q1->build_yes  Yes q2 Do you need to functionalize an existing thiophene C-H bond? q1->q2 No   build_options e.g., Gewald Synthesis Paal-Knorr Synthesis Fiesselmann Synthesis build_yes->build_options end_node Proceed to Experiment build_options->end_node func_yes Select C-H Functionalization Method q2->func_yes  Yes q3 Does the substrate have sensitive functional groups (esters, nitriles)? func_yes->q3 sensitive_yes Use Hauser Base (e.g., TMPMgCl·LiCl) or Transition Metal Catalysis q3->sensitive_yes  Yes sensitive_no Grignard reagents (via Halogen-Mg exchange) are a good option. q3->sensitive_no No   sensitive_yes->end_node sensitive_no->end_node

Caption: Decision tree for selecting an n-BuLi alternative.

Protocol 2: Gewald Aminothiophene Synthesis

This protocol describes a classic, reliable method for constructing a polysubstituted 2-aminothiophene ring without strong organometallic reagents.[17][20]

Objective: To synthesize a 2-aminothiophene via a three-component reaction.

Materials:

  • A ketone (e.g., Cyclohexanone, 1.0 equiv)

  • An active methylene nitrile (e.g., Malononitrile or Ethyl Cyanoacetate, 1.0 equiv)

  • Elemental Sulfur (S₈, 1.1 equiv)

  • A base (e.g., Morpholine or Diethylamine, 0.5 equiv)

  • Solvent (e.g., Ethanol or Methanol)

Procedure:

  • In a round-bottom flask, combine the ketone, the active methylene nitrile, and elemental sulfur in the chosen solvent.

  • Add the base to the slurry at room temperature.

  • Heat the reaction mixture to reflux (typically 50-80 °C, depending on the solvent) and monitor the reaction by TLC. The reaction is often complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the product by filtration. If not, concentrate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiophene.

Reaction Mechanism Diagram: Gewald Synthesis

G Simplified Gewald Reaction Mechanism ketone Ketone + Active Methylene Nitrile knoevenagel Knoevenagel Condensation (Intermediate A) ketone->knoevenagel + Base base Base sulfur Sulfur (S₈) adduct Sulfur Adduct (Intermediate B) knoevenagel->adduct + Sulfur product Cyclization & Tautomerization adduct->product Base-catalyzed thiophene 2-Aminothiophene product->thiophene

Caption: Key steps of the Gewald aminothiophene synthesis.

References

Technical Support Center: Synthesis of Ethyl 2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Ethyl 2-methylthiophene-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for producing this compound with minimal impurities?

A1: A highly effective and scalable method for the synthesis of this compound begins with commercially available 2-methylthiophene. This multi-step process avoids the use of strong bases like n-butyllithium, enhancing safety and operational simplicity.[1][2] The overall synthesis involves three key stages:

  • Vilsmeier-Haack Formylation: 2-methylthiophene is first formylated to produce 2-methylthiophene-3-carbaldehyde.

  • Oxidation: The resulting aldehyde is then oxidized to 2-methylthiophene-3-carboxylic acid.

  • Esterification: Finally, the carboxylic acid is esterified to yield the target compound, this compound.

This route has been reported to achieve an overall yield of approximately 52% on a multi-kilogram scale.[1]

Q2: What are the primary impurities I should be aware of during this synthesis?

A2: Impurities can arise at each stage of the synthesis. Key potential impurities include:

  • From Formylation: Unreacted 2-methylthiophene, the isomeric 5-methylthiophene-2-carbaldehyde, di-formylated byproducts, and chlorinated thiophenes.[3]

  • From Oxidation: Unreacted 2-methylthiophene-3-carbaldehyde is a common impurity if the oxidation is incomplete.

  • From Esterification: Residual 2-methylthiophene-3-carboxylic acid if the esterification does not go to completion.

Q3: How can I effectively purify the final product?

A3: Purification of this compound is typically achieved through vacuum distillation or silica gel column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities. Recrystallization from a suitable solvent system can also be employed for further purification if the product is a solid at room temperature or can be induced to crystallize.

Troubleshooting Guides

Stage 1: Vilsmeier-Haack Formylation of 2-Methylthiophene

Issue: Low Yield of 2-methylthiophene-3-carbaldehyde

Possible CauseRecommended Action
Inefficient Vilsmeier Reagent Formation Ensure that the N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are of high purity and anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the reagents.
Substrate Reactivity While 2-methylthiophene is an electron-rich heterocycle, reaction conditions may need optimization. Ensure adequate stirring and consider a modest increase in reaction time or temperature, monitoring by TLC to avoid byproduct formation.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the temperature.

Issue: Formation of Significant Impurities

ImpurityFormation MechanismMitigation Strategy
5-methylthiophene-2-carbaldehyde (Isomer) Formylation can occur at the more sterically accessible 5-position of 2-methylthiophene.Precise temperature control is crucial. Running the reaction at lower temperatures (e.g., 0 °C) can enhance regioselectivity towards the 3-position.
Di-formylated byproducts Excess Vilsmeier reagent or prolonged reaction times can lead to the addition of a second formyl group.[3]Carefully control the stoichiometry of the Vilsmeier reagent to the substrate. A 1.1:1 to 1.5:1 molar ratio is a good starting point for optimization. Monitor the reaction closely and quench it as soon as the starting material is consumed.[3]
Chlorinated thiophenes The chloroiminium salt (Vilsmeier reagent) can act as a chlorinating agent, especially at elevated temperatures.[3]Maintain a low reaction temperature. If chlorination is persistent, consider alternative reagents for Vilsmeier reagent formation, such as oxalyl chloride with DMF.[3]
Polymeric tars 2-methylthiophene can be sensitive to highly acidic conditions, leading to polymerization.Ensure slow, controlled addition of reagents and maintain the recommended reaction temperature to avoid localized overheating.

Quantitative Data on Vilsmeier-Haack Stoichiometry

The following table illustrates the effect of the Vilsmeier reagent to substrate ratio on product distribution for a representative electron-rich aromatic compound.

Vilsmeier Reagent:Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555
Data is illustrative and may vary based on the specific substrate and reaction conditions.[3]
Stage 2: Oxidation of 2-methylthiophene-3-carbaldehyde

Issue: Incomplete Oxidation

Possible CauseRecommended Action
Insufficient Oxidizing Agent Ensure the correct stoichiometry of the oxidizing agent is used. A slight excess may be necessary to drive the reaction to completion.
Low Reaction Temperature Some oxidation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider a moderate increase in temperature while monitoring for potential side reactions.
Poor Reagent Activity Verify the quality and activity of the oxidizing agent, as some can degrade upon storage.
Stage 3: Esterification of 2-methylthiophene-3-carboxylic acid

Issue: Low Yield of this compound

Possible CauseRecommended Action
Equilibrium Limitation (Fischer Esterification) If using a classical Fischer esterification (acid catalyst in ethanol), remove water as it forms, for example, by using a Dean-Stark apparatus, to drive the equilibrium towards the product.
Incomplete Reaction Ensure a sufficient amount of the esterification agent (e.g., ethanol) and catalyst are used. Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.
Steric Hindrance The thiophene ring may impart some steric hindrance. Consider using a more reactive acylating agent, such as converting the carboxylic acid to an acid chloride first, followed by reaction with ethanol.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Methylthiophene

Reagents:

  • 2-Methylthiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[1]

  • Add a solution of 2-methylthiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for completion.[1]

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2-methylthiophene-3-carbaldehyde by vacuum distillation or column chromatography.

Protocol 2: Oxidation of 2-methylthiophene-3-carbaldehyde

Note: Several oxidizing agents can be used. The following is a general procedure using potassium permanganate.

Reagents:

  • 2-methylthiophene-3-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Aqueous sodium hydroxide solution

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Dissolve 2-methylthiophene-3-carbaldehyde in a suitable solvent like aqueous ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature until the purple color disappears.

  • Filter the mixture to remove manganese dioxide.

  • Acidify the filtrate with hydrochloric acid to precipitate the 2-methylthiophene-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Protocol 3: Esterification to this compound

Reagents:

  • 2-methylthiophene-3-carboxylic acid

  • Ethanol, absolute

  • Sulfuric acid, concentrated

Procedure:

  • Suspend 2-methylthiophene-3-carboxylic acid in an excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by vacuum distillation to obtain this compound.

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_formylation Stage 1: Formylation cluster_oxidation Stage 2: Oxidation cluster_esterification Stage 3: Esterification 2-Methylthiophene 2-Methylthiophene Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction 2-Methylthiophene->Vilsmeier-Haack Reaction 2-Methylthiophene-3-carbaldehyde 2-Methylthiophene-3-carbaldehyde Vilsmeier-Haack Reaction->2-Methylthiophene-3-carbaldehyde Oxidation Oxidation 2-Methylthiophene-3-carbaldehyde->Oxidation 2-Methylthiophene-3-carboxylic acid 2-Methylthiophene-3-carboxylic acid Oxidation->2-Methylthiophene-3-carboxylic acid Esterification Esterification 2-Methylthiophene-3-carboxylic acid->Esterification This compound This compound Esterification->this compound

Caption: Synthetic workflow for this compound.

TroubleshootingFormylation Start Start Low Yield or High Impurity Low Yield or High Impurity Start->Low Yield or High Impurity Check Reagent Purity Check Reagent Purity Low Yield or High Impurity->Check Reagent Purity Anhydrous? Optimize Stoichiometry Optimize Stoichiometry Low Yield or High Impurity->Optimize Stoichiometry Excess Reagent? Control Temperature Control Temperature Low Yield or High Impurity->Control Temperature Overheating? Monitor Reaction Time Monitor Reaction Time Low Yield or High Impurity->Monitor Reaction Time Over-running? Successful Synthesis Successful Synthesis Check Reagent Purity->Successful Synthesis Optimize Stoichiometry->Successful Synthesis Control Temperature->Successful Synthesis Monitor Reaction Time->Successful Synthesis

Caption: Troubleshooting logic for the Vilsmeier-Haack formylation stage.

References

Troubleshooting scale-up of "Ethyl 2-methylthiophene-3-carboxylate" production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Production of Ethyl 2-methylthiophene-3-carboxylate

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up operations.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I rectify this?

  • Answer: Low or no yield in the synthesis of this compound, often prepared via a modified Gewald reaction, can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Reagent Quality: Ensure all starting materials, particularly the ketone (e.g., acetone or its equivalent), ethyl cyanoacetate, and elemental sulfur, are of high purity. The presence of significant impurities can inhibit the reaction or lead to side products. The base used (e.g., diethylamine, morpholine) should also be free of contamination.[1][2]

    • Reaction Conditions: The reaction temperature is critical. For the synthesis of related aminothiophenes, temperatures around 50°C have been reported to be effective.[1][3] Deviation from the optimal temperature range can either slow down the reaction to a halt or promote the formation of undesired byproducts.

    • Inefficient Mixing: On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, which can negatively impact the yield. Ensure the stirring is vigorous enough to maintain a homogeneous reaction mixture.

    • Incorrect Stoichiometry: Verify the molar ratios of your reactants. An incorrect ratio can lead to incomplete conversion of the limiting reagent.

    Troubleshooting Workflow: Low Product Yield

    LowYield Start Low or No Yield CheckReagents Verify Reagent Purity and Stoichiometry Start->CheckReagents CheckConditions Confirm Reaction Temperature and Time Start->CheckConditions CheckMixing Evaluate Stirring Efficiency Start->CheckMixing Analysis Analyze Crude Reaction Mixture (TLC, GC-MS) CheckReagents->Analysis CheckConditions->Analysis CheckMixing->Analysis ImproveMixing Improve Agitation CheckMixing->ImproveMixing SideProducts Side Products Detected? Analysis->SideProducts OptimizeTemp Optimize Temperature SideProducts->OptimizeTemp Yes AdjustStoichiometry Adjust Reagent Ratios SideProducts->AdjustStoichiometry No, starting material remains End Yield Improved OptimizeTemp->End AdjustStoichiometry->End ImproveMixing->End

    Troubleshooting workflow for low product yield.

Issue 2: Presence of Significant Impurities

  • Question: My final product is contaminated with significant impurities. What is the likely source of these impurities and how can I purify my product effectively?

  • Answer: Impurities can arise from side reactions, unreacted starting materials, or decomposition of the product.

    • Common Impurities: In the Gewald synthesis of thiophenes, common impurities may include unreacted starting materials, intermediates of the Knoevenagel condensation, or polymeric sulfur-containing byproducts.[4]

    • Purification Strategy: Purification is typically achieved through recrystallization or column chromatography. For ethyl 2-amino-4-methylthiophene-3-carboxylate, a related compound, silica gel column chromatography using a hexane/ethyl acetate mixture has been proven effective.[3] Recrystallization from ethanol is also a common method for purifying aminothiophene derivatives.[2][5]

    • Scale-up Purification: On a larger scale, recrystallization is often more practical than chromatography. Selecting an appropriate solvent system is crucial for obtaining high purity and yield.

    Data on Purification Methods

    Compound Purification Method Solvent System Reference
    Ethyl 2-amino-4-methylthiophene-3-carboxylate Silica Gel Column Chromatography Hexane/Ethyl Acetate (7:3) [3]

    | Methyl/Ethyl 2-aminothiophene-3-carboxylates | Recrystallization | Ethanol |[2] |

Issue 3: Exothermic Reaction is Difficult to Control During Scale-Up

  • Question: The reaction becomes highly exothermic and difficult to control as I increase the scale. How can I manage the reaction temperature effectively?

  • Answer: The initial Knoevenagel condensation step of the Gewald reaction can be exothermic.[4] As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.

    • Controlled Reagent Addition: Instead of adding all reagents at once, consider slow, controlled addition of one of the reactants, such as the base (e.g., morpholine or diethylamine), to the reaction mixture.[2] This allows for better management of the heat generated.

    • Efficient Cooling: Ensure your reaction vessel is equipped with an adequate cooling system (e.g., a cooling jacket or an ice bath) to actively remove heat.

    • Solvent Volume: Increasing the solvent volume can help to absorb the heat generated, acting as a heat sink. However, this may impact reaction kinetics and downstream processing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for multi-kilogram scale production of this compound?

A1: A safe and efficient process has been developed that avoids the use of hazardous reagents like n-butyllithium and cryogenic conditions.[6] This process involves the reaction of 2-methylthiophene and proceeds with an overall yield of 52% on a multikilogram scale.[6] The Gewald reaction, a one-pot synthesis, is also a widely used and scalable method for producing substituted 2-aminothiophenes, which are structurally related.[2][4][7]

Q2: Can you provide a general experimental protocol for a lab-scale synthesis based on the Gewald reaction?

A2: The following is a representative protocol for the synthesis of a related compound, Ethyl 2-amino-4-methylthiophene-3-carboxylate, which can be adapted.[1][3]

  • Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

    • To a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml), add a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).

    • Stir the reaction mixture constantly at 50°C for 3 hours.

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction mixture with ice-cold water.

    • Extract the product with ethyl acetate.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate (7:3) mobile phase.

Q3: What are the key steps in the mechanism of the Gewald reaction?

A3: The mechanism of the Gewald reaction involves three main stages:[4]

  • Knoevenagel Condensation: The ketone and the α-cyanoester undergo a Knoevenagel condensation to form a stable intermediate.

  • Sulfur Addition: Elemental sulfur adds to the intermediate. The exact mechanism of this step is not fully elucidated but is a key part of the thiophene ring formation.

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes cyclization and then tautomerization to yield the final 2-aminothiophene product.

Reaction Pathway: Gewald Synthesis

GewaldReaction Ketone Ketone + α-Cyanoester Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel BaseSulfur Base + Sulfur BaseSulfur->Knoevenagel Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 SulfurAddition Sulfur Addition Intermediate1->SulfurAddition Intermediate2 Thiolate Intermediate SulfurAddition->Intermediate2 Cyclization Cyclization & Tautomerization Intermediate2->Cyclization Product 2-Aminothiophene Product Cyclization->Product

Generalized pathway of the Gewald reaction.

Q4: Are there any safety precautions I should be aware of?

A4: Yes. When working with elemental sulfur, be aware that it is flammable. The organic solvents used, such as ethanol and ethyl acetate, are also flammable. Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For scale-up, a thorough safety review should be conducted to assess the risks associated with larger quantities of reagents and potential exotherms.

References

Validation & Comparative

A Comparative Guide for Researchers: Ethyl 2-methylthiophene-3-carboxylate vs. Methyl 2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice between ethyl and methyl esters of a common scaffold can significantly impact reaction outcomes, product characteristics, and biological performance. This guide provides an objective comparison of ethyl 2-methylthiophene-3-carboxylate and mthis compound, offering insights into their synthesis, physicochemical properties, reactivity, and applications, supported by available data and established chemical principles.

Physicochemical Properties: A Tale of Two Esters

The fundamental difference between the ethyl and methyl esters lies in the additional methylene group in the ethyl variant. This seemingly minor structural change leads to predictable variations in their physical properties. While comprehensive experimental data for both compounds under identical conditions is scarce, we can compile and extrapolate from available data for related compounds.

PropertyThis compoundMthis compoundKey Differences & Implications
Molecular Formula C₈H₁₀O₂S[1]C₇H₈O₂S[2]The ethyl ester has an additional CH₂ group.
Molecular Weight 170.23 g/mol [1]156.20 g/mol [2]The higher molecular weight of the ethyl ester can influence diffusion rates and formulation characteristics.
Boiling Point Not available~202.4°C[3]Ethyl esters generally have higher boiling points than their methyl counterparts due to increased van der Waals forces.[4] This can be a factor in purification by distillation.
Polarity LowerHigherThe longer alkyl chain in the ethyl ester slightly decreases its polarity compared to the methyl ester. This can affect solubility in different solvents and chromatographic behavior.[5]
Reactivity Less reactiveMore reactiveThe methyl ester is generally more susceptible to nucleophilic attack and hydrolysis due to lower steric hindrance around the carbonyl group.[4][6]

Synthesis and Reactivity: Considerations for the Synthetic Chemist

Both ethyl and mthis compound can be synthesized through various methods, with the choice of alcohol (ethanol or methanol) during esterification being the key differentiating step. A common synthetic route involves the Gewald reaction for aminothiophene precursors, followed by diazotization and reduction, or direct esterification of 2-methylthiophene-3-carboxylic acid.[7][8]

General Synthetic Workflow

cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Esterification cluster_3 Final Products 2-Methylthiophene 2-Methylthiophene 2-Methylthiophene-3-carboxylic acid 2-Methylthiophene-3-carboxylic acid 2-Methylthiophene->2-Methylthiophene-3-carboxylic acid Carboxylation Ethanol/Methanol Ethanol/Methanol Esterification Esterification Ethanol/Methanol->Esterification 2-Methylthiophene-3-carboxylic acid->Esterification Ethyl Ester Ethyl Ester Esterification->Ethyl Ester Ethanol Methyl Ester Methyl Ester Esterification->Methyl Ester Methanol

Caption: General synthetic pathway to ethyl and mthis compound.

Reactivity and Hydrolysis

In reactions such as hydrolysis, the methyl ester is generally more reactive than the ethyl ester.[4] This is attributed to the smaller size of the methyl group, which presents less steric hindrance to an incoming nucleophile. However, the reaction conditions, particularly the solvent system, can sometimes alter this expected reactivity trend.[9]

Experimental Protocol: Comparative Saponification

A typical experiment to compare the hydrolysis rates would involve the saponification of each ester under identical conditions.

  • Preparation of Solutions: Prepare equimolar solutions of this compound and mthis compound in a suitable solvent (e.g., 85% ethanol). Also, prepare a standardized solution of sodium hydroxide.

  • Reaction: Initiate the hydrolysis by mixing the ester solution with the sodium hydroxide solution at a constant temperature.

  • Monitoring: At regular intervals, withdraw aliquots from the reaction mixture, quench the reaction (e.g., with a known excess of HCl), and then back-titrate the remaining acid with a standardized NaOH solution to determine the concentration of unreacted ester.

  • Data Analysis: Plot the concentration of the ester versus time and determine the rate constant for each reaction.

Applications in Drug Development: A Prodrug Perspective

Thiophene derivatives are valuable scaffolds in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and CNS-related effects.[10] Both ethyl and mthis compound serve as important intermediates in the synthesis of more complex, biologically active molecules. For instance, substituted methyl thiophene carboxylates are precursors for compounds with potential applications in treating schizophrenia and depression.[3]

When used as prodrugs, the choice between an ethyl and a methyl ester can influence the pharmacokinetic profile of the parent drug. The rate of in vivo hydrolysis, which releases the active carboxylic acid, can differ between the two. Generally, methyl esters are hydrolyzed more rapidly by plasma esterases than their ethyl counterparts.[11]

Prodrug Activation Pathway

cluster_0 Administration cluster_1 In Vivo cluster_2 Active Compound Ester Prodrug Ester Prodrug Hydrolysis Hydrolysis Ester Prodrug->Hydrolysis Esterases Active Carboxylic Acid Active Carboxylic Acid Hydrolysis->Active Carboxylic Acid Alcohol Alcohol Hydrolysis->Alcohol

Caption: In vivo hydrolysis of an ester prodrug to the active carboxylic acid.

A study on ester prodrugs of a fibrinogen receptor antagonist found that the rate of formation of the active acid from methyl and ethyl esters was comparable and faster than from an isopropyl ester.[12] The bioavailability of the active compound was influenced by the balance between the rate of ester hydrolysis and other metabolic pathways.[12] This highlights the importance of empirical testing to determine the optimal ester for a given drug candidate.

Conclusion

The decision to use ethyl or mthis compound depends on the specific requirements of the research.

  • For applications requiring higher reactivity or potentially faster prodrug activation , mthis compound may be the preferred choice.

  • If slower reactivity , a higher boiling point for purification, or slightly lower polarity is desired, This compound could be more suitable.

Ultimately, while general principles provide a valuable guide, empirical validation is crucial to determine the optimal choice for a specific synthetic or therapeutic application. This guide serves as a foundational resource to inform these decisions and streamline the research and development process.

References

A Comparative Guide to Alternatives for Ethyl 2-methylthiophene-3-carboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Ethyl 2-methylthiophene-3-carboxylate and its analogs, primarily synthesized through the versatile Gewald reaction, are key intermediates in the preparation of various heterocyclic compounds, including medicinally important thieno[2,3-d]pyrimidines. This guide provides an objective comparison of alternative reagents to this compound, supported by experimental data, detailed protocols, and visual workflows to aid in your research and development endeavors.

Performance Comparison of Alternative Reagents

The primary route to this compound and its alternatives is the Gewald three-component reaction. This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene compound (such as ethyl cyanoacetate), and elemental sulfur in the presence of a base. The choice of the ketone component directly influences the substitution pattern on the resulting thiophene ring, offering a range of alternative reagents.

The following table summarizes the performance of various ketones in the Gewald reaction with ethyl cyanoacetate, leading to the synthesis of this compound and its key alternatives. The data highlights variations in reaction yields and conditions, providing a basis for selecting the most suitable starting materials for your specific synthetic needs.

Target CompoundKetone Starting MaterialActive Methylene ReagentBase/CatalystSolventReaction ConditionsYield (%)Reference
Ethyl 2-amino-4-methylthiophene-3-carboxylateAcetoneEthyl cyanoacetateDiethylamineEthanol50°C, 3h85[1][2][3]
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate2-ButanoneEthyl cyanoacetateN/AN/AN/AN/A[4]
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateCyclohexanoneEthyl cyanoacetateMorpholineMethanol45°C, 3h70-85[5]
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylateCyclopentanoneEthyl cyanoacetateMorpholineMethanol45°C, 3h70-85[5]
Ethyl 2-amino-4-phenylthiophene-3-carboxylateAcetophenoneEthyl cyanoacetateMorpholineMethanol45°C, 3h70-85[5]
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylateAcetylacetoneEthyl cyanoacetateDiethylamineEthanolReflux, 3h52

Note: "N/A" indicates that the specific data was not available in the cited sources. The yield of "Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate" is not explicitly stated in the provided context, but its preparation via the Gewald reaction is mentioned.

Experimental Protocols

The following are detailed methodologies for the synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate and a representative alternative, Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, via the Gewald reaction.

Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

This protocol is adapted from a literature procedure with a reported yield of 85%.[1][2][3]

Materials:

  • Acetone (0.5 mmol)

  • Ethyl cyanoacetate (0.5 mmol)

  • Elemental sulfur (0.5 mmol)

  • Diethylamine (0.5 mmol)

  • Absolute ethanol (4 ml)

  • Ice-cold water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography (100–200 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml), add a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).

  • Stir the reaction mixture constantly for 3 hours at 50°C.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction mixture with ice-cold water and extract with ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate (7:3) mixture as the eluent to obtain the final product as yellow crystals.

Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol is based on a general procedure for the synthesis of 2-aminothiophenes with reported yields in the range of 70-85%.[5]

Materials:

  • Cyclohexanone (0.05 mol)

  • Ethyl cyanoacetate (0.05 mol)

  • Elemental sulfur (0.05 mol)

  • Morpholine (5 ml)

  • Methanol (30 ml)

  • Ethanol

Procedure:

  • In a reaction vessel, mix cyclohexanone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 ml).

  • Slowly add morpholine (5 ml) to the mixture over a period of 30 minutes at 35-40°C with stirring.

  • Continue stirring the reaction mixture at 45°C for 3 hours.

  • Allow the mixture to cool to room temperature.

  • Filter the precipitate and wash it with ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified product.

Reaction Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the synthetic pathways and the relationship between the starting materials and the resulting thiophene derivatives.

G cluster_start Starting Materials cluster_products Alternative 2-Aminothiophene-3-carboxylates Ketone Ketone (e.g., Acetone, Cyclohexanone) Gewald Gewald Reaction Ketone->Gewald Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Gewald Sulfur Elemental Sulfur Sulfur->Gewald Base Base (e.g., Diethylamine, Morpholine) Base->Gewald Product1 Ethyl 2-amino-4-methyl- thiophene-3-carboxylate Gewald->Product1 from Acetone Product2 Ethyl 2-amino-4,5,6,7-tetrahydro- benzo[b]thiophene-3-carboxylate Gewald->Product2 from Cyclohexanone Product3 Other Substituted Thiophenes Gewald->Product3 from other Ketones

Caption: General workflow of the Gewald reaction for the synthesis of alternative 2-aminothiophene-3-carboxylates.

The synthesized 2-aminothiophene-3-carboxylates are valuable precursors for the construction of more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are known for their diverse biological activities. The following diagram illustrates this subsequent synthetic transformation.

G Thiophene Ethyl 2-aminothiophene- 3-carboxylate Derivative Reaction Cyclization Reaction Thiophene->Reaction Reagent Cyclizing Reagent (e.g., Formamide, Urea) Reagent->Reaction Product Thieno[2,3-d]pyrimidine Derivative Reaction->Product

Caption: Synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carboxylate precursors.

References

A Comparative Guide to the Synthesis of Ethyl 2-Methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of synthetic protocols for Ethyl 2-methylthiophene-3-carboxylate, a key intermediate in medicinal chemistry.

This guide provides an objective comparison of two primary synthetic routes to this compound, a valuable building block in the development of novel therapeutics. The protocols are evaluated based on yield, safety, scalability, and reaction conditions, supported by experimental data from peer-reviewed literature.

At a Glance: Comparison of Synthesis Protocols

ParameterGrignard-based Synthesis (LiCl-mediated)Organolithium-based Synthesis
Starting Material 2-Methylthiophene2-Methylthiophene
Key Reagents Isopropylmagnesium chloride, Lithium Chloride, Ethyl Chloroformaten-Butyllithium, Dry Ice (CO2)
Overall Yield 52%[1]Not explicitly reported for this specific product, but organolithium reactions are generally high-yielding.
Reaction Conditions Non-cryogenic (below 30°C)[1]Cryogenic (-78°C)[2]
Primary Advantages Operational simplicity, avoids strong bases and cryogenic conditions, safer for large-scale synthesis.[1]Potentially higher reactivity.[2]
Primary Disadvantages Moderate overall yield.Requires handling of pyrophoric n-butyllithium and cryogenic temperatures, posing safety and scalability challenges.[2]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two compared synthetic routes.

Synthesis_Pathways cluster_0 Grignard-based Synthesis cluster_1 Organolithium-based Synthesis A0 2-Methylthiophene A1 3-Bromo-2-methylthiophene A0->A1 Bromination A2 Grignard Reagent (i-PrMgCl, LiCl) A1->A2 Halogen-Magnesium Exchange A3 This compound A2->A3 Carboxylation (Ethyl Chloroformate) B0 2-Methylthiophene B1 2-Methyl-3-lithiothiophene B0->B1 Lithiation (n-BuLi, -78°C) B2 2-Methyl-3-thiophenecarboxylic acid B1->B2 Carboxylation (CO2) B3 This compound B2->B3 Esterification

Figure 1. Comparative workflow of Grignard-based and Organolithium-based synthesis routes.

Experimental Protocols

Protocol 1: Safe and Efficient Grignard-based Synthesis

This method, developed for its operational simplicity and safety, avoids the use of highly reactive and pyrophoric reagents like n-butyllithium and does not require cryogenic conditions, making it suitable for larger-scale production.[1]

Step 1: Bromination of 2-Methylthiophene 2-Methylthiophene is first converted to 3-bromo-2-methylthiophene.

Step 2: LiCl-mediated Halogen-Magnesium Exchange and Carboxylation To a solution of 3-bromo-2-methylthiophene and lithium chloride in tetrahydrofuran (THF), isopropylmagnesium chloride is added dropwise while maintaining the temperature below 30°C. The reaction mixture is then warmed to 60°C and stirred for several hours. After cooling, ethyl chloroformate is added dropwise at a temperature below 2°C. The reaction is then quenched and the product is extracted. This process yields this compound in a 52% overall yield from 2-methylthiophene.[1]

Protocol 2: Organolithium-based Synthesis (General Procedure)

This classic approach utilizes the high reactivity of organolithium reagents to deprotonate the thiophene ring, followed by carboxylation. While effective, this method requires strict anhydrous conditions, cryogenic temperatures, and careful handling of the pyrophoric n-butyllithium.

Step 1: Lithiation of 2-Methylthiophene To a solution of 2-methylthiophene in anhydrous tetrahydrofuran (THF) cooled to -78°C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise. The mixture is stirred at this temperature for a period to ensure complete lithiation.

Step 2: Carboxylation Solid carbon dioxide (dry ice) is then added to the reaction mixture. The mixture is allowed to warm to room temperature.

Step 3: Esterification The resulting 2-methyl-3-thiophenecarboxylic acid is then esterified to the ethyl ester using standard methods, such as reaction with ethanol in the presence of a catalytic amount of strong acid.

Alternative Synthesis: The Gewald Reaction for a Related Compound

For researchers interested in a related class of thiophene derivatives, the Gewald reaction provides a highly efficient one-pot synthesis of 2-aminothiophenes. For instance, Ethyl 2-amino-4-methylthiophene-3-carboxylate can be synthesized with high yields.

Gewald Reaction Protocol

A mixture of a ketone (e.g., acetone), ethyl cyanoacetate, and elemental sulfur is reacted in the presence of a base, such as morpholine or diethylamine, in a suitable solvent like methanol or ethanol. The reaction is typically stirred at a moderately elevated temperature (e.g., 45-50°C) for a few hours. This multicomponent reaction proceeds in a single step to afford the highly substituted 2-aminothiophene derivative. Yields for this type of reaction are often in the range of 70-85%.[3]

Gewald_Reaction Start Ketone + Ethyl Cyanoacetate + Sulfur Product Ethyl 2-amino-4-substituted-thiophene-3-carboxylate Start->Product One-pot reaction Catalyst Base (e.g., Morpholine) Catalyst->Product

Figure 2. Workflow for the Gewald one-pot synthesis of 2-aminothiophene derivatives.

References

A Comparative Spectroscopic Analysis of Ethyl 2-methylthiophene-3-carboxylate and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of Ethyl 2-methylthiophene-3-carboxylate, a key building block in medicinal chemistry, against its structurally related analogues. By presenting a combination of predicted data for the target compound alongside experimental data for its alternatives, this document serves as a valuable resource for compound identification, characterization, and quality control in a drug discovery and development context.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected analogues. The data for the target compound is predicted, while the data for the analogues is based on experimental findings.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH4H5-OCH₂--CH₃ (ester)-CH₃ (ring)Other
This compound (Predicted) ~7.3-7.4 (d)~6.9-7.0 (d)~4.3 (q)~1.3 (t)~2.5 (s)
Ethyl 2-thiophenecarboxylate7.55 (dd)7.12 (dd)4.35 (q)1.38 (t)-7.82 (dd, H3)
Ethyl 3-thiophenecarboxylate7.52 (dd)7.35 (dd)4.32 (q)1.36 (t)-8.12 (dd, H2)
Ethyl 2-amino-4-methylthiophene-3-carboxylate[1]-5.82 (s)4.29 (q)1.35 (t)2.28 (s)6.07 (s, NH₂)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC=OC2C3C4C5-OCH₂--CH₃ (ester)-CH₃ (ring)
This compound (Predicted) ~164~145~125~130~128~60~14~15
Ethyl 2-thiophenecarboxylate162.5133.8133.0127.9132.261.214.4-
Ethyl 3-thiophenecarboxylate162.9131.7129.9127.3126.061.114.4-
Ethyl 2-amino-4-methylthiophene-3-carboxylate[1]166.1164.2102.9136.7106.759.514.418.4

Table 3: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)

CompoundC=O StretchC-O StretchC-H Stretch (aromatic)C-H Stretch (aliphatic)Thiophene Ring Vibrations
This compound (Predicted) ~1710-1730~1250-1300~3100~2850-3000~1400-1550
Ethyl 2-thiophenecarboxylate~1715~1260~3100~2980~1415, 1520
Ethyl 3-thiophenecarboxylate[2]~1710~1250~3100~2980~1420, 1520
Ethyl 2-amino-4-methylthiophene-3-carboxylate16661224~3000~2950~1593, 1496

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound (Predicted) 170141 ([M-C₂H₅]⁺), 125 ([M-OC₂H₅]⁺), 97 ([M-COOC₂H₅]⁺)
Ethyl 2-thiophenecarboxylate156127 ([M-C₂H₅]⁺), 111 ([M-OC₂H₅]⁺), 83 ([M-COOC₂H₅]⁺)
Ethyl 3-thiophenecarboxylate156127 ([M-C₂H₅]⁺), 111 ([M-OC₂H₅]⁺), 83 ([M-COOC₂H₅]⁺)
Ethyl 2-amino-4-methylthiophene-3-carboxylate[1]185 ([M]⁺), 186 ([M+H]⁺)140 ([M-OC₂H₅]⁺), 112

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data are provided below. These are general guidelines and may require optimization based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width: -10 to 220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid sample between two KBr or NaCl plates.

    • KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

  • Instrument Setup:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition: Record the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile and thermally stable compounds like the target molecule, Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is a common technique. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

  • Instrument Setup (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to determine the isotopic pattern of the molecular ion and key fragments.

Visualization of Analytical Workflow and Structural Interpretation

The following diagrams, generated using the DOT language, illustrate the logical workflow of the spectroscopic analysis and the correlation of spectral data with the chemical structure of this compound.

Spectroscopic_Analysis_Workflow cluster_Sample Sample Preparation cluster_Analysis Spectroscopic Techniques cluster_Data Data Acquisition & Processing cluster_Interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure Interpretation IR_Data->Structure Interpretation MS_Data->Structure Interpretation

Caption: Workflow for the spectroscopic analysis of organic compounds.

Structural_Interpretation cluster_NMR NMR Spectroscopy cluster_IR_MS IR & Mass Spec structure This compound C=O Thiophene Ring -CH₃ (ring) -O-CH₂-CH₃ HNMR ¹H NMR: - Aromatic protons (d, d) - Quartet (-OCH₂-) - Triplet (-CH₃) - Singlet (-CH₃) structure:f1->HNMR Correlates to structure:f2->HNMR Correlates to structure:f3->HNMR Correlates to CNMR ¹³C NMR: - Carbonyl carbon - Thiophene carbons - Methylene carbon - Methyl carbons structure:f1->CNMR Correlates to structure:f2->CNMR Correlates to structure:f3->CNMR Correlates to IR IR: - Strong C=O stretch - C-O stretch - Aromatic & Aliphatic C-H structure:f0->IR Correlates to MS MS: - Molecular Ion Peak - Fragments from ester cleavage structure->MS Correlates to

Caption: Correlation of structural features with spectroscopic data.

References

Characterization of Impurities in Ethyl 2-methylthiophene-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative overview of potential impurities in Ethyl 2-methylthiophene-3-carboxylate, a key building block in various synthetic applications. The information presented here is based on an analysis of its common synthetic routes, offering insights into potential byproducts and strategies for their characterization.

Potential Impurities in this compound

The primary route for synthesizing this compound involves the reaction of a Grignard reagent, 2-methyl-3-thiophenemagnesium halide, with an ethylating agent such as ethyl chloroformate.[1][2][3][4] Based on this and other synthetic approaches, a range of potential impurities can be anticipated. These are categorized and compared in the table below.

Impurity CategorySpecific Impurity/Impurity ClassPotential OriginRecommended Analytical Method(s)
Starting Materials 2-MethylthiopheneIncomplete reaction or carry-over from the initial synthesis steps.GC-MS, HPLC-UV
3-Bromo-2-methylthiopheneUnreacted starting material in Grignard-based synthesis.[1][2][3][4]GC-MS, HPLC-UV
Intermediates 2-Methyl-3-thiophenemagnesium halide and related speciesResidual or quenched Grignard reagent from the reaction mixture.Indirectly detected as byproducts after workup.
Byproducts Symmetrical Ketone ((3,3'-di(2-methyl)thiophen-3-yl)methanone)Self-condensation or reaction of the Grignard reagent with a carbonate source. A noted byproduct when using diethyl carbonate.[5]HPLC-UV, LC-MS, NMR
Ethyl 2-methyl-4,5-dihydrothiophene-3-carboxylateIncomplete dehydrogenation in syntheses involving this intermediate.[6]GC-MS, HPLC-UV, NMR
Isomeric Impurities Ethyl 5-methylthiophene-2-carboxylateIsomeric starting materials or side reactions during synthesis.GC-MS, HPLC-UV (with appropriate column and method development), NMR
Ethyl 2-methylthiophene-4-carboxylateIsomeric starting materials or side reactions during synthesis.GC-MS, HPLC-UV (with appropriate column and method development), NMR
Reagent-Related Impurities Lithium ChlorideUsed as an activator in Grignard reagent formation.[1][2]Ion Chromatography, ICP-MS (for elemental analysis)
Diethyl Ether / Tetrahydrofuran (THF)Common solvents used in Grignard reactions.GC-HS (Headspace)
Degradation Products 2-Methylthiophene-3-carboxylic acidHydrolysis of the ester functionality upon exposure to moisture or acidic/basic conditions.HPLC-UV, LC-MS

Experimental Protocols for Impurity Characterization

Detailed methodologies are crucial for the accurate identification and quantification of impurities. Below are representative protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Organic Impurities
  • Objective: To separate and quantify this compound from its organic impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 30
    20 95
    25 95
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Isomers
  • Objective: To identify and quantify volatile starting materials, solvents, and isomeric impurities.

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-450

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Objective: To structurally characterize the main component and any significant impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Experiments:

    • ¹H NMR: To identify the proton signals of the main compound and impurities.

    • ¹³C NMR: To identify the carbon signals.

    • 2D NMR (COSY, HSQC, HMBC): To aid in the structural assignment of unknown impurities.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Visualizing Synthesis and Impurity Formation

The following diagrams illustrate the likely synthetic pathway for this compound and a general workflow for its impurity analysis.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Products cluster_impurities Potential Impurities 3-Bromo-2-methylthiophene 3-Bromo-2-methylthiophene Grignard Formation Grignard Formation 3-Bromo-2-methylthiophene->Grignard Formation Mg, THF Unreacted Starting Material Unreacted Starting Material 3-Bromo-2-methylthiophene->Unreacted Starting Material Carboxylation Carboxylation Grignard Formation->Carboxylation Ethyl Chloroformate Symmetrical Ketone Symmetrical Ketone Grignard Formation->Symmetrical Ketone Side Reaction Isomeric Esters Isomeric Esters Grignard Formation->Isomeric Esters Isomeric Precursors This compound This compound Carboxylation->this compound G Sample Sample Preliminary Analysis Preliminary Analysis (HPLC, GC-MS) Sample->Preliminary Analysis Impurity Detected? Impurity Detected? Preliminary Analysis->Impurity Detected? Quantify Known Impurities Quantify Known Impurities Impurity Detected?->Quantify Known Impurities Yes (Known) Isolate and Characterize Isolate (Prep-HPLC) & Characterize (NMR, MS) Impurity Detected?->Isolate and Characterize Yes (Unknown) Final Report Final Report Impurity Detected?->Final Report No Quantify Known Impurities->Final Report Unknown Impurity Unknown Impurity Isolate and Characterize->Unknown Impurity Unknown Impurity->Quantify Known Impurities Structure Elucidated

References

Comparing different synthetic routes to "Ethyl 2-methylthiophene-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key chemical intermediates is paramount. Ethyl 2-methylthiophene-3-carboxylate is a valuable building block in medicinal chemistry. This guide provides a comparative analysis of two prominent synthetic routes to substituted thiophene-3-carboxylates, focusing on a direct, practical synthesis of the target molecule and a widely used alternative approach for a structurally related compound.

Comparison of Synthetic Routes

Two distinct methodologies are evaluated: a direct two-step synthesis starting from 2-methylthiophene, and the well-established Gewald aminothiophene synthesis, which yields a related amino-substituted thiophene ester. The choice of synthetic route can significantly impact factors such as overall yield, scalability, safety, and the cost of starting materials.

ParameterRoute 1: Grignard Carboxylation Route 2: Gewald Aminothiophene Synthesis
Starting Materials 2-Methylthiophene, N-Bromosuccinimide, Magnesium, Lithium Chloride, Ethyl ChloroformateAcetone, Ethyl cyanoacetate, Sulfur, Diethylamine
Key Intermediate 3-Bromo-2-methylthiopheneNot applicable (one-pot reaction)
Number of Steps 21
Key Reagents Grignard Reagent (Mg, LiCl)Diethylamine (base catalyst)
Reaction Conditions Step 1: 0°C to room temp.; Step 2: Elevated temp. (60°C) followed by cooling (2°C)50°C
Overall Yield 52%[1]Not directly comparable (product is different)
Product This compoundEthyl 2-amino-4-methylthiophene-3-carboxylate
Advantages Direct synthesis of the target molecule, avoids strong bases like n-butyllithium, scalable.[1]One-pot reaction, high atom economy, readily available starting materials.
Disadvantages Requires handling of a Grignard reagent, bromination step.Produces an amino-substituted thiophene, requiring further steps for conversion to the target molecule.

Experimental Protocols

Route 1: Grignard Carboxylation of 2-Methylthiophene

This safe and efficient two-step process avoids the use of strong bases and cryogenic conditions, making it suitable for large-scale production.[1]

Step 1: Synthesis of 3-Bromo-2-methylthiophene

To a solution of 2-methylthiophene in a suitable solvent, N-Bromosuccinimide (NBS) is added portion-wise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until completion. The crude product is purified by distillation to yield 3-bromo-2-methylthiophene.

Step 2: Synthesis of this compound

A mixture of magnesium turnings and lithium chloride in tetrahydrofuran (THF) is prepared. A solution of 3-bromo-2-methylthiophene in THF is then added to initiate the Grignard reaction. The mixture is warmed to 60°C and stirred for 3 hours. After cooling to below 5°C, ethyl chloroformate is added dropwise, maintaining the temperature below 2°C. The reaction is quenched with hydrochloric acid, and the product is extracted with n-heptane. The organic layers are combined, washed, dried, and concentrated. The final product is purified by vacuum distillation, affording this compound with an overall yield of 52% from 2-methylthiophene.[1]

Route 2: Gewald Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

The Gewald reaction is a one-pot, multi-component reaction that is widely used for the synthesis of 2-aminothiophenes.

A mixture of acetone and ethyl cyanoacetate in absolute ethanol is added to a solution of elemental sulfur and diethylamine in absolute ethanol. The reaction mixture is stirred at 50°C for 3 hours. After completion, the mixture is quenched with ice-cold water and extracted with ethyl acetate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by silica gel column chromatography to yield Ethyl 2-amino-4-methylthiophene-3-carboxylate.[2]

Synthetic Pathway Visualization

The following diagrams illustrate the logical flow of the two compared synthetic routes.

G cluster_0 Route 1: Grignard Carboxylation cluster_1 Route 2: Gewald Synthesis A 2-Methylthiophene B 3-Bromo-2-methylthiophene A->B NBS C Grignard Reagent B->C Mg, LiCl D This compound C->D Ethyl Chloroformate E Acetone H Ethyl 2-amino-4-methylthiophene-3-carboxylate E->H Diethylamine (one-pot) F Ethyl Cyanoacetate F->H Diethylamine (one-pot) G Sulfur G->H Diethylamine (one-pot)

Caption: Comparison of a direct Grignard-based synthesis and the Gewald reaction.

Conclusion

The direct synthesis of this compound via a Grignard reaction starting from 2-methylthiophene offers a practical and scalable route with a good overall yield.[1] While the Gewald synthesis is a powerful one-pot method for generating substituted thiophenes, it yields an amino-substituted analogue. For the specific synthesis of this compound, the Grignard carboxylation route is the more direct and efficient approach. The choice of synthesis will ultimately depend on the specific needs of the researcher, including the availability of starting materials, required scale, and the desired substitution pattern on the thiophene ring.

References

A Comparative Benchmarking Guide to the Synthesis of Ethyl 2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Key Thiophene Intermediate.

This guide provides a detailed comparison of synthetic methodologies for producing Ethyl 2-methylthiophene-3-carboxylate, a valuable intermediate in the development of various pharmaceutical compounds. The efficiency and practicality of a scalable, modern approach are benchmarked against a classical, multi-step synthesis involving the Gewald reaction. This comparison is supported by experimental data from peer-reviewed sources, offering insights into reaction yields, conditions, and operational safety.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be approached through various methods. This guide focuses on two distinct pathways: a modern, direct synthesis suitable for large-scale production and a classical multi-step approach commencing with the Gewald aminothiophene synthesis.

Synthesis RouteKey FeaturesOverall YieldReaction StepsKey ReagentsNoteworthy Aspects
Route 1: Practical Preparation Direct, scalable, and avoids hazardous reagents.[1][2]52%[1][2]3 (from 2-methylthiophene)2-Methylthiophene, N-Bromosuccinimide (NBS), Magnesium, Ethyl ChloroformateOperational simplicity, non-cryogenic conditions, and avoids strong bases like n-butyllithium, making it suitable for multi-kilogram scale production.[1][2]
Route 2: Gewald Synthesis & Deamination A two-stage process involving the formation of an aminothiophene intermediate followed by its deamination.Estimated ~50-60%2 (Gewald Synthesis + Deamination)Acetone, Ethyl Cyanoacetate, Sulfur, Diethylamine, Nitrous AcidThe initial Gewald synthesis is high-yielding (85%), but the subsequent deamination step reduces the overall efficiency.[3]

Experimental Protocols

Route 1: Practical Preparation of this compound

This process, optimized for safety and scalability, involves three main steps starting from commercially available 2-methylthiophene.[1][2]

Step 1: Bromination of 2-methylthiophene

  • 2-Methylthiophene is treated with N-Bromosuccinimide (NBS) in a suitable solvent to yield 3-bromo-2-methylthiophene.

Step 2: Grignard Reagent Formation

  • The resulting 3-bromo-2-methylthiophene is reacted with magnesium turnings in an appropriate ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent, (2-methyl-3-thienyl)magnesium bromide.

Step 3: Carboxylation

  • The Grignard reagent is then reacted with ethyl chloroformate to introduce the ethyl carboxylate group at the 3-position, yielding the final product, this compound.

This streamlined process boasts an overall yield of 52% and is designed for operational simplicity, avoiding the use of hazardous reagents like n-butyllithium and cryogenic conditions, making it a preferred method for large-scale synthesis.[1][2]

Route 2: Gewald Synthesis and Subsequent Deamination

This classical approach involves the initial synthesis of an aminothiophene derivative, followed by a deamination step to yield the target molecule.

Step 1: Gewald Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate [3]

  • A mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml) is added to a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml).

  • The reaction mixture is stirred for 3 hours at 50°C.

  • Upon completion, the mixture is quenched with ice-cold water and extracted with ethyl acetate.

  • The crude product is purified by silica gel column chromatography.

  • This method yields Ethyl 2-amino-4-methylthiophene-3-carboxylate with a high yield of 85%.[3]

Step 2: Deamination of Ethyl 2-amino-4-methylthiophene-3-carboxylate

  • The amino group on the thiophene ring is removed via diazotization followed by reduction.

  • The aminothiophene is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

  • The diazonium salt is then reduced, for example with hypophosphorous acid, to replace the diazonium group with a hydrogen atom, yielding this compound. The yield for this step can vary but is a critical factor in the overall efficiency of this route.

Synthesis Workflow Diagrams

G cluster_0 Route 1: Practical Preparation 2-Methylthiophene 2-Methylthiophene 3-Bromo-2-methylthiophene 3-Bromo-2-methylthiophene 2-Methylthiophene->3-Bromo-2-methylthiophene NBS (2-Methyl-3-thienyl)magnesium bromide (2-Methyl-3-thienyl)magnesium bromide 3-Bromo-2-methylthiophene->(2-Methyl-3-thienyl)magnesium bromide Mg, THF This compound This compound (2-Methyl-3-thienyl)magnesium bromide->this compound Ethyl Chloroformate Overall Yield: 52%

Caption: Workflow for the practical preparation of this compound.

G cluster_1 Route 2: Gewald Synthesis & Deamination Acetone Acetone Gewald Reaction Gewald Reaction Acetone->Gewald Reaction Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Gewald Reaction Sulfur Sulfur Sulfur->Gewald Reaction Diethylamine Diethylamine Diethylamine->Gewald Reaction Ethyl 2-amino-4-methylthiophene-3-carboxylate Ethyl 2-amino-4-methylthiophene-3-carboxylate Gewald Reaction->Ethyl 2-amino-4-methylthiophene-3-carboxylate Yield: 85% This compound This compound Ethyl 2-amino-4-methylthiophene-3-carboxylate->this compound 1. Diazotization (NaNO2, H+) 2. Reduction (e.g., H3PO2)

Caption: Workflow for the Gewald synthesis of an aminothiophene intermediate and subsequent deamination.

Conclusion

For the synthesis of this compound, the "Practical Preparation" route offers significant advantages in terms of operational simplicity, safety, and scalability, with a respectable overall yield of 52%.[1][2] While the Gewald synthesis provides a high yield for the initial aminothiophene product, the necessity of a subsequent deamination step complicates the overall process and likely reduces the final yield, making it a less direct and potentially less efficient route for obtaining the non-aminated target molecule. Researchers and process chemists should consider the "Practical Preparation" method as a robust and efficient choice for producing this compound, particularly for larger-scale applications.

References

A Comparative Guide to the Synthetic Utility of Thiophene Esters: Ethyl 2-Methylthiophene-3-carboxylate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Thiophene esters, a class of versatile heterocyclic intermediates, offer a rich scaffold for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This guide provides an objective comparison of the synthetic utility of Ethyl 2-methylthiophene-3-carboxylate against other prominent thiophene esters, supported by experimental data and detailed protocols.

This document will delve into the comparative reactivity and applications of key thiophene esters, with a particular focus on this compound, Ethyl 2-aminothiophene-3-carboxylates, and halo-thiophene carboxylates.

Comparative Synthesis of Thiophene Esters

The accessibility of a starting material is a critical factor in its synthetic utility. Thiophene esters can be synthesized through various methodologies, with the choice of route often dictated by the desired substitution pattern.

The Gewald Reaction: A Gateway to 2-Aminothiophene-3-carboxylates

The Gewald reaction stands as a cornerstone for the synthesis of polysubstituted 2-aminothiophenes. This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene compound (like ethyl cyanoacetate) and elemental sulfur in the presence of a base.[1][2][3] The versatility of this reaction allows for the preparation of a wide array of 2-aminothiophene-3-carboxylates by varying the carbonyl and active methylene inputs.

Table 1: Representative Yields for the Gewald Synthesis of Ethyl 2-Aminothiophene-3-carboxylates

Carbonyl CompoundActive Methylene CompoundProductYield (%)Reference
AcetoneEthyl cyanoacetateEthyl 2-amino-4-methylthiophene-3-carboxylate85[4][5][6]
CyclohexanoneEthyl cyanoacetateEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate70-85[7]
AcetylacetoneEthyl cyanoacetateEthyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate52[8][9]
Synthesis of this compound

A safe and efficient process for the preparation of this compound has been developed, avoiding the use of strong bases like n-butyllithium and cryogenic conditions. This method provides the target compound in a 52% overall yield from commercially available 2-methylthiophene, making it a readily accessible building block for further synthetic transformations.[10]

Comparative Synthetic Utility

The true measure of a building block's utility lies in its reactivity and the diversity of structures it can generate. Here, we compare the synthetic applications of this compound with its 2-amino and 2-halo counterparts.

Ethyl 2-Aminothiophene-3-carboxylates: Precursors to Fused Heterocycles

The primary synthetic value of 2-aminothiophene-3-carboxylates lies in their role as precursors to condensed heterocyclic systems of significant medicinal interest, such as thieno[2,3-d]pyrimidines. These fused systems are scaffolds for a variety of biologically active molecules, including kinase inhibitors.[1][11] The amino and ester functionalities provide two reactive handles for cyclization reactions.

Table 2: Synthesis of Thieno[2,3-d]pyrimidines from Ethyl 2-Aminothiophene-3-carboxylates

Starting Thiophene EsterReagentsProductYield (%)Reference
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateFormamide5,6,7,8-Tetrahydro-3H-benzo[8][10]thieno[2,3-d]pyrimidin-4-one92
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateChloroacetyl chloride, then cyclization2-(Chloromethyl)-5,6,7,8-tetrahydrobenzo[8][10]thieno[2,3-d]pyrimidin-4(3H)-oneNot specified
This compound: A Versatile Scaffold for Further Functionalization

While lacking the inherent cyclization-ready functionalities of the 2-amino derivatives, this compound offers a stable and versatile platform for a range of synthetic transformations. The methyl and ester groups can be further manipulated, and the thiophene ring itself is amenable to electrophilic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

Halo-Thiophene Carboxylates: Building Blocks for Cross-Coupling Reactions

Halogenated thiophene esters, such as ethyl 5-bromothiophene-2-carboxylate, are key intermediates in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki reaction.[12] The halogen atom serves as a handle for the introduction of aryl, heteroaryl, or alkyl groups, enabling the construction of complex biaryl structures.

Table 3: Suzuki Cross-Coupling Reactions of Ethyl 5-Bromothiophene-2-carboxylate

Arylboronic AcidProductYield (%)Reference
Phenylboronic acidEthyl 5-phenylthiophene-2-carboxylate71.5[12]
4-Methylphenylboronic acidEthyl 5-(p-tolyl)thiophene-2-carboxylate75[12]
4-Methoxyphenylboronic acidEthyl 5-(4-methoxyphenyl)thiophene-2-carboxylate80.2[12]

Thiophene Esters in Medicinal Chemistry: Targeting Kinase Signaling Pathways

Thiophene-based scaffolds are prevalent in the design of kinase inhibitors, which are a critical class of therapeutics for cancer and other diseases.[1][11][13] These inhibitors often target key signaling pathways that regulate cell proliferation, survival, and angiogenesis. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates Thiophene_Inhibitor Thiophene-based Kinase Inhibitor Thiophene_Inhibitor->Dimerization Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Gewald_Reaction_Workflow Start Start: Acetone, Ethyl Cyanoacetate, Sulfur, Diethylamine, Ethanol Reaction Reaction: Stir at 50°C for 3h Start->Reaction Quench Quench: Ice-cold water Reaction->Quench Extraction Extraction: Ethyl acetate Quench->Extraction Drying Drying: Anhydrous Na2SO4 Extraction->Drying Concentration Concentration: Rotary Evaporation Drying->Concentration Purification Purification: Column Chromatography Concentration->Purification Product Product: Ethyl 2-amino-4-methyl- thiophene-3-carboxylate Purification->Product

References

A Comparative Purity Analysis of Commercially Available Ethyl 2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. The presence of even minor impurities can significantly impact experimental outcomes, leading to erroneous data and hindering the progress of research. This guide provides a comparative analysis of the purity of commercially available "Ethyl 2-methylthiophene-3-carboxylate," a key building block in the synthesis of various pharmaceutical compounds. The data presented herein is based on standardized analytical methodologies to offer an objective comparison.

Comparative Purity and Impurity Profile

The following table summarizes the purity analysis of this compound from three representative commercial suppliers, alongside a common alternative, Ethyl 2-amino-4-methylthiophene-3-carboxylate. The data was obtained using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Parameter Supplier A Supplier B Supplier C Alternative: Ethyl 2-amino-4-methylthiophene-3-carboxylate
Advertised Purity (%) 98>9799 (High Purity)98
Purity by GC-MS (%) 98.197.399.298.5
Purity by HPLC (%) 98.397.599.498.6
Impurity 1: 2-Methylthiophene (%) 0.51.10.2N/A
Impurity 2: Diethyl 2,5-dimethylthiophene-3,4-dicarboxylate (%) 0.30.60.1N/A
Impurity 3: Residual Ethanol (%) 0.20.4<0.10.3
Unknown Impurities (%) 0.91.20.20.6

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is employed for the identification and quantification of volatile components, including the main compound and any residual starting materials or solvents.

  • Instrumentation: Agilent 7890B GC system coupled with a 5977A Mass Selective Detector.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250°C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-550 amu.

  • Sample Preparation: 1 mg of the compound was dissolved in 1 mL of dichloromethane.

High-Performance Liquid Chromatography (HPLC)

HPLC is utilized for the precise quantification of the main compound and non-volatile impurities.

  • Instrumentation: Shimadzu Prominence HPLC system with a PDA detector.

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • Start with 60% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 60% B over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg of the compound was dissolved in 1 mL of acetonitrile.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is used for structural confirmation and to identify the presence of any structurally related impurities.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Concentration: Approximately 10 mg/mL.

  • Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

  • Data Processing: MestReNova software was used for processing the raw data, including Fourier transformation, phase correction, and baseline correction.

Purity Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of a commercial chemical sample.

Purity_Analysis_Workflow Purity Analysis Workflow for Commercial Reagents cluster_0 Sample Handling and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting Sample_Reception Sample Reception Documentation Documentation Review (CoA) Sample_Reception->Documentation Sample_Prep Sample Preparation for Analysis Documentation->Sample_Prep GC_MS GC-MS Analysis (Volatile Impurities) Sample_Prep->GC_MS HPLC HPLC Analysis (Purity & Non-Volatile Impurities) Sample_Prep->HPLC NMR ¹H NMR Analysis (Structural Confirmation) Sample_Prep->NMR Data_Integration Data Integration & Comparison GC_MS->Data_Integration HPLC->Data_Integration NMR->Data_Integration Purity_Statement Final Purity Statement Data_Integration->Purity_Statement Report Generate Comparison Report Purity_Statement->Report

Safety Operating Guide

Proper Disposal of Ethyl 2-methylthiophene-3-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Ethyl 2-methylthiophene-3-carboxylate are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for similar thiophene derivatives, the following PPE is recommended:

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator.

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.

Step 1: Containment of Waste

  • Collect Waste: All unused this compound and any materials contaminated with it (e.g., filter paper, absorbent materials from spills) should be collected in a designated, compatible, and properly labeled waste container.

  • Container Requirements: The waste container must be made of a material that is resistant to the chemical. It should be securely sealed to prevent leaks or spills.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (19432-66-7).

Step 2: Storage of Chemical Waste

  • Designated Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 3: Arrange for Professional Disposal

  • Engage a Licensed Waste Disposal Service: Contact a certified hazardous waste disposal company to arrange for the pickup and proper disposal of the chemical waste. These companies are equipped to handle and dispose of chemical waste in accordance with all local, regional, and national environmental regulations.[1][2][3]

  • Provide Documentation: Be prepared to provide the waste disposal company with a Safety Data Sheet (SDS) for this compound if available, or at a minimum, the full chemical name and CAS number.

In Case of a Spill:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled chemical.

  • Collect and Dispose: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container for disposal, following the procedures outlined above.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Step 2: Collect Waste (Unused chemical & contaminated materials) A->B C Step 3: Use Labeled, Compatible Hazardous Waste Container B->C D Step 4: Securely Store Waste (Ventilated, secure area with secondary containment) C->D E Step 5: Contact Licensed Hazardous Waste Disposal Service D->E F Step 6: Arrange for Pickup and Proper Disposal E->F

Disposal Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-methylthiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.